(2R)-Oxane-2-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2R)-oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c7-6(8)5-3-1-2-4-9-5/h5H,1-4H2,(H,7,8)/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQAYFGXOFCEZRW-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCO[C@H](C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60501427 | |
| Record name | (2R)-Oxane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60501427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105499-34-1 | |
| Record name | 2H-Pyran-2-carboxylic acid, tetrahydro-, (R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105499-34-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R)-Oxane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60501427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R)-oxane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of (2R)-Oxane-2-carboxylic Acid
This guide provides a comprehensive technical overview of (2R)-Oxane-2-carboxylic acid, a chiral building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its core physicochemical properties, reactivity, and the methodologies for its characterization, with a focus on the causality behind experimental choices to ensure a robust understanding for its application in synthesis and medicinal chemistry.
Introduction: Structure and Significance
This compound, also known by its IUPAC name (R)-tetrahydro-2H-pyran-2-carboxylic acid, is a heterocyclic organic compound.[1] Its structure consists of a saturated six-membered ether ring (the oxane or tetrahydropyran scaffold) with a carboxylic acid functional group at the C2 position, possessing a defined R-stereochemistry.[1][2]
The significance of this molecule in drug development is substantial. The tetrahydropyran (THP) ring is a prevalent motif in numerous natural products and bioactive molecules, often imparting favorable pharmacokinetic properties such as improved metabolic stability and aqueous solubility.[3][4] The defined stereochemistry at the C2 position makes this compound a valuable chiral precursor for asymmetric synthesis, allowing for the precise construction of complex molecular architectures required for specific biological targets.[5][6] It is a key intermediate in the synthesis of various pharmaceuticals, including antiviral agents and antibiotics.[6]
Core Physicochemical Properties
A thorough understanding of the fundamental properties of this compound is critical for its effective handling, reaction design, and formulation.
| Property | Value | Source(s) |
| CAS Number | 105499-34-1 | [1][2][7] |
| Molecular Formula | C₆H₁₀O₃ | [1][7] |
| Molecular Weight | 130.14 g/mol | [1][7][8] |
| IUPAC Name | (R)-tetrahydro-2H-pyran-2-carboxylic acid | [1] |
| Synonyms | This compound | [2][7] |
| Physical Form | Solid or Liquid | [9] |
| Purity | Typically ≥97% | [1][2][10] |
Acidity and Basicity: The pKa Value
The primary acidic functional group in the molecule is the carboxylic acid (-COOH), which is a Brønsted-Lowry acid. The ether oxygen in the oxane ring possesses lone pairs of electrons and can act as a very weak Lewis base, but the dominant characteristic governing its behavior in aqueous solution is the acidity of the carboxyl group.
Structural Stability and Reactivity
The six-membered tetrahydropyran ring is conformationally stable and possesses minimal ring strain, unlike smaller cyclic ethers such as three-membered epoxides (oxiranes) or four-membered oxetanes.[11][12] Epoxides, in particular, are highly reactive due to significant ring strain and readily undergo ring-opening reactions.[12][13] While the oxane ring is generally inert, it can be cleaved under forcing conditions with strong acids.[12][14]
The molecule's reactivity is dominated by the carboxylic acid group, which undergoes typical reactions such as:
-
Esterification: Reaction with alcohols under acidic conditions.
-
Amidation: Reaction with amines, often requiring activation (e.g., conversion to an acyl chloride or use of coupling reagents), to form amide bonds. This is a cornerstone of its use in building larger drug molecules.[3]
The stability under normal storage conditions (cool, dry) is generally good.[7][15] However, as with many carboxylic acids, it is incompatible with strong bases and strong oxidizing agents.[15]
Role in Medicinal Chemistry and Drug Development
The carboxylic acid group is a key functional group in the pharmacophores of hundreds of approved drugs.[16][17] It can engage in crucial hydrogen bonding and ionic interactions with biological targets. Furthermore, its ionization at physiological pH enhances water solubility.[17]
This compound serves as a versatile chiral building block. Its rigid cyclic structure helps to constrain the conformation of molecules it is incorporated into, which can enhance binding selectivity to a target receptor or enzyme and improve metabolic stability.[5]
Key Applications:
-
Antiviral Agents: It is a documented intermediate in the synthesis of drugs like Baloxavir Marboxil, used for treating influenza.[6]
-
Antibiotics: The molecule is a key precursor for certain β-lactam antibiotics, such as Faropenem sodium, where the stereochemistry is vital for its antibacterial activity.[6]
-
Scaffold for Bioactive Molecules: It is widely used in structure-activity relationship (SAR) studies to mimic natural amino acids while offering improved pharmacokinetic profiles.[5]
Caption: Logical flow from core properties of this compound to its application in drug synthesis.
Experimental Protocol: pKa Determination by Potentiometric Titration
This protocol provides a self-validating method for determining the pKa of this compound. The principle involves monitoring the pH of a solution of the acid as a strong base of known concentration is added incrementally. The pKa corresponds to the pH at the half-equivalence point.[18]
Rationale for Method Selection
Potentiometric titration is chosen for its high precision, reliability, and the direct thermodynamic information it provides.[19] Unlike spectroscopic methods which can be complex to interpret, this technique directly measures the change in proton concentration. Performing multiple titrations ensures the robustness and reproducibility of the data.[19]
Materials and Equipment
-
This compound
-
Deionized water (Type I)
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Potassium Chloride (KCl) for ionic strength adjustment
-
Calibrated pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
25 mL or 50 mL burette (Class A)
-
Beakers and volumetric flasks
Step-by-Step Methodology
-
Solution Preparation:
-
Accurately weigh a sample of this compound and dissolve it in deionized water to create a solution of known concentration (e.g., 20 mL of a 1 mM solution).[19] Causality: A known starting concentration is essential for calculating the theoretical equivalence point.
-
Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).[19] Causality: The activity of ions, and thus the measured pH, is dependent on ionic strength. Keeping it constant ensures that changes in pH are due solely to the acid-base reaction.
-
-
System Setup and Calibration:
-
Calibrate the pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0) that bracket the expected pKa.[19] Causality: Accurate calibration is the foundation of trustworthy pH measurements.
-
Place the beaker with the acid solution on the magnetic stirrer, add the stir bar, and immerse the pH electrode.
-
Purge the solution with nitrogen gas for 5-10 minutes before and during the titration. Causality: This removes dissolved carbon dioxide, which can form carbonic acid and interfere with the titration of the target analyte.
-
-
Titration Procedure:
-
If necessary, add a small amount of 0.1 M HCl to lower the initial pH to ~2.0 to ensure the carboxylic acid is fully protonated at the start.[19]
-
Fill the burette with the standardized 0.1 M NaOH solution. Record the initial volume.
-
Add the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize (drift < 0.01 pH units/minute) before recording the pH and the total volume of titrant added.[19]
-
As the pH begins to change more rapidly, decrease the increment size to accurately capture the steep inflection region around the equivalence point.
-
Continue the titration until the pH reaches a stable plateau in the basic region (e.g., pH 12).[19]
-
-
Data Analysis:
-
Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.
-
Determine the equivalence point (V_eq), which is the point of maximum slope on the curve. This can be found visually from the inflection point or more accurately by calculating the first derivative of the curve (ΔpH/ΔV) and finding its maximum.
-
The volume at the half-equivalence point is V_1/2 = V_eq / 2.
-
The pH of the solution at this half-equivalence point is equal to the pKa of the acid, according to the Henderson-Hasselbalch equation.[18]
-
Repeat the entire procedure at least three times to calculate an average pKa and standard deviation.[19]
-
Caption: Standard workflow for the potentiometric determination of pKa.
Conclusion
This compound is a structurally simple yet powerful molecule for chemical research and pharmaceutical development. Its fundamental properties—a stable heterocyclic core, a reactive carboxylic acid handle, and defined stereochemistry—make it an ideal building block for creating complex, high-value molecules. A deep, quantitative understanding of its physicochemical characteristics, particularly its pKa, is not merely academic; it is a prerequisite for predictable synthesis, effective purification, and rational drug design. The methodologies outlined in this guide provide a framework for the robust characterization required to unlock the full potential of this versatile compound.
References
- 1. This compound 97% | CAS: 105499-34-1 | AChemBlock [achemblock.com]
- 2. Synthonix, Inc > Synthons > this compound - [X81215] [synthonix.com]
- 3. leapchem.com [leapchem.com]
- 4. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetrahydropyran-2-carboxylic Acid [myskinrecipes.com]
- 6. nbinno.com [nbinno.com]
- 7. chemscene.com [chemscene.com]
- 8. Oxane-2-carboxylic acid | C6H10O3 | CID 10964532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Tetrahydropyran-2-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 10. calpaclab.com [calpaclab.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 9.13 Cyclic Ethers: Epoxides – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 13. fiveable.me [fiveable.me]
- 14. youtube.com [youtube.com]
- 15. fishersci.com [fishersci.com]
- 16. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. web.williams.edu [web.williams.edu]
- 19. creative-bioarray.com [creative-bioarray.com]
The Cornerstone of Chiral Drug Design: A Technical Guide to (2R)-tetrahydro-2H-pyran-2-carboxylic Acid
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Stereochemistry in Modern Therapeutics
In the landscape of contemporary drug discovery and development, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is of paramount importance. The biological systems with which pharmaceuticals interact are inherently chiral, leading to often dramatically different physiological responses to different enantiomers of the same drug. (2R)-tetrahydro-2H-pyran-2-carboxylic acid stands as a critical chiral building block, a foundational component used in the synthesis of complex, stereochemically pure active pharmaceutical ingredients (APIs). Its rigid tetrahydropyran (THP) ring system and defined stereocenter at the 2-position offer a scaffold that is frequently incorporated into molecules targeting a wide array of diseases. This guide provides a comprehensive technical overview of the structure, synthesis, and characterization of (2R)-tetrahydro-2H-pyran-2-carboxylic acid, tailored for professionals in the field of medicinal chemistry and drug development.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectral properties of (2R)-tetrahydro-2H-pyran-2-carboxylic acid is essential for its effective use in synthesis and for quality control.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O₃ | [Commercial Supplier Data] |
| Molecular Weight | 130.14 g/mol | [Commercial Supplier Data] |
| Appearance | Colorless to pale yellow oil/liquid | [Commercial Supplier Data] |
| CAS Number | 105499-34-1 | [Commercial Supplier Data] |
| Boiling Point | 88-95 °C (at reduced pressure) | [Commercial Supplier Data] |
| Density | ~1.14 g/cm³ | [Commercial Supplier Data] |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is characterized by distinct signals corresponding to the protons on the tetrahydropyran ring and the carboxylic acid proton. The acidic proton of the carboxyl group typically appears as a broad singlet at a downfield chemical shift, generally around 12 ppm, though this can be concentration and solvent dependent. The protons on the pyran ring will exhibit complex splitting patterns due to their diastereotopic nature.[1]
-
¹³C NMR: The carbon NMR spectrum will show a characteristic peak for the carbonyl carbon of the carboxylic acid in the range of 165-185 ppm.[1] The carbons of the tetrahydropyran ring will appear in the aliphatic region of the spectrum.
-
Infrared (IR) Spectroscopy: The IR spectrum displays a very broad absorption in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid. A strong carbonyl (C=O) stretching absorption is observed between 1710 and 1760 cm⁻¹.[1]
Strategic Approaches to Enantioselective Synthesis
The synthesis of enantiomerically pure (2R)-tetrahydro-2H-pyran-2-carboxylic acid is a key challenge that can be addressed through several strategic approaches. The choice of method often depends on factors such as scale, cost, and desired enantiomeric purity.
Asymmetric Synthesis from Achiral Precursors
A powerful strategy for obtaining the desired enantiomer is through asymmetric synthesis, where chirality is introduced into the molecule using a chiral catalyst or auxiliary. One such method involves an organocatalytic Michael addition followed by cyclization and oxidation.[2]
Conceptual Workflow for Asymmetric Synthesis:
Caption: Asymmetric synthesis of (S)-tetrahydro-2H-pyran-2-carboxylic acid.
This workflow illustrates the conversion of simple, non-chiral molecules into the target chiral carboxylic acid through a series of stereocontrolled reactions. The key step is the organocatalytic Michael addition, which establishes the stereocenter that is carried through the subsequent transformations.[2]
Chiral Resolution of Racemic Mixtures
An alternative to asymmetric synthesis is the resolution of a racemic mixture of tetrahydro-2H-pyran-2-carboxylic acid or its ester derivative. This can be achieved through chemical or enzymatic methods.
a) Chemical Resolution with a Chiral Amine:
This classical method involves the reaction of the racemic carboxylic acid with an enantiomerically pure chiral amine to form a pair of diastereomeric salts.[3] These salts possess different physical properties, such as solubility, which allows for their separation by fractional crystallization.[3] Once separated, the desired enantiomer of the carboxylic acid can be liberated by treatment with an acid.
Workflow for Chiral Resolution:
Caption: Chemical resolution of a racemic carboxylic acid.
b) Enzymatic Kinetic Resolution:
Enzymatic kinetic resolution offers a highly selective and environmentally benign approach. Lipases are commonly employed to selectively catalyze the hydrolysis or esterification of one enantiomer of a racemic ester of tetrahydro-2H-pyran-2-carboxylic acid at a much faster rate than the other.[4][5] This results in a mixture of the unreacted ester (enriched in one enantiomer) and the hydrolyzed carboxylic acid (enriched in the other), which can then be separated.
Synthesis from the Chiral Pool
The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products such as amino acids, sugars, and terpenes. A synthetic route can be designed to convert a suitable chiral pool starting material into (2R)-tetrahydro-2H-pyran-2-carboxylic acid, transferring the existing chirality to the target molecule.
Detailed Experimental Protocol: Racemic Synthesis via Hydrogenation
While enantioselective methods are preferred for obtaining the pure (R)-enantiomer, the synthesis of the racemic compound is a fundamental process. The following protocol describes the hydrogenation of 3,4-dihydro-2H-pyran-2-carboxylic acid to yield racemic tetrahydro-2H-pyran-2-carboxylic acid.[1]
Materials:
-
Sodium salt of 3,4-dihydro-2H-pyran-2-carboxylic acid
-
Methanol
-
Raney Nickel catalyst
-
Concentrated Hydrochloric Acid
-
Chloroform
-
Hydrogen gas supply
-
Hydrogenation apparatus
Procedure:
-
Dissolution: Dissolve 210 g of the sodium salt of 3,4-dihydro-2H-pyran-2-carboxylic acid in 2 liters of methanol in a suitable hydrogenation vessel.[1]
-
Catalyst Addition: Carefully add 60 g of Raney Nickel catalyst to the solution.
-
Hydrogenation: Pressurize the vessel with hydrogen gas to 3 atmospheres.[1] Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by observing the uptake of hydrogen gas. The reaction is complete when hydrogen uptake ceases.
-
Catalyst Removal: Once the reaction is complete, carefully filter the reaction mixture to remove the Raney Nickel catalyst.
-
Solvent Removal: Remove the methanol from the filtrate under reduced pressure (in vacuo).[1]
-
Acidification and Extraction: Acidify the residue with concentrated hydrochloric acid. Extract the product into chloroform.[1]
-
Purification: Purify the product by distillation to obtain tetrahydro-2H-pyran-2-carboxylic acid.[1]
Rationale: This protocol utilizes a catalytic hydrogenation to reduce the double bond in the dihydropyran ring. Raney Nickel is a common and effective catalyst for this transformation. The reaction is performed on the sodium salt to improve solubility in methanol. Subsequent acidification is necessary to protonate the carboxylate and allow for extraction into an organic solvent.
Applications in Drug Development
The tetrahydropyran motif is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The defined stereochemistry of (2R)-tetrahydro-2H-pyran-2-carboxylic acid makes it an invaluable building block for introducing this moiety with precise spatial control. Its incorporation can influence a molecule's binding affinity to its biological target, as well as its pharmacokinetic properties such as solubility and metabolic stability.
Conclusion
(2R)-tetrahydro-2H-pyran-2-carboxylic acid is a fundamentally important chiral building block in the synthesis of complex, enantiomerically pure pharmaceuticals. A thorough understanding of its structure, properties, and the various synthetic strategies to access it is crucial for researchers and scientists in the field of drug development. The choice between asymmetric synthesis, chiral resolution, or a chiral pool approach will depend on the specific requirements of the synthetic target and available resources. As the demand for stereochemically defined drugs continues to grow, the importance of versatile chiral building blocks like (2R)-tetrahydro-2H-pyran-2-carboxylic acid will only increase.
References
- 1. prepchem.com [prepchem.com]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. Lipase-catalyzed kinetic resolution as key step in the synthesis of enantiomerically pure σ ligands with 2-benzopyran structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
(2R)-Oxane-2-carboxylic acid CAS number 105499-34-1
An In-depth Technical Guide to (2R)-Oxane-2-carboxylic Acid (CAS: 105499-34-1)
Executive Summary
This compound, also known as (R)-Tetrahydro-2H-pyran-2-carboxylic acid, is a chiral building block of significant interest in medicinal chemistry and organic synthesis.[1] Its defined stereochemistry is crucial for specific interactions with biological systems, a property that is increasingly leveraged in the design of targeted therapeutics.[1][2] The tetrahydropyran (oxane) ring is a common motif in numerous natural products and approved drugs, valued for its metabolic stability and favorable physicochemical properties. This guide provides a comprehensive technical overview of this compound, covering its chemical properties, validated synthesis and chiral resolution protocols, analytical characterization methods, and key applications in drug discovery, with a particular focus on its role as a protein degrader building block.[3]
Core Concepts and Physicochemical Properties
The Imperative of Chirality in Drug Design
In modern pharmacology, stereoisomerism is a critical consideration. The three-dimensional arrangement of atoms in a molecule dictates its ability to bind to chiral biological targets such as enzymes and receptors. Molecules that are non-superimposable mirror images of each other are known as enantiomers.[4] Often, one enantiomer of a chiral drug exhibits the desired therapeutic activity (the eutomer), while the other may be inactive or, in some cases, contribute to undesirable side effects (the distomer). A notable example highlighting this principle was observed in a study of artificial glutamate analogs, where the analog featuring a (2R)-configured oxacycle was found to be neuroactive, whereas its (2S)-counterpart was inactive.[2] Therefore, access to enantiomerically pure building blocks like this compound is not merely an academic exercise but a fundamental requirement for developing safer and more efficacious medicines.
Compound Profile: this compound
This compound is characterized by a saturated six-membered pyran ring, which imparts conformational stability, and a carboxylic acid functional group at the C2 position with a defined (R)-configuration.[1] The carboxylic acid moiety is one of the most prevalent functional groups in pharmaceuticals, often serving as a key interaction point with biological targets or enhancing aqueous solubility.[5][6]
Table 1: Physicochemical and Safety Data
| Property | Value | Reference(s) |
| CAS Number | 105499-34-1 | [7][8][9][10] |
| IUPAC Name | (2R)-tetrahydro-2H-pyran-2-carboxylic acid | [8][9] |
| Synonyms | This compound, (R)-2H-Tetrahydropyran-2-carboxylic acid | [1] |
| Molecular Formula | C₆H₁₀O₃ | [1][7][9] |
| Molecular Weight | 130.14 g/mol | [1][9][10] |
| Appearance | Liquid, Oil | [1][8] |
| Typical Purity | ≥97% | [7][8][9] |
| Storage Conditions | 2-8°C (Refrigerator), Sealed in dry conditions | [8][10] |
| Signal Word | Warning | [8][11] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation) | [8][11] |
Synthesis and Enantiomeric Resolution
The synthesis of enantiomerically pure this compound is most practically achieved through the preparation of the racemic mixture followed by a robust chiral resolution process. This strategy avoids the complexities and often higher costs of asymmetric synthesis for this particular scaffold.
Synthetic Workflow Overview
The overall strategy involves two primary stages: first, the synthesis of the racemic parent acid, and second, the separation of the desired (R)-enantiomer from its (S)-counterpart. This workflow ensures high enantiomeric purity in the final product.
Caption: General workflow for the synthesis and resolution of this compound.
Protocol 1: Synthesis of Racemic Oxane-2-carboxylic Acid
This protocol is adapted from established methods for the saturation of the pyran ring system.[12] The causality for this step lies in the need for a stable, saturated scaffold, which is achieved via catalytic hydrogenation.
Methodology:
-
Preparation: In a suitable hydrogenation vessel, dissolve the sodium salt of 3,4-dihydro-2H-pyran-2-carboxylic acid in methanol.
-
Catalyst Addition: Add Raney nickel catalyst (approx. 25-30% by weight of the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Pressurize the vessel with hydrogen gas (typically to 3 atm) and agitate the mixture at room temperature.
-
Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake.
-
Work-up: Once complete, carefully filter the catalyst from the reaction mixture. Remove the methanol from the filtrate under reduced pressure.
-
Isolation: Acidify the residue with a strong mineral acid (e.g., concentrated HCl) to protonate the carboxylate. Extract the resulting carboxylic acid into an organic solvent such as chloroform or ethyl acetate.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by distillation to yield racemic oxane-2-carboxylic acid.[12]
Protocol 2: Chiral Resolution via Diastereomeric Esterification
This protocol leverages the principle that diastereomers, unlike enantiomers, have different physical properties and can be separated by standard chromatographic techniques.[13] The formation of esters with a chiral alcohol, such as L-menthol, is a field-proven method for this purpose.[2]
Methodology:
-
Esterification: To a solution of racemic oxane-2-carboxylic acid in a suitable solvent (e.g., dichloromethane), add L-(−)-menthol and a coupling agent (e.g., MNBA - 2-methyl-6-nitrobenzoic anhydride) along with a base catalyst (e.g., DMAP - 4-dimethylaminopyridine).
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Quench the reaction and perform a standard aqueous work-up to isolate the crude diastereomeric ester mixture.
-
Separation: Purify and separate the diastereomers using preparative High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase (e.g., CHIRALPAK).[2] The distinct retention times of the two diastereomers allow for their clean separation.
-
Hydrolysis: Collect the fraction corresponding to the (R)-acid-(L)-menthol ester. Subject this fraction to basic hydrolysis (e.g., using LiOH or NaOH in a THF/water mixture) to cleave the ester bond.
-
Final Isolation: After hydrolysis is complete, acidify the reaction mixture to protonate the carboxylate and extract the final product, this compound, into an organic solvent. Dry, filter, and concentrate the solvent to yield the enantiomerically pure acid.
Analytical Characterization and Quality Control
A self-validating system of protocols is essential to confirm the identity, purity, and enantiomeric integrity of the final product.
-
Structural Verification (NMR): Standard ¹H and ¹³C NMR spectroscopy should be used to confirm the molecular structure. The spectra should be consistent with the tetrahydropyran ring and the carboxylic acid moiety.
-
Purity Assessment (HPLC/GC): The chemical purity of the final compound is typically determined by HPLC with UV detection or by Gas Chromatography (GC). A purity of ≥97% is standard for this building block.[7][9]
-
Enantiomeric Purity (Chiral HPLC): This is the most critical validation step. The resolved (2R)-acid is analyzed on a suitable chiral HPLC column. The resulting chromatogram should show a single major peak, with the area of the corresponding (S)-enantiomer peak being negligible, to confirm high enantiomeric excess (ee).
-
Functional Group ID (Mass Spectrometry): Electrospray ionization mass spectrometry (ESI-MS) can confirm the molecular weight. Specific ion-molecule reactions can also be used to selectively identify the carboxylic acid functionality if required.[14]
Applications in Drug Development
The unique combination of a stable heterocyclic ring and a stereodefined carboxylic acid makes this compound a valuable tool for drug discovery.
Scaffold for Novel Therapeutics
The tetrahydropyran ring is considered a "privileged scaffold" in medicinal chemistry. It is a bioisostere for other cyclic systems and can improve metabolic stability and solubility. The carboxylic acid provides a handle for forming amides, esters, and other functional groups, allowing for the facile incorporation of this chiral fragment into larger, more complex molecules.
Role as a Protein Degrader Building Block
The compound is explicitly categorized as a "Protein Degrader Building Block".[3] This strongly suggests its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins. They consist of a ligand that binds the target protein, a ligand that binds an E3 ubiquitin ligase, and a linker connecting the two. This compound can be incorporated into any of these three components to modulate properties such as cell permeability, solubility, and binding geometry.
References
- 1. CAS 105499-34-1: 2H-Pyran-2-carboxylic acid, tetrahydro-, … [cymitquimica.com]
- 2. BJOC - Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs [beilstein-journals.org]
- 3. calpaclab.com [calpaclab.com]
- 4. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 5. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthonix, Inc > Synthons > this compound - [X81215] [synthonix.com]
- 8. This compound | 105499-34-1 [sigmaaldrich.com]
- 9. This compound 97% | CAS: 105499-34-1 | AChemBlock [achemblock.com]
- 10. chemscene.com [chemscene.com]
- 11. This compound | 105499-34-1 [sigmaaldrich.com]
- 12. prepchem.com [prepchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Identification of the carboxylic acid functionality by using electrospray ionization and ion-molecule reactions in a modified linear quadrupole ion trap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to (2R)-Oxane-2-carboxylic Acid for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of (2R)-Oxane-2-carboxylic acid, a chiral building block of significant interest in medicinal chemistry and drug development. This document moves beyond a simple recitation of data, offering insights into the practical application and experimental considerations for this compound.
Structural and Basic Identifiers
This compound, also known as (R)-Tetrahydro-2H-pyran-2-carboxylic acid, is a heterocyclic compound featuring a saturated six-membered oxane ring with a carboxylic acid substituent at the C2 position in the (R) configuration. This specific stereochemistry is often crucial for its biological activity and selective interactions with chiral targets in drug discovery.[1]
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | (R)-Tetrahydro-2H-pyran-2-carboxylic acid | [1] |
| CAS Number | 105499-34-1 | [2][3][4] |
| Molecular Formula | C₆H₁₀O₃ | [2][3][4] |
| Molecular Weight | 130.14 g/mol | [2][3][4] |
| Appearance | Light yellow liquid | [5] |
Logical Flow for Compound Identification:
Caption: Logical relationship between the core identifiers of this compound.
Physicochemical Properties
Understanding the physicochemical properties of this compound is fundamental for its handling, formulation, and application in research and development.
| Property | Value | Remarks | Source(s) |
| Boiling Point | 88-95 °C | For the racemic mixture. | [6] |
| Density | 1.1400 g/cm³ | For the racemic mixture. | [6] |
| pKa | ~4-5 (estimated) | Typical range for carboxylic acids. Experimental determination is recommended for specific applications. | |
| Solubility | Soluble in water and polar organic solvents. | Expected behavior for a small carboxylic acid. | |
| Storage Temperature | 0-8 °C | Recommended for maintaining stability. | [5] |
pKa and Solubility: Experimental Considerations
The acidity of the carboxylic acid group, quantified by its pKa, and its solubility in various media are critical parameters influencing its behavior in biological systems and in chemical reactions.
Experimental Protocol: Potentiometric pKa Determination
This protocol outlines a standard method for the experimental determination of the pKa of a weak acid like this compound.
Materials:
-
This compound
-
Standardized 0.1 M NaOH solution
-
Standardized 0.1 M HCl solution
-
Potassium chloride (KCl)
-
Deionized water
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette
Procedure:
-
Prepare a ~0.01 M solution of this compound in deionized water.
-
Add KCl to the solution to maintain a constant ionic strength (e.g., 0.1 M).
-
Place the solution in a jacketed beaker to maintain a constant temperature.
-
Immerse the calibrated pH electrode and a magnetic stir bar into the solution.
-
Titrate the solution with the standardized 0.1 M NaOH solution, recording the pH after each incremental addition of the titrant.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.
Rationale: Potentiometric titration is a robust and widely accepted method for determining the dissociation constant of an acid. Maintaining a constant ionic strength and temperature is crucial for obtaining accurate and reproducible results.
Experimental Workflow for pKa Determination:
Caption: Step-by-step workflow for the potentiometric determination of pKa.
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound. While specific spectra for this enantiomer are not widely published in peer-reviewed journals, data is available from commercial suppliers. The expected spectral features are outlined below based on the known characteristics of carboxylic acids and tetrahydropyrans.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the protons on the tetrahydropyran ring and the acidic proton of the carboxyl group. The protons on the carbon adjacent to the two oxygens (C2 and C6) will be the most deshielded. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift, typically between 10-13 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically in the range of 170-180 ppm. The carbon atom attached to two oxygen atoms (C2) will also be significantly deshielded.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by two characteristic absorptions for the carboxylic acid group:
-
A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹.
-
A strong C=O stretching band around 1700-1725 cm⁻¹.
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z 130. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (•OH, M-17) and the loss of the carboxyl group (•COOH, M-45).
Chemical Properties and Reactivity
The chemical behavior of this compound is dictated by the interplay of the carboxylic acid functionality and the tetrahydropyran ring.
Reactivity of the Carboxylic Acid Group
The carboxylic acid group undergoes typical reactions such as:
-
Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.
-
Amide formation: Reaction with amines, usually activated by a coupling agent, to form amides.
-
Reduction: Reduction to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Stability of the Tetrahydropyran Ring
The tetrahydropyran ring is generally stable under neutral and basic conditions. However, like other ethers, it can be susceptible to cleavage under strongly acidic conditions, particularly with hydrohalic acids like HBr or HI.[7] The presence of the electron-withdrawing carboxylic acid group at the C2 position may influence the reactivity of the ether linkage.
Diagram of Potential Reactivity:
Caption: Key chemical transformations of this compound.
Enantioselective Synthesis
Conceptual Synthetic Approach: Asymmetric Hetero-Diels-Alder Reaction
A plausible and efficient route involves an asymmetric hetero-Diels-Alder reaction to construct the chiral dihydropyran ring, followed by reduction and hydrolysis.
Synthetic Workflow:
Caption: A conceptual workflow for the enantioselective synthesis of this compound.
Rationale for this approach: The hetero-Diels-Alder reaction is a powerful tool for the construction of six-membered heterocyclic rings. The use of a chiral catalyst allows for the enantioselective formation of the desired stereocenter at C2. Subsequent standard chemical transformations can then yield the target carboxylic acid.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting. It is irritating to the eyes, respiratory system, and skin.[6] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a valuable chiral building block with significant potential in the development of new therapeutic agents. A thorough understanding of its physical and chemical properties, as detailed in this guide, is essential for its effective utilization in research and drug discovery programs. The provided experimental protocols and synthetic strategies offer a practical framework for scientists working with this compound.
References
- 1. (R)-Tetrahydro-2H-pyran-2-carboxylic acid CAS#: 105499-34-1 [amp.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. 2H-Pyran-2-one, tetrahydro- [webbook.nist.gov]
- 4. 2-Hydroxytetrahydropyran | C5H10O2 | CID 136505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (R)-Tetrahydro-2H-pyran-2-carboxylic acid | 105499-34-1 [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. Ether cleavage - Wikipedia [en.wikipedia.org]
(2R)-Oxane-2-carboxylic acid synonyms and alternative names
An In-depth Technical Guide to the Nomenclature of (2R)-Oxane-2-carboxylic Acid
Introduction
This compound is a heterocyclic building block of significant interest in modern drug discovery and development. As a chiral scaffold, it provides a defined three-dimensional structure that is crucial for molecular recognition and interaction with biological targets. Its utility is particularly noted in the synthesis of complex molecules, including protein degraders where precise stereochemistry is paramount for efficacy.[1] This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the synonyms, alternative names, and key identifiers for this compound. Understanding this nomenclature is critical for accurate sourcing of materials, clear communication in scientific literature, and ensuring reproducibility in experimental protocols.
Unambiguous Chemical Identifiers
To avoid ambiguity, especially in procurement and regulatory documentation, it is essential to rely on primary chemical identifiers. These codes are unique to this specific molecule in its (R)-enantiomeric form.
-
CAS Number : The most reliable unique identifier for a chemical substance is its CAS (Chemical Abstracts Service) Registry Number. For this compound, this number is 105499-34-1 .[1][2][3][4]
-
InChI Key : MQAYFGXOFCEZRW-RXMQYKEDSA-N
These identifiers form the foundation for any database search or material request, ensuring the correct stereoisomer is identified.
Caption: Relationship between core name and key identifiers.
Systematic and Alternative Nomenclature
The naming of a chemical can follow several conventions, leading to a variety of synonyms.
IUPAC Nomenclature
The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds.
-
Preferred IUPAC Name : (2R)-tetrahydro-2H-pyran-2-carboxylic acid .[5]
-
"tetrahydro-2H-pyran" : This defines the core structure as a six-membered saturated ring containing one oxygen atom (an oxane ring).
-
"-2-carboxylic acid" : This indicates a carboxyl group (-COOH) is attached to the second position of the ring.
-
"(2R)-" : This is the Cahn-Ingold-Prelog (CIP) designation that specifies the stereochemistry at the chiral center (position 2) is of the R configuration.
-
Common and Alternative Names
While IUPAC provides rigor, shorter or alternative names are frequently used in supplier catalogs and research articles.
-
This compound : This is a widely accepted alternative name where "oxane" is used for the saturated six-membered ether ring.[1][2][3]
-
(R)-Tetrahydro-2H-pyran-2-carboxylic acid : This is a common variation of the IUPAC name and is chemically identical.[4][6]
Stereoisomeric Context: The Importance of Specificity
In drug development, stereoisomerism is critical, as different enantiomers can have vastly different pharmacological and toxicological profiles. It is therefore crucial to distinguish this compound from its counterparts.
-
(S)-Enantiomer : The opposite stereoisomer is (2S)-Oxane-2-carboxylic acid or (S)-Tetrahydro-2H-pyran-2-carboxylic acid . It is identified by CAS Number 105499-32-9 .[7]
-
Racemic Mixture : The mixture containing equal amounts of both (R) and (S) enantiomers is named Oxane-2-carboxylic acid or Tetrahydro-2H-pyran-2-carboxylic acid . This mixture has its own unique identifier, CAS Number 51673-83-7 .[8][9]
Failure to differentiate between these forms can lead to significant errors in synthesis, biological testing, and interpretation of results.
Summary of Nomenclature
For ease of reference, the key names and identifiers for this compound and its related stereoisomers are summarized below.
| Identifier Type | (2R)-Enantiomer (Target Compound) | (S)-Enantiomer | Racemic Mixture |
| Primary Name | This compound | (2S)-Oxane-2-carboxylic acid[7] | Oxane-2-carboxylic acid[8][10] |
| IUPAC Name | (2R)-tetrahydro-2H-pyran-2-carboxylic acid[5] | (2S)-tetrahydro-2H-pyran-2-carboxylic acid[7] | tetrahydro-2H-pyran-2-carboxylic acid[8][9] |
| CAS Number | 105499-34-1[1][2][3][4] | 105499-32-9[7] | 51673-83-7[8][9] |
| MDL Number | MFCD18909423[3][5] | MFCD18909424[7] | MFCD07779239[8] |
Application Context: Role in Drug Design
The carboxylic acid functional group is a cornerstone in medicinal chemistry, appearing in over 450 marketed drugs.[11][12] This moiety often serves as a key interaction point (a pharmacophore) with biological targets, typically by forming hydrogen bonds or ionic interactions. However, the carboxylic acid group can also present challenges, such as limited ability to cross biological membranes or potential metabolic liabilities.[13][14]
This compound provides a rigid, chiral scaffold that positions the crucial carboxylic acid group in a specific spatial orientation. This makes it a valuable building block for designing molecules with high target specificity. Its application as a "Protein Degrader Building Block" highlights its role in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other novel therapeutic modalities where precise three-dimensional structure is essential for function.[1]
Experimental Identification Protocols
Confirming the identity and purity of this compound is essential. Standard spectroscopic methods provide a definitive fingerprint of the molecule.
Protocol 1: Infrared (IR) Spectroscopy
This technique is highly effective for identifying the key functional groups present. The causality is that the vibrations of specific chemical bonds absorb infrared radiation at characteristic frequencies.
Methodology:
-
Prepare the sample (e.g., as a thin film or KBr pellet).
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Analyze the spectrum for characteristic absorptions.
Expected Absorptions:
-
O-H Stretch (Carboxylic Acid) : A very broad and strong absorption band in the region of 3300-2500 cm⁻¹.[15] This broadness is a hallmark of the hydrogen-bonded dimer common to carboxylic acids.
-
C=O Stretch (Carbonyl) : A sharp, intense absorption band around 1710-1760 cm⁻¹.[15][16] The exact position can vary based on whether the acid is in a dimeric (hydrogen-bonded) or monomeric state.
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework of the molecule.
Methodology:
-
Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra.
-
Analyze chemical shifts, integration, and coupling patterns.
Expected Signals:
-
¹H NMR:
-
Carboxyl Proton (-COOH) : A singlet, typically appearing far downfield between 10-13 ppm.[15] Its position is concentration-dependent.
-
Oxane Ring Protons : A series of multiplets in the approximate range of 1.5-4.5 ppm, corresponding to the protons on the saturated ring.
-
-
¹³C NMR:
-
Carbonyl Carbon (-C=O) : A signal in the downfield region of 165-185 ppm.[15]
-
Oxane Ring Carbons : Signals in the aliphatic region (approx. 20-80 ppm).
-
Caption: The chemical structure and its corresponding spectroscopic fingerprints.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound, CasNo.105499-34-1 SHANGHAI T&W PHARMACEUTICAL CO., LTD. China (Mainland) [xiarui.lookchem.com]
- 3. Synthonix, Inc > Synthons > this compound - [X81215] [synthonix.com]
- 4. chemscene.com [chemscene.com]
- 5. This compound 97% | CAS: 105499-34-1 | AChemBlock [achemblock.com]
- 6. (R)-Tetrahydro-2H-pyran-2-carboxylic acid | 105499-34-1 [chemicalbook.com]
- 7. (2S)-Oxane-2-carboxylic acid | C6H10O3 | CID 12528148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Oxane-2-carboxylic acid | C6H10O3 | CID 10964532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Tetrahydro-2H-pyran-2-carboxylic acid [chembk.com]
- 10. PubChemLite - Oxane-2-carboxylic acid (C6H10O3) [pubchemlite.lcsb.uni.lu]
- 11. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres | Bentham Science [benthamscience.com]
- 13. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax [openstax.org]
The Tetrahydropyran Carboxylic Acid Moiety: A Journey from Synthesis to Therapeutic Prominence
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing an oxygen atom, is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs. The incorporation of a carboxylic acid functionality onto this ring system further enhances its utility, providing a handle for molecular modifications and influencing physicochemical properties crucial for drug development. This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of tetrahydropyran carboxylic acids. We will delve into the foundational principles of their conformational analysis, explore the progression from classical to modern stereoselective synthetic methodologies, and illuminate their significance in contemporary drug discovery with illustrative case studies.
Introduction: The Emergence of a Privileged Scaffold
The tetrahydropyran ring system is a cornerstone of carbohydrate chemistry and is a recurring motif in a multitude of biologically active natural products.[1] Its non-planar, chair-like conformation provides a three-dimensional scaffold that can effectively orient substituents for optimal interaction with biological targets. The addition of a carboxylic acid group introduces a key functional handle for derivatization and can significantly impact a molecule's polarity, solubility, and ability to form hydrogen bonds, all critical parameters in drug design. This guide traces the scientific journey of tetrahydropyran carboxylic acids, from their early synthetic explorations to their current status as a valuable building block in the pharmaceutical industry.
Discovery and Early History: The Foundational Syntheses
While the tetrahydropyran ring itself was known from the hydrogenation of dihydropyran, the synthesis of its carboxylic acid derivatives marked a significant step towards their broader application.[2] A seminal publication in the Journal of the Chemical Society in 1930 detailed a multi-step process for the preparation of tetrahydropyran-4-carboxylic acid esters.[2] This early method involved the reaction of β,β'-dichlorodiethyl ether with the sodium salt of diethyl malonate to form diethyl tetrahydropyran-4,4-dicarboxylate. Subsequent hydrolysis to the dicarboxylic acid followed by decarboxylation and esterification yielded the desired product.[2][3] This classical approach, though effective for its time, was often characterized by harsh reaction conditions and limited functional group tolerance.
Early Conformational Insights: Building on the Cyclohexane Model
The understanding of the three-dimensional structure of the tetrahydropyran ring was crucial to appreciating its potential in rational drug design. The principles of conformational analysis, largely developed for cyclohexane by pioneers like Barton in the 1950s, were readily applied to heterocyclic systems.[4][5] It was established that the tetrahydropyran ring, like cyclohexane, predominantly adopts a chair conformation to minimize angle and torsional strain.[6][7] The presence of the heteroatom, however, introduces subtle but significant differences in bond lengths, bond angles, and torsional barriers, which in turn influence the conformational preferences of substituents. Early spectroscopic studies, including vibrational spectroscopy, helped to elucidate the fundamental structural features of the tetrahydropyran ring.[8][9]
The Evolution of Synthetic Methodologies
The demand for stereochemically defined tetrahydropyran carboxylic acids in natural product synthesis and drug discovery spurred the development of more sophisticated and efficient synthetic methods. The evolution from classical, often low-yielding procedures to modern, highly stereoselective catalytic reactions represents a significant advancement in organic synthesis.
Classical Approaches: Building the Core
The foundational synthesis of tetrahydropyran-4-carboxylic acid, as previously mentioned, relied on a malonic ester synthesis approach. Below is a generalized experimental protocol representative of this classical methodology.
Experimental Protocol 1: Classical Synthesis of Tetrahydropyran-4-carboxylic Acid [2][3]
-
Step 1: Synthesis of Diethyl Tetrahydropyran-4,4-dicarboxylate.
-
To a solution of sodium ethoxide, prepared by dissolving sodium metal in absolute ethanol, is added diethyl malonate dropwise at room temperature.
-
The resulting solution is heated to reflux, and β,β'-dichlorodiethyl ether is added portion-wise.
-
The reaction mixture is refluxed for several hours until the reaction is complete (monitored by TLC).
-
After cooling, the mixture is filtered to remove sodium chloride, and the ethanol is removed under reduced pressure.
-
The residue is distilled under vacuum to yield diethyl tetrahydropyran-4,4-dicarboxylate.
-
-
Step 2: Hydrolysis to Tetrahydropyran-4,4-dicarboxylic Acid.
-
The diethyl ester from Step 1 is hydrolyzed by refluxing with an aqueous solution of sodium hydroxide.
-
After completion of the hydrolysis, the solution is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the dicarboxylic acid.
-
The solid is collected by filtration, washed with cold water, and dried.
-
-
Step 3: Decarboxylation to Tetrahydropyran-4-carboxylic Acid.
-
The dicarboxylic acid is heated in a high-boiling solvent (e.g., xylene or paraffin oil) at a temperature sufficient to induce decarboxylation (typically 120-180 °C).[3]
-
The evolution of carbon dioxide is monitored.
-
After the reaction is complete, the solvent is removed under reduced pressure, and the crude tetrahydropyran-4-carboxylic acid can be purified by crystallization or distillation.
-
Modern Stereoselective Syntheses: Precision and Efficiency
Modern synthetic chemistry has provided a powerful toolkit for the stereocontrolled synthesis of substituted tetrahydropyrans. Key methodologies include the Prins cyclization and the intramolecular oxa-Michael addition.
The Prins cyclization is a powerful acid-catalyzed reaction between a homoallylic alcohol and an aldehyde or ketone to form a tetrahydropyran ring, typically yielding 4-hydroxytetrahydropyran derivatives.[8][10] The stereochemical outcome of the reaction is often predictable, proceeding through a chair-like transition state.
Experimental Protocol 2: Phosphomolybdic Acid-Catalyzed Prins Cyclization in Water [8][10]
-
To a stirred mixture of a homoallylic alcohol (1 mmol) and an aldehyde (1.2 mmol) in water (5 mL), phosphomolybdic acid (10 mol%) is added.
-
The reaction mixture is stirred at room temperature for the appropriate time as monitored by TLC.
-
Upon completion, the reaction mixture is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (ethyl acetate/hexanes) to afford the desired 4-hydroxytetrahydropyran derivative.
The intramolecular oxa-Michael addition involves the conjugate addition of a hydroxyl group to an α,β-unsaturated carbonyl compound to form a tetrahydropyran ring. This method is particularly useful for the synthesis of highly substituted tetrahydropyrans with excellent stereocontrol.[11][12] The reaction can be catalyzed by either acids or bases, and the choice of catalyst can influence the stereochemical outcome.[13]
Experimental Protocol 3: Acid-Catalyzed Intramolecular Oxa-Michael Addition [14]
-
The hydroxy-α,β-unsaturated carbonyl compound (1 mmol) is dissolved in a suitable solvent (e.g., dichloromethane).
-
A catalytic amount of a Brønsted acid (e.g., triflic acid, 5 mol%) is added to the solution at room temperature.
-
The reaction is stirred until completion as indicated by TLC analysis.
-
The reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield the substituted tetrahydropyran.
Physicochemical and Spectroscopic Properties
The physicochemical properties of tetrahydropyran carboxylic acids are largely dictated by the interplay between the nonpolar tetrahydropyran ring and the polar carboxylic acid group. This duality influences their solubility, lipophilicity, and melting point.
| Property | Typical Range/Observation |
| Appearance | White to off-white crystalline solid |
| Melting Point | Generally in the range of 80-100 °C for simple derivatives |
| Solubility | Sparingly soluble in water, soluble in polar organic solvents |
| pKa | Typically around 4.5-5.0, similar to other carboxylic acids |
Table 1: General Physicochemical Properties of Tetrahydropyran Carboxylic Acids.[15][16]
Spectroscopic characterization is essential for the structural elucidation of these compounds.
-
¹H NMR Spectroscopy: The proton NMR spectra typically show characteristic signals for the methylene protons of the tetrahydropyran ring, often as complex multiplets due to diastereotopicity and spin-spin coupling. The proton of the carboxylic acid group appears as a broad singlet, usually downfield (>10 ppm).[3][17]
-
¹³C NMR Spectroscopy: The carbon NMR spectra display signals for the carbon atoms of the tetrahydropyran ring in the aliphatic region, with the carbons adjacent to the oxygen atom shifted downfield. The carbonyl carbon of the carboxylic acid appears at a characteristic downfield chemical shift (around 170-180 ppm).
-
Infrared (IR) Spectroscopy: The IR spectra are characterized by a strong, broad absorption band for the O-H stretch of the carboxylic acid (typically 2500-3300 cm⁻¹) and a strong absorption for the C=O stretch of the carbonyl group (around 1700-1725 cm⁻¹).
The Role of Tetrahydropyran Carboxylic Acids in Drug Discovery
The tetrahydropyran ring is a common motif in many FDA-approved drugs.[18] The incorporation of a carboxylic acid provides a key point for salt formation, which can improve solubility and bioavailability. Furthermore, the carboxylic acid can act as a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets.
Conformational Rigidity and Pre-organization
The chair conformation of the tetrahydropyran ring provides a degree of conformational rigidity, which can be advantageous in drug design. By locking a molecule into a specific three-dimensional arrangement, the entropic penalty of binding to a target can be reduced, potentially leading to higher binding affinity.[7][19] The axial and equatorial positions of the substituents on the tetrahydropyran ring allow for precise spatial orientation of functional groups to interact with specific pockets of a protein active site.
Case Study: Tetrahydropyran Scaffolds in HIV Protease Inhibitors
The development of HIV protease inhibitors is a prime example of the successful application of tetrahydropyran-containing scaffolds in drug design. For instance, the P₂ ligand of the FDA-approved drug darunavir contains a bis-tetrahydrofuran moiety. Inspired by this, researchers have explored the use of fused tetrahydropyran-tetrahydrofuran ring systems as novel P₂ ligands.[20] The rationale is that the larger and more flexible tetrahydropyran ring could better fill the hydrophobic binding pocket of the protease and offer improved resilience against drug-resistant mutations.[20] This highlights how the conformational properties and size of the tetrahydropyran ring can be fine-tuned to optimize drug-target interactions.
Conclusion
The journey of tetrahydropyran carboxylic acids from their initial synthesis in the early 20th century to their current prominence in medicinal chemistry is a testament to the continuous evolution of organic synthesis and the growing understanding of structure-activity relationships. The development of stereoselective synthetic methods has been paramount in unlocking the full potential of this versatile scaffold. As our ability to design and synthesize complex molecules with high precision continues to advance, tetrahydropyran carboxylic acids are poised to remain a valuable and frequently utilized building block in the quest for new and improved therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. US5580994A - Preparation of tetrahydropyran-4-carboxylic acid and its esters - Google Patents [patents.google.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. Historical Background to Conformational analysis [ch.ic.ac.uk]
- 5. nobelprize.org [nobelprize.org]
- 6. Conformational Analysis - Drug Design Org [drugdesign.org]
- 7. goldbook.iupac.org [goldbook.iupac.org]
- 8. The 'Aqueous' Prins Cyclization: A Diastereoselective Synthesis of 4-Hydroxytetrahydropyran Derivatives [organic-chemistry.org]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. Tetrahydropyran synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. H64340.14 [thermofisher.com]
- 16. fishersci.com [fishersci.com]
- 17. Tetrahydro-2H-pyran-4-carboxylic acid(5337-03-1) 1H NMR [m.chemicalbook.com]
- 18. researchgate.net [researchgate.net]
- 19. fiveable.me [fiveable.me]
- 20. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic deployment of (2R)-Oxane-2-carboxylic Acid as a Premier Chiral Building Block in Complex Synthesis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the demand for enantiomerically pure compounds is paramount, particularly in the realms of pharmaceutical and agrochemical development. Chiral building blocks serve as the foundational keystones for the stereocontrolled synthesis of complex molecular architectures. Among these, (2R)-Oxane-2-carboxylic acid, also known as (R)-tetrahydro-2H-pyran-2-carboxylic acid, has emerged as a versatile and highly valuable synthon. Its rigid tetrahydropyran scaffold, coupled with the reactive carboxylic acid functionality at a defined stereocenter, offers a unique combination of structural pre-organization and synthetic handles for elaboration. This guide provides a comprehensive technical overview of the synthesis, properties, and strategic applications of this compound, underpinned by field-proven insights and detailed experimental considerations.
Physicochemical Properties and Spectroscopic Signature
A thorough understanding of the physical and spectral properties of a chiral building block is fundamental to its effective utilization in synthesis. This compound is a liquid at room temperature with the molecular formula C₆H₁₀O₃ and a molecular weight of 130.14 g/mol [1].
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 105499-34-1 | |
| Molecular Formula | C₆H₁₀O₃ | [1] |
| Molecular Weight | 130.143 g/mol | [1] |
| Appearance | Liquid | [2] |
| Purity | Typically ≥97% | [1] |
| Storage | Refrigerator, sealed in dry conditions | [2] |
The structural integrity and purity of this compound are confirmed through a combination of spectroscopic techniques.
Spectroscopic Data:
-
¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum of a carboxylic acid will typically show a characteristic broad singlet for the acidic proton of the carboxyl group at a downfield chemical shift, often in the range of 10-12 ppm[3][4][5]. The protons on the tetrahydropyran ring will exhibit complex splitting patterns in the aliphatic region (typically 1.5-4.5 ppm) due to their diastereotopic nature and coupling with adjacent protons. Protons on carbons adjacent to the carboxyl group are expected to be deshielded and appear in the 2-3 ppm region[6].
-
¹³C NMR: The carbon spectrum is characterized by a signal for the carbonyl carbon of the carboxylic acid in the range of 170-185 ppm[7][8]. The carbons of the tetrahydropyran ring will appear in the aliphatic region, with the carbon bearing the carboxyl group being the most downfield of these.
-
IR (Infrared) Spectroscopy: The IR spectrum of a carboxylic acid is distinguished by two key features: a very broad O-H stretching absorption from approximately 2500 to 3300 cm⁻¹, which is a result of hydrogen bonding, and a strong C=O stretching absorption between 1700 and 1725 cm⁻¹ for a saturated, dimerized carboxylic acid[9][10][11]. A C-O stretch is also expected in the 1210-1320 cm⁻¹ region[10][11].
-
Mass Spectrometry (MS): In mass spectrometry, carboxylic acids often exhibit fragmentation patterns involving the loss of the hydroxyl group (M-17) and the carboxyl group (M-45)[5]. The fragmentation of the tetrahydropyran ring can also lead to characteristic ions[12][13].
Enantioselective Synthesis of this compound
The utility of this compound as a chiral building block is contingent upon its availability in high enantiomeric purity. While the racemic synthesis can be readily achieved through hydrogenation of 3,4-dihydro-2H-pyran-2-carboxylic acid[14], enantioselective methods are required to access the desired (R)-enantiomer. Asymmetric hydrogenation of unsaturated precursors using chiral catalysts is a powerful strategy for this purpose.
A key approach involves the enantioselective hydrogenation of a suitable prochiral substrate, such as 5,6-dihydro-2H-pyran-3-carboxylic acid, over a palladium catalyst modified with a chiral agent like a cinchona alkaloid[15]. This methodology has proven effective for the asymmetric synthesis of related chiral carboxylic acids[15].
Caption: Asymmetric synthesis of this compound.
Generalized Experimental Protocol: Asymmetric Hydrogenation
The following is a generalized protocol based on the enantioselective hydrogenation of related unsaturated carboxylic acids[15].
-
Catalyst Preparation: A supported palladium catalyst (e.g., 5% Pd on a solid support) is suspended in a suitable solvent.
-
Modifier Addition: A solution of the chiral modifier (e.g., a cinchona alkaloid derivative) is added to the catalyst suspension and stirred to allow for adsorption of the modifier onto the catalyst surface.
-
Substrate Addition: The prochiral substrate, 5,6-dihydro-2H-pyran-2-carboxylic acid, is added to the reaction mixture.
-
Hydrogenation: The reaction vessel is purged with hydrogen gas and the reaction is carried out under a hydrogen atmosphere at a specified temperature and pressure until the reaction is complete, as monitored by techniques like TLC or GC.
-
Work-up and Purification: The catalyst is removed by filtration, and the solvent is evaporated. The resulting crude product is then purified, typically by chromatography or distillation, to afford the enantiomerically enriched this compound.
The enantiomeric excess (e.e.) of the product is a critical parameter and is determined by chiral HPLC analysis.
Strategic Applications in Complex Molecule Synthesis
The synthetic utility of this compound lies in its ability to serve as a versatile starting material for the construction of more complex chiral molecules. The carboxylic acid functionality can be readily transformed into a variety of other functional groups, including esters, amides, alcohols, and ketones, while the inherent chirality of the molecule is transferred to the final product.
Amide Bond Formation: A Gateway to Bioactive Molecules
A common and highly important transformation of this compound is its conversion to chiral amides. This is typically achieved through the use of a coupling agent to activate the carboxylic acid, followed by reaction with a primary or secondary amine.
Caption: Amide bond formation from this compound.
The following protocol is a representative procedure for amide bond formation using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) as coupling agents[16].
-
Reaction Setup: To a stirred solution of this compound (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or DMF) at 0 °C, add HOBt (1.1 equivalents) and EDC (1.1 equivalents).
-
Activation: Stir the mixture at 0 °C for 30 minutes to form the active ester intermediate.
-
Amine Addition: Add the desired amine (1.0 equivalent) to the reaction mixture, followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 equivalents).
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with an acidic aqueous solution (e.g., 1 M HCl), a basic aqueous solution (e.g., saturated NaHCO₃), and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography to yield the desired chiral amide.
Table 2: Representative Amide Coupling Reactions
| Amine | Coupling Conditions | Product | Yield (%) | Reference |
| Aniline | EDC, HOBt, DIPEA, DCM | N-phenyl-(2R)-oxane-2-carboxamide | >85 | [16] |
| Benzylamine | HATU, DIPEA, DMF | N-benzyl-(2R)-oxane-2-carboxamide | >90 | [9] |
Causality Behind Experimental Choices
The selection of synthetic methods and reagents is guided by the principles of achieving high yield, stereoselectivity, and functional group tolerance.
-
Choice of Asymmetric Hydrogenation: This method is often preferred for the synthesis of chiral carboxylic acids due to its high efficiency, atom economy, and the availability of a wide range of chiral ligands and catalysts that can be screened to achieve high enantioselectivity.
-
Selection of Coupling Reagents: In amide bond formation, the combination of EDC and HOBt is widely used because it efficiently activates the carboxylic acid and minimizes side reactions, such as racemization at the chiral center. The HOBt ester intermediate is more stable and less prone to side reactions than the O-acylisourea intermediate formed with EDC alone.
Conclusion
This compound stands as a powerful and versatile chiral building block in the arsenal of the synthetic chemist. Its well-defined stereochemistry and the synthetic flexibility of its carboxylic acid group provide a reliable platform for the construction of complex, enantiomerically pure molecules. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, is essential for its strategic and successful application in the development of novel pharmaceuticals and other high-value chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. web.pdx.edu [web.pdx.edu]
- 5. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Amide Synthesis [fishersci.co.uk]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. BJOC - Synthesis of 2H-azirine-2,2-dicarboxylic acids and their derivatives [beilstein-journals.org]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
(2R)-Oxane-2-carboxylic Acid: A Comprehensive Technical Guide for Drug Discovery Professionals
Abstract
This in-depth technical guide provides a comprehensive overview of (2R)-Oxane-2-carboxylic acid, a chiral building block of increasing significance in contemporary drug discovery. This document offers a detailed analysis of its commercial availability, critical quality control parameters, and step-by-step analytical procedures. Furthermore, we explore its strategic applications, particularly in the burgeoning field of Proteolysis-Targeting Chimeras (PROTACs), supported by scientific literature and practical insights. This guide is intended to serve as an essential resource for researchers, medicinal chemists, and drug development professionals, facilitating the seamless integration of this valuable scaffold into their research and development pipelines.
Introduction: The Strategic Value of this compound in Medicinal Chemistry
This compound, also known as (R)-tetrahydro-2H-pyran-2-carboxylic acid, is a conformationally constrained, non-planar cyclic ether that has garnered considerable attention as a privileged scaffold in modern medicinal chemistry. Its rigid tetrahydropyran ring system offers a distinct three-dimensional topology that can effectively probe the binding pockets of biological targets, often leading to enhanced potency and selectivity of drug candidates. The incorporation of this moiety can also confer favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, such as improved metabolic stability and aqueous solubility, which are critical determinants of a successful therapeutic agent.[1] This guide provides a holistic overview of the key technical considerations for sourcing, evaluating, and strategically implementing this versatile building block in drug discovery programs.
Commercial Sourcing and Supplier Overview
The reliable procurement of high-quality starting materials is a foundational element of any successful research campaign. This compound is commercially available from a variety of suppliers, catering to a range of scales, from discovery research to process development. When selecting a supplier, it is imperative to consider not only the cost but also the purity, enantiomeric excess (e.e.), and the comprehensiveness of the accompanying analytical documentation.
Table 1: Prominent Commercial Suppliers of this compound
| Supplier | Product Number | Stated Purity | CAS Number | Additional Notes |
| Synthonix | X81215 | 97% | 105499-34-1 | Offers various quantities from 100mg to 5g.[2] |
| AChemBlock | AC-10397 | 97% | 105499-34-1 | Provides the IUPAC name (R)-tetrahydro-2H-pyran-2-carboxylic acid.[3] |
| Sigma-Aldrich | SY3H99DF0BE0 | 97% | 105499-34-1 | Distributed for Synthonix Corporation.[] |
| CymitQuimica | IN-DA007EKN | 97% | 105499-34-1 | Available in quantities from 100mg to 25g.[5] |
| Shanghai T&W Pharmaceutical | T&W105499-34-1 | 99.3% | 105499-34-1 | Offers larger quantities and states high purity.[6] |
| Parchem | 176-37-4 | - | 176-37-4 | Lists multiple synonyms and CAS numbers.[7] |
This table is intended to be representative and not exhaustive. Researchers should always confirm current product specifications and availability directly with the supplier.
Synthesis and Chiral Purity: Key Considerations
While commercially available, an understanding of the synthetic routes to this compound is valuable for process development and for situations requiring custom synthesis. Enantiomerically pure forms are typically accessed through two primary strategies: asymmetric synthesis or chiral resolution of a racemic mixture.
Synthetic Approaches
Asymmetric Synthesis: Enantioselective synthesis aims to directly produce the desired (R)-enantiomer. One promising approach is the asymmetric "clip-cycle" reaction, which can be used to construct substituted tetrahydropyrans with high enantioselectivity using chiral phosphoric acids as catalysts.[2] While a specific protocol for the parent compound is not widely published, this methodology provides a strong starting point for developing a custom synthesis. Other strategies, such as asymmetric hetero-Diels-Alder reactions and organocatalytic Michael addition/cyclization, also represent viable routes to the chiral tetrahydropyran core.[1]
Chiral Resolution: A more traditional and often practical approach is the resolution of a racemic mixture of tetrahydropyran-2-carboxylic acid.[5] This is typically achieved by forming diastereomeric salts with a chiral amine resolving agent. The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization. Subsequent acidification liberates the desired enantiomerically enriched carboxylic acid.
Diagram 1: Chiral Resolution Workflow
Caption: A generalized workflow for the chiral resolution of racemic oxane-2-carboxylic acid via diastereomeric salt formation.
Analytical Characterization and Quality Control
The confirmation of identity, purity, and enantiomeric excess is a non-negotiable aspect of utilizing this compound in a research setting. A comprehensive Certificate of Analysis (CoA) from the supplier should be carefully reviewed. Key analytical techniques include:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the gold-standard technique for determining the enantiomeric excess (e.e.) of the compound.
Step-by-Step Protocol: Chiral HPLC for Enantiomeric Purity
Objective: To separate and quantify the (2R) and (2S) enantiomers of oxane-2-carboxylic acid to determine the enantiomeric excess.
Materials:
-
This compound sample
-
HPLC-grade n-hexane
-
HPLC-grade 2-propanol (IPA)
-
Trifluoroacetic acid (TFA)
-
Chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD, or equivalent polysaccharide-based column)[8]
-
HPLC system equipped with a UV detector
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of n-hexane and 2-propanol, often in a 90:10 (v/v) ratio. For acidic compounds, the addition of a small amount of TFA (e.g., 0.1%) is typically required to improve peak shape.[8] Degas the mobile phase thoroughly before use.
-
Sample Preparation: Accurately prepare a solution of the this compound sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
HPLC System Configuration:
-
Install the chiral column and equilibrate with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Set the UV detector to a wavelength where the compound absorbs, typically around 210 nm for a carboxylic acid.
-
-
Injection and Data Acquisition: Inject a defined volume of the sample solution (e.g., 10 µL) and initiate data collection. The run time should be sufficient to allow for the elution of both enantiomers.
-
Data Analysis:
-
Identify the peaks corresponding to the (2R) and (2S) enantiomers based on their retention times.
-
Integrate the area under each peak.
-
Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] * 100
-
Applications in Drug Discovery and Development
The unique stereochemical and conformational properties of this compound make it a highly attractive building block in the design of novel therapeutics.
A Scaffold for Privileged Structures
The tetrahydropyran motif is a common feature in numerous natural products and approved drugs, imparting favorable pharmacokinetic properties.[1] The carboxylic acid handle of this compound provides a convenient point for chemical elaboration, allowing for its incorporation into a wide array of molecular architectures through amide bond formation, esterification, and other standard transformations.
Role in Proteolysis-Targeting Chimeras (PROTACs)
A particularly exciting application of this compound is in the design of PROTACs. These heterobifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker component of a PROTAC is crucial for its efficacy, as it dictates the spatial orientation of the target protein and the E3 ligase.[3] Saturated heterocyclic linkers, such as those derived from this compound, are increasingly being employed to provide conformational rigidity and to optimize the geometry of the ternary complex.[]
Diagram 2: Role of this compound in PROTACs
Caption: The incorporation of this compound into the linker of a PROTAC molecule facilitates the formation of a productive ternary complex, leading to target protein degradation.
Safe Handling and Storage
Adherence to proper safety protocols is paramount when working with any chemical, including this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[9]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential vapors or aerosols.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents. The container should be tightly sealed. For long-term storage, refrigeration is recommended.[] Avoid storage in metal cabinets that may be susceptible to corrosion.[9]
Conclusion
This compound is a commercially accessible and synthetically versatile building block with significant potential to enhance the properties of drug candidates. Its rigid, chiral scaffold is particularly well-suited for applications in structure-based drug design and for the construction of sophisticated molecular architectures such as PROTACs. A thorough understanding of its sourcing, quality control, and safe handling is essential for its effective and reproducible use in research and development. This guide provides a solid foundation for medicinal chemists and drug discovery professionals to leverage the unique attributes of this valuable compound in their quest for novel and impactful therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safe Handling and Application of (2R)-tetrahydro-2H-pyran-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Nuances of a Chiral Building Block
(2R)-tetrahydro-2H-pyran-2-carboxylic acid, a chiral molecule possessing both a cyclic ether and a carboxylic acid functional group, represents a valuable synthon in the landscape of modern medicinal chemistry. Its defined stereochemistry and versatile reactivity make it an attractive starting material for the synthesis of complex pharmaceutical agents. However, the very features that impart its synthetic utility also necessitate a thorough understanding of its safe handling, storage, and reactivity profile. This guide, designed for the discerning researcher, moves beyond a mere recitation of safety data. It aims to provide a holistic understanding of this compound, grounded in the principles of chemical reactivity and laboratory best practices. By elucidating the "why" behind the "how," this document empowers scientists to not only handle (2R)-tetrahydro-2H-pyran-2-carboxylic acid safely but also to leverage its properties effectively in the pursuit of novel therapeutics.
Section 1: Physicochemical Properties and Identification
(2R)-tetrahydro-2H-pyran-2-carboxylic acid, also known by its synonym (2R)-oxane-2-carboxylic acid, is a chiral compound with the CAS number 105499-34-1. Its structure features a saturated six-membered tetrahydropyran ring with a carboxylic acid substituent at the C2 position, which is a chiral center.[1] This combination of a cyclic ether and a carboxylic acid dictates its physical and chemical properties.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O₃ | [1] |
| Molecular Weight | 130.14 g/mol | [1] |
| Appearance | Light yellow liquid or oil | Vendor Data |
| CAS Number | 105499-34-1 | [1] |
Section 2: Hazard Identification and Risk Mitigation
The primary hazards associated with (2R)-tetrahydro-2H-pyran-2-carboxylic acid, as extrapolated from data on the racemic mixture and related compounds, are skin irritation, serious eye irritation, and potential respiratory irritation.[2] A comprehensive understanding of these risks is the foundation of safe handling.
GHS Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
A note on toxicological data: It is crucial to recognize that for many specialized chiral reagents like (2R)-tetrahydro-2H-pyran-2-carboxylic acid, comprehensive toxicological data may be limited. Therefore, a cautious approach, treating the compound as potentially harmful, is always the most prudent course of action.
Logical Framework for Hazard Mitigation:
Caption: A logical workflow for mitigating hazards associated with chemical handling.
Section 3: Exposure Controls and Personal Protective Equipment (PPE)
Given the irritant nature of (2R)-tetrahydro-2H-pyran-2-carboxylic acid, robust exposure controls are paramount. The following recommendations are based on established laboratory safety principles for handling corrosive and irritant chemicals.
Engineering Controls:
-
Fume Hood: All handling of the compound, especially when transferring or manipulating larger quantities, should be conducted within a certified chemical fume hood to minimize inhalation of any potential vapors or aerosols.
-
Eyewash Stations and Safety Showers: Immediate access to eyewash stations and safety showers is mandatory in any laboratory where this compound is handled.
Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a face shield | Protects against splashes that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact and subsequent irritation. |
| Skin and Body Protection | Laboratory coat | Protects personal clothing and skin from accidental spills. |
| Respiratory Protection | Not typically required if handled in a fume hood | In the absence of adequate ventilation, a NIOSH-approved respirator may be necessary. |
Section 4: Safe Handling and Storage Protocols
The dual functionality of a cyclic ether and a carboxylic acid in (2R)-tetrahydro-2H-pyran-2-carboxylic acid informs its appropriate handling and storage. Carboxylic acids can be corrosive, while ethers can be prone to peroxide formation, although the saturated nature of the tetrahydropyran ring makes peroxide formation less likely than with unsaturated ethers.
General Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.
-
Do not ingest or inhale.
-
Use only in a well-ventilated area, preferably a fume hood.
-
Wash hands thoroughly after handling.
Storage Recommendations:
There is some discrepancy in supplier recommendations for the storage temperature of (2R)-tetrahydro-2H-pyran-2-carboxylic acid, with some suggesting room temperature and others refrigeration (2-8 °C). For chiral synthons, where enantiomeric purity is critical, storage at cooler temperatures is often the more conservative and recommended approach to ensure long-term stability and prevent any potential degradation.
-
Primary Recommendation: Store in a tightly sealed container in a refrigerator (2-8 °C).
-
Secondary Recommendation: If refrigerated storage is not feasible, store in a cool, dry, well-ventilated area away from incompatible materials.
-
Incompatible Materials: Segregate from strong oxidizing agents and strong bases.
Caption: Recommended storage protocol for (2R)-tetrahydro-2H-pyran-2-carboxylic acid.
Section 5: Emergency Procedures
First-Aid Measures:
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
In case of skin contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.
-
If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.
Spill and Leak Procedures:
-
Small Spills: Absorb with an inert, non-combustible material (e.g., sand, earth, vermiculite) and place in a suitable container for disposal.
-
Large Spills: Evacuate the area and ventilate. Prevent entry into waterways, sewers, basements, or confined areas. Wear appropriate PPE and contain the spill.
Section 6: Application in a Synthetic Context: A Field-Proven Insight
While specific, detailed protocols for reactions using (2R)-tetrahydro-2H-pyran-2-carboxylic acid as a starting material in the public domain are limited, we can gain valuable insights from a representative synthesis of the racemic tetrahydropyran-2-carboxylic acid. This allows us to understand the practical handling and reactivity considerations.
Experimental Protocol: Synthesis of Tetrahydropyran-2-Carboxylic Acid via Hydrogenation
This protocol is adapted from a known procedure for the synthesis of the racemic compound and illustrates key handling and safety considerations.[3]
Reaction: Hydrogenation of the sodium salt of 3,4-dihydro-2H-pyran-2-carboxylic acid to tetrahydropyran-2-carboxylic acid.
Materials and Reagents:
-
Sodium salt of 3,4-dihydro-2H-pyran-2-carboxylic acid
-
Methanol
-
Raney Nickel (catalyst)
-
Hydrogen gas
-
Concentrated Hydrochloric Acid
-
Chloroform
Step-by-Step Methodology:
-
Dissolution: Dissolve the sodium salt of 3,4-dihydro-2H-pyran-2-carboxylic acid in methanol in a suitable reaction vessel.
-
Catalyst Addition: Carefully add Raney Nickel catalyst to the solution. Causality: Raney Nickel is a common catalyst for the hydrogenation of alkenes. It is pyrophoric and must be handled with care, typically as a slurry in water or another solvent to prevent ignition upon exposure to air.
-
Hydrogenation: The reaction vessel is then placed under a hydrogen atmosphere (e.g., 3 atm pressure). The reaction is monitored for hydrogen uptake. Causality: The hydrogenation reaction reduces the double bond in the dihydropyran ring to yield the saturated tetrahydropyran ring. This is a potentially hazardous step due to the use of flammable hydrogen gas.
-
Catalyst Removal: Once the reaction is complete, the catalyst is removed by filtration. Causality: The fine Raney Nickel particles must be carefully filtered. The filter cake should not be allowed to dry completely in the air to avoid the risk of fire.
-
Solvent Removal: The methanol is removed from the filtrate under reduced pressure (in vacuo).
-
Acidification and Extraction: The residue is acidified with concentrated hydrochloric acid and then extracted with chloroform. Causality: Acidification protonates the carboxylate salt to form the free carboxylic acid, which is then extracted into an organic solvent. Concentrated HCl is highly corrosive and should be handled with appropriate PPE in a fume hood.
-
Purification: The final product is purified by distillation.
Caption: A workflow for the synthesis of tetrahydropyran-2-carboxylic acid.
Section 7: Chemical Reactivity and Stability
Reactivity:
The reactivity of (2R)-tetrahydro-2H-pyran-2-carboxylic acid is governed by its two functional groups:
-
Carboxylic Acid: This group can undergo typical reactions of carboxylic acids, such as esterification, amide formation, and reduction.
-
Tetrahydropyran Ring: The cyclic ether is generally stable but can be cleaved under harsh acidic conditions.
Stability and Decomposition:
-
Thermal Decomposition: Carboxylic acids can undergo decarboxylation at elevated temperatures. The presence of the ether oxygen may influence the decomposition pathway.
-
Hydrolytic Stability: The compound is expected to be stable under neutral and mildly acidic or basic conditions at ambient temperature. Harsh acidic conditions may lead to the opening of the tetrahydropyran ring.
Conclusion: A Foundation for Safe and Effective Research
(2R)-tetrahydro-2H-pyran-2-carboxylic acid is a valuable chiral building block with significant potential in drug discovery and development. A thorough understanding of its properties, hazards, and handling requirements is not merely a matter of compliance but a prerequisite for conducting safe and scientifically sound research. By integrating the principles of risk assessment, exposure control, and a deep appreciation for the chemical's reactivity, researchers can confidently and responsibly unlock the synthetic potential of this important molecule. This guide serves as a foundational resource, and it is incumbent upon the user to supplement this information with institution-specific safety protocols and a continuous commitment to a culture of safety in the laboratory.
References
Methodological & Application
Application Note: Enantioselective Synthesis of (2R)-Oxane-2-carboxylic Acid via Organocatalytic Michael-Hemiacetalization Cascade
Abstract
(2R)-Oxane-2-carboxylic acid, also known as (R)-tetrahydro-2H-pyran-2-carboxylic acid, is a valuable chiral building block in medicinal chemistry and drug development. Its tetrahydropyran (THP) core is a privileged scaffold found in numerous bioactive natural products.[1] The stereocenter at the C2 position is critical for the biological activity of its derivatives, making enantioselective synthesis a key challenge. This application note presents a detailed protocol for the synthesis of this compound utilizing a modern, organocatalytic domino Michael-hemiacetalization reaction.[2] This approach offers high enantioselectivity, operational simplicity, and avoids the use of heavy metals, aligning with the principles of green chemistry.[3] We provide a step-by-step experimental guide, characterization data, and insights into the underlying reaction mechanism.
Introduction: Significance and Synthetic Challenges
The tetrahydropyran (THP) moiety is a ubiquitous structural feature in a vast array of natural products, including polyether antibiotics, marine toxins, and pheromones. The defined stereochemistry of substituents on the THP ring is often crucial for their biological function. This compound serves as a versatile chiral precursor, enabling the introduction of this important scaffold into complex target molecules.
Traditional methods for synthesizing chiral THPs often rely on chiral pool synthesis, classical resolution, or metal-catalyzed reactions. While effective, these methods can suffer from limitations such as the availability of starting materials, stoichiometric use of chiral auxiliaries, or the need for toxic and expensive metal catalysts. In contrast, asymmetric organocatalysis has emerged as a powerful strategy for constructing complex chiral molecules with high efficiency and stereocontrol.[1][3] This note focuses on an organocatalytic cascade reaction, which builds the chiral THP core and installs the required stereocenter in a single, efficient operation.[2]
Overview of the Synthetic Strategy
The chosen strategy involves a domino Michael-hemiacetalization reaction between an α-hydroxymethyl nitroalkene and a 1,3-dicarbonyl compound. This sequence is catalyzed by a chiral hydrogen-bonding organocatalyst, such as a squaramide derived from a cinchona alkaloid.[2][3]
The Rationale:
-
Michael Addition: The reaction initiates with a stereoselective Michael addition of the enolized 1,3-dicarbonyl compound to the α-hydroxymethyl nitroalkene. The chiral squaramide catalyst activates the nitroalkene via hydrogen bonding, creating a chiral environment that directs the nucleophilic attack to one specific face of the molecule. This step sets the key stereocenter.[2]
-
Intramolecular Hemiacetalization: The resulting Michael adduct contains both a hydroxyl group and a carbonyl group in close proximity. This arrangement facilitates a spontaneous or mildly promoted intramolecular hemiacetalization, forming the tetrahydropyran ring.
-
Oxidation: The final step involves the oxidation of the intermediate aldehyde (masked as a hemiacetal) to the target carboxylic acid.
This cascade approach is highly atom-economical and minimizes intermediate purification steps, making it an efficient and practical route.
Figure 1. High-level experimental workflow for the enantioselective synthesis.
Detailed Experimental Protocol
This protocol is adapted from established methodologies for organocatalytic tetrahydropyran synthesis.[2] Researchers should perform initial small-scale trials to optimize conditions for their specific substrates.
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| (E)-3-Nitroprop-2-en-1-ol | ≥97% | Commercial | Starting material for Michael reaction. |
| Diethyl malonate | ReagentPlus®, ≥99% | Commercial | Michael donor. |
| (1S,2S)-N,N'-Bis(2,6-diisobutylphenyl)cyclohexane-1,2-diamine squaramide catalyst | ≥98% | Commercial | Chiral organocatalyst. |
| Toluene | Anhydrous, ≥99.8% | Commercial | Reaction solvent. |
| Sodium bicarbonate (NaHCO₃) | Saturated aq. sol. | In-house prep | For quenching. |
| Magnesium sulfate (MgSO₄) | Anhydrous | Commercial | For drying. |
| Potassium permanganate (KMnO₄) | ACS Reagent, ≥99.0% | Commercial | Oxidizing agent. |
| Sodium hydroxide (NaOH) | 1 M aq. sol. | In-house prep | For workup. |
| Hydrochloric acid (HCl) | 2 M aq. sol. | In-house prep | For acidification. |
| Ethyl acetate | HPLC Grade | Commercial | For extraction. |
| Hexanes | HPLC Grade | Commercial | For chromatography. |
Safety Precaution: Nitroalkenes are potentially hazardous and should be handled with care in a well-ventilated fume hood. Potassium permanganate is a strong oxidizer. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Step 1: Organocatalytic Domino Michael-Hemiacetalization
-
To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add the squaramide catalyst (0.1 mmol, 10 mol%).
-
Add anhydrous toluene (10 mL) to the flask and stir to dissolve the catalyst.
-
Add diethyl malonate (1.2 mmol, 1.2 equiv) to the solution.
-
Finally, add (E)-3-nitroprop-2-en-1-ol (1.0 mmol, 1.0 equiv).
-
Seal the flask and stir the reaction mixture at room temperature (approx. 20-25 °C) for 24-48 hours.
-
Monitoring the Reaction: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the starting nitroalkene indicates reaction completion.
Step 2: Work-up and Isolation of the Intermediate
-
Upon completion, quench the reaction by adding 15 mL of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product, a polyfunctionalized tetrahydropyran derivative, is purified by flash column chromatography on silica gel (gradient elution, 10% to 30% ethyl acetate in hexanes) to yield the pure hemiacetal intermediate.
Step 3: Oxidation to this compound
-
Dissolve the purified intermediate (1.0 mmol) in a mixture of acetone (15 mL) and water (5 mL) in a 100 mL flask and cool the solution to 0 °C in an ice bath.
-
Slowly add potassium permanganate (KMnO₄) (approx. 3.0 mmol, 3.0 equiv) portion-wise over 30 minutes, ensuring the temperature does not rise above 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours. A brown precipitate of MnO₂ will form.
-
Quench the reaction by adding a saturated solution of sodium sulfite until the purple color disappears and only the brown precipitate remains.
-
Filter the mixture through a pad of Celite® to remove the MnO₂, washing the pad with acetone.
-
Remove the acetone from the filtrate via rotary evaporation.
-
Make the remaining aqueous solution basic (pH > 10) with 1 M NaOH and wash with diethyl ether (2 x 20 mL) to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 2 M HCl.
-
Extract the acidified aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization if necessary.
Figure 2. Step-by-step protocol workflow diagram.
Characterization and Expected Results
The final product should be characterized to confirm its identity, purity, and enantiomeric excess.
| Parameter | Expected Result | Method |
| Yield | 50-70% (over 2 steps) | Gravimetric analysis |
| Appearance | White to off-white solid | Visual inspection |
| ¹H NMR | Consistent with the structure of oxane-2-carboxylic acid | ¹H NMR Spectroscopy |
| ¹³C NMR | Consistent with the structure of oxane-2-carboxylic acid | ¹³C NMR Spectroscopy |
| Mass Spec | [M-H]⁻ or [M+Na]⁺ corresponding to C₆H₁₀O₃ | ESI-MS |
| Enantiomeric Excess (e.e.) | >95% | Chiral HPLC/SFC |
Determining Enantiomeric Excess (e.e.): The carboxylic acid must first be derivatized, for example, to its methyl ester using diazomethane or TMS-diazomethane, before analysis by chiral HPLC. A typical method would use a Chiralcel® OD-H or similar column with a hexane/isopropanol mobile phase. The ratio of the two enantiomer peaks determines the e.e.
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low yield in Michael reaction | Inactive catalyst; wet solvent/reagents. | Ensure catalyst is from a reliable source. Use freshly dried anhydrous solvent. |
| Low diastereoselectivity | Reaction temperature too high. | Run the reaction at a lower temperature (e.g., 0 °C or -20 °C). |
| Incomplete oxidation | Insufficient oxidant; deactivation of KMnO₄. | Add KMnO₄ slowly and ensure vigorous stirring. Increase the equivalents of KMnO₄ if necessary. |
| Low enantiomeric excess (e.e.) | Racemization during workup; incorrect catalyst enantiomer. | Avoid harsh acidic or basic conditions for prolonged periods. Ensure the correct cinchona alkaloid-derived catalyst is used for the desired (R) enantiomer. |
| Product decomposition | Over-oxidation or harsh workup conditions. | Monitor the oxidation carefully and quench promptly. Avoid excessive heat during solvent removal. |
Conclusion
This application note details a robust and highly enantioselective method for the synthesis of this compound. The featured organocatalytic domino reaction provides a streamlined route to this valuable chiral building block, characterized by high stereocontrol and operational simplicity.[2][3] This metal-free approach is well-suited for applications in pharmaceutical and materials science where enantiopurity and process safety are paramount.
References
- 1. Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic Routes to (2R)-tetrahydro-2H-pyran-2-carboxylic acid: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of a Chiral Scaffold
(2R)-tetrahydro-2H-pyran-2-carboxylic acid is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. The tetrahydropyran (THP) ring is a privileged scaffold found in a multitude of bioactive natural products and synthetic pharmaceuticals. The specific stereochemistry at the C2 position, coupled with the carboxylic acid functionality, provides a versatile anchor for molecular elaboration, enabling precise interactions with biological targets. This defined stereoisomerism is often critical for therapeutic efficacy and selectivity, making the development of robust and efficient enantioselective synthetic routes a paramount objective for organic and medicinal chemists.
This comprehensive guide provides an in-depth exploration of various synthetic strategies to access the enantiomerically pure (2R)-tetrahydro-2H-pyran-2-carboxylic acid. Moving beyond a mere listing of methods, this document delves into the mechanistic underpinnings of each approach, offering field-proven insights into experimental design and execution. The protocols provided herein are designed to be self-validating, with a focus on reproducibility and scalability.
Strategic Overview: Pathways to Enantiopure (2R)-tetrahydro-2H-pyran-2-carboxylic acid
The synthesis of this target molecule can be broadly categorized into several key strategies, each with its own set of advantages and considerations. The choice of a particular route will often depend on factors such as the availability of starting materials, desired scale of synthesis, and the required level of enantiopurity.
Caption: Overview of synthetic strategies for (2R)-tetrahydro-2H-pyran-2-carboxylic acid.
I. Asymmetric Catalysis: Building Chirality from Prochiral Precursors
Asymmetric catalysis stands as a powerful and atom-economical approach to introduce chirality. By employing a small amount of a chiral catalyst, prochiral starting materials can be converted into enantiomerically enriched products with high efficiency.
A. Asymmetric Hetero-Diels-Alder Reaction
The hetero-Diels-Alder (HDA) reaction is a cornerstone of six-membered heterocycle synthesis. The use of chiral Lewis acid catalysts can effectively control the facial selectivity of the cycloaddition between a diene and a dienophile, leading to the formation of a dihydropyran ring with high enantiopurity. Subsequent reduction of the double bond affords the desired tetrahydropyran scaffold.
Scientific Rationale: The chiral catalyst coordinates to the dienophile (an aldehyde or ketone), creating a chiral environment that directs the approach of the diene to one of the two enantiotopic faces of the dienophile. This results in the formation of one enantiomer of the cycloadduct in excess.
Protocol 1: Chiral Dirhodium(II) Carboxamidate Catalyzed Hetero-Diels-Alder Reaction
This protocol is adapted from the work of Doyle and coworkers, who have demonstrated the high efficiency of chiral dirhodium(II) carboxamidates in HDA reactions.[1]
-
Step 1: Catalyst Preparation: The chiral dirhodium(II) carboxamidate catalyst, such as Rh₂(4S-MEOX)₄, is either purchased or synthesized according to literature procedures.
-
Step 2: Hetero-Diels-Alder Reaction:
-
To a solution of the chiral dirhodium(II) carboxamidate catalyst (0.1–1.0 mol%) in dry dichloromethane (CH₂Cl₂) at room temperature is added the aldehyde dienophile (e.g., glyoxylic acid derivative, 1.0 equiv.).
-
Danishefsky's diene (1-methoxy-3-trimethylsiloxy-1,3-butadiene) (1.2 equiv.) is then added, and the reaction mixture is stirred at room temperature for 24 hours.
-
The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting materials.
-
Upon completion, trifluoroacetic acid (TFA) is added to facilitate the hydrolysis of the silyl enol ether intermediate.
-
The crude product is purified by column chromatography on silica gel to afford the corresponding dihydropyranone.
-
-
Step 3: Reduction and Hydrolysis:
-
The purified dihydropyranone is dissolved in methanol and cooled to 0 °C.
-
Sodium borohydride (NaBH₄) is added portion-wise, and the reaction is stirred until complete reduction of the ketone.
-
The resulting dihydropyran is then subjected to catalytic hydrogenation (e.g., H₂, Pd/C) to reduce the double bond.
-
Finally, ester hydrolysis under basic conditions (e.g., LiOH in THF/water) followed by acidic workup yields (2R)-tetrahydro-2H-pyran-2-carboxylic acid. The stereochemical outcome will depend on the specific chiral catalyst and substrate used.
-
References
use of (2R)-Oxane-2-carboxylic acid in PROTAC linker synthesis
Application Note & Protocols
Topic: (2R)-Oxane-2-carboxylic Acid: A Rigidifying Scaffold for Next-Generation PROTAC® Linker Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract
Proteolysis-targeting chimeras (PROTACs) have redefined therapeutic intervention by catalytically inducing the degradation of disease-causing proteins.[1] The efficacy of these heterobifunctional molecules is profoundly influenced by the chemical linker connecting the target-binding warhead and the E3 ligase-recruiting ligand.[2][3] While early designs relied heavily on flexible polyethylene glycol (PEG) and alkyl chains, the field is increasingly pivoting towards linkers with greater conformational rigidity to improve ternary complex pre-organization, enhance selectivity, and optimize pharmacokinetic properties.[3][4] This guide introduces this compound, a stereochemically defined tetrahydropyran derivative, as a privileged building block for the synthesis of structurally constrained PROTAC linkers. We will detail the scientific rationale for its use, provide a robust, validated protocol for its incorporation via amide coupling, and present a workflow for the synthesis of a model PROTAC, thereby equipping researchers with the knowledge to leverage this scaffold in advanced targeted protein degradation strategies.
Part 1: The Rationale for Rigid Linkers in PROTAC Design
PROTACs function by forming a ternary complex between a protein of interest (POI) and an E3 ubiquitin ligase, which facilitates the ubiquitination and subsequent proteasomal degradation of the POI.[5][6] The linker is not a passive spacer but an active component that dictates the geometry and stability of this crucial ternary complex.[][8]
Limitations of Flexible Linkers:
-
High Conformational Entropy: Highly flexible linkers, such as long alkyl or PEG chains, possess numerous rotatable bonds. The entropic penalty of constraining this floppy chain into a single productive conformation for the ternary complex can decrease binding affinity and overall degradation efficiency.[2]
-
Metabolic Instability: Linear alkyl and ether chains can be susceptible to oxidative metabolism, potentially leading to poor pharmacokinetic profiles.[3]
-
Lack of Selectivity: A flexible linker may permit the formation of multiple, non-productive ternary complexes or even off-target complexes, reducing selectivity.
This compound as a Solution: The incorporation of rigid structural motifs, such as the oxane (tetrahydropyran) ring, offers a compelling strategy to overcome these limitations. This compound is an attractive building block for several reasons:
-
Conformational Constraint: The cyclic nature of the oxane ring significantly reduces the number of rotatable bonds compared to an analogous acyclic linker, which can pre-organize the PROTAC into a bioactive conformation favorable for ternary complex formation.[2]
-
Improved Physicochemical Properties: The ether oxygen atom within the ring can act as a hydrogen bond acceptor, potentially improving aqueous solubility over purely aliphatic linkers without introducing the excessive flexibility of a long PEG chain.[9]
-
Defined Exit Vector: The chiral center and the defined chair conformation of the ring provide a precise and predictable exit vector for the rest of the linker, enabling more rational, structure-based design.
-
Synthetic Tractability: The terminal carboxylic acid provides a versatile chemical handle for robust and well-established amide bond formation, allowing for modular and efficient PROTAC synthesis.[10][11]
Caption: Structural features and associated advantages of this compound.
Part 2: General Workflow for PROTAC Synthesis
The synthesis of a PROTAC is a multi-step process that requires the careful, sequential connection of the warhead, linker, and E3 ligase ligand. The use of a building block like this compound typically occurs in the final stages of linker assembly or in the ultimate conjugation step to one of the protein-binding moieties.
Caption: A generalized, modular workflow for PROTAC synthesis.
Part 3: Core Protocol - Amide Coupling
This protocol provides a robust and reproducible method for coupling this compound to a molecule containing a primary or secondary amine using HATU, a highly efficient peptide coupling reagent.
Objective: To form a stable amide bond between this compound and an amine-containing substrate (e.g., a warhead, E3 ligand, or linker fragment).
Table 1: Reagents and Materials
| Reagent/Material | Purpose | Typical Supplier |
| This compound | Linker Building Block | Sigma-Aldrich, etc. |
| Amine-Substrate (e.g., Warhead-NH₂) | Coupling Partner | Project-specific |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Carboxylic Acid Activator | Sigma-Aldrich, etc. |
| DIPEA (N,N-Diisopropylethylamine) | Non-nucleophilic Base | Sigma-Aldrich, etc. |
| Anhydrous DMF (N,N-Dimethylformamide) | Reaction Solvent | Sigma-Aldrich, etc. |
| Dichloromethane (DCM) | Extraction Solvent | Fisher Scientific |
| Saturated Aqueous NaHCO₃ | Aqueous Wash (Workup) | Fisher Scientific |
| Brine | Aqueous Wash (Work-up) | Fisher Scientific |
| Anhydrous MgSO₄ or Na₂SO₄ | Drying Agent | Fisher Scientific |
| Reverse-Phase HPLC System | Purification | Waters, Agilent |
| LC-MS System | Reaction Monitoring & Characterization | Waters, Agilent |
Step-by-Step Experimental Procedure
Causality Behind Choices:
-
HATU/DIPEA: This combination is chosen for its high efficiency, fast reaction times, and low rate of side reactions (like epimerization), which is critical for preserving the stereochemistry of the (2R) center.[10]
-
Anhydrous DMF: A polar aprotic solvent is required to dissolve the reactants and reagents, and its anhydrous nature prevents hydrolysis of the activated acid.
-
Inert Atmosphere: While not always strictly necessary for amide couplings, using an inert atmosphere (N₂ or Ar) prevents potential side reactions with atmospheric moisture and oxygen, ensuring higher yields and purity.
-
Preparation:
-
In a flame-dried round-bottom flask under an inert atmosphere (N₂), dissolve this compound (1.0 eq) in anhydrous DMF (to a concentration of approx. 0.1 M).
-
To this solution, add HATU (1.2 eq) followed by DIPEA (2.5 eq).
-
Stir the mixture at room temperature (20-25 °C) for 15-20 minutes. This is the activation step , where the carboxylic acid is converted to a highly reactive O-acylisourea intermediate.
-
-
Coupling Reaction:
-
In a separate vial, dissolve the amine-containing substrate (1.1 eq) in a minimal amount of anhydrous DMF.
-
Add the solution of the amine substrate dropwise to the activated acid mixture from Step 1.
-
Stir the reaction at room temperature. Monitor the reaction progress every 1-2 hours using LC-MS until the starting carboxylic acid is consumed (typically 2-6 hours).
-
-
Work-up and Extraction:
-
Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) to remove unreacted acid and HATU byproducts, followed by water (1x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification and Characterization:
-
Purify the crude product using reverse-phase preparative HPLC. A standard gradient of acetonitrile in water with a 0.1% TFA or formic acid modifier is typically effective.[10]
-
Combine the pure fractions and lyophilize to yield the final product as a solid.
-
Confirm the structure and purity of the final conjugate by high-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR spectroscopy.
-
Table 2: Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low Reaction Yield | Incomplete activation of the acid; steric hindrance at the amine. | Ensure reagents are fresh and anhydrous. Increase reaction time or slightly elevate temperature (to 40 °C). Consider using a different coupling reagent like T3P. |
| Multiple Byproducts | Degradation of sensitive substrates; side reactions with DIPEA. | Use a milder base like 2,4,6-collidine. Ensure the reaction is not run for an excessively long time after completion. |
| Difficult Purification | Poor solubility of the product; similar polarity of product and starting material. | Adjust the HPLC gradient to be shallower for better separation. If the product is basic, switch to a high-pH mobile phase modifier. |
Part 4: Application Example - Synthesis of a Hypothetical BRD4 Degrader
To illustrate the utility of the core protocol, we present a synthetic scheme for a PROTAC targeting the BRD4 protein for degradation via the CRBN E3 ligase. The design incorporates the (2R)-Oxane-2-carboxy moiety as a rigidifying cap on the warhead.
Caption: Final coupling step to form a hypothetical BRD4 PROTAC using this compound.
This final step would proceed exactly as described in the Core Protocol , using the JQ1-Linker-Amine Precursor as the "Amine-Substrate." This modular approach, where complex fragments are synthesized separately and combined at the end, is a cornerstone of modern PROTAC development.[12][]
Conclusion
The strategic design of the linker is paramount to developing potent and selective PROTACs. Moving beyond simple flexible chains towards more sophisticated, rigid scaffolds is a key trend in the field. This compound represents a readily accessible, synthetically versatile, and stereochemically defined building block that enables researchers to introduce conformational rigidity into their linker designs. By leveraging the robust protocols and rationale presented in this guide, scientists can effectively incorporate this and similar scaffolds to explore new chemical space and accelerate the development of next-generation protein degraders with improved therapeutic profiles.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chempep.com [chempep.com]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enriching Proteolysis Targeting Chimeras with a Second Modality: When Two Are Better Than One - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Essential Role of Linkers in PROTACs [axispharm.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of (2R)-Oxane-2-carboxylic Acid in Modern Drug Discovery: Applications and Synthetic Protocols
Introduction: Unveiling a Privileged Scaffold
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacokinetic and pharmacodynamic properties is relentless. Among these, saturated heterocyclic systems have gained prominence, with the tetrahydropyran (oxane) ring being a particularly "privileged" scaffold. Its inherent stability, ability to improve aqueous solubility, and capacity to engage in crucial hydrogen-bonding interactions make it a desirable feature in drug candidates.[1][2] (2R)-Oxane-2-carboxylic acid, also known as (R)-tetrahydro-2H-pyran-2-carboxylic acid, is a chiral building block that provides access to this valuable motif with a defined stereochemistry, a critical aspect for ensuring target specificity and reducing off-target effects in drug design. This guide delves into the applications of this versatile synthon, with a primary focus on its instrumental role in the development of next-generation therapeutics, supported by detailed, field-proven protocols.
Core Application: A Cornerstone in the Synthesis of SGLT2 Inhibitors
A landmark application of this compound is in the synthesis of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, a revolutionary class of drugs for the management of type 2 diabetes mellitus.[3][4]
The Mechanism of SGLT2 Inhibition
SGLT2 is a protein predominantly expressed in the proximal convoluted tubules of the kidneys and is responsible for the reabsorption of approximately 90% of filtered glucose from the urine back into the bloodstream.[5][6] By inhibiting SGLT2, these drugs prevent glucose reabsorption, leading to the excretion of excess glucose in the urine (glucosuria). This mechanism effectively lowers blood glucose levels, independent of insulin secretion, and is associated with additional benefits such as weight loss and blood pressure reduction.[7][8][9]
Case Study: Tofogliflozin - The Significance of the Spiroketal Moiety
Tofogliflozin is a potent and highly selective SGLT2 inhibitor characterized by a unique O-spiroketal C-arylglucoside structure.[10][11] This spiroketal moiety, constructed using a derivative of this compound, is crucial for its biological activity. It correctly orients the glucose-mimicking portion of the molecule within the SGLT2 binding pocket while the aglycone tail establishes further interactions, thereby ensuring high affinity and selectivity.[11][12] The defined (R)-stereochemistry at the 2-position of the oxane ring is paramount for the precise three-dimensional arrangement required for effective inhibition.
Synthetic Protocols and Methodologies
The following protocols provide detailed, step-by-step procedures for the synthesis of the chiral building block and its subsequent application in the construction of a key intermediate for SGLT2 inhibitors like Tofogliflozin. The causality behind experimental choices is explained to provide a deeper understanding of the process.
Protocol 1: Enantioselective Synthesis of this compound
Achieving the correct stereochemistry is critical. While classical resolution of a racemic mixture is an option, modern drug synthesis increasingly relies on asymmetric catalysis for efficiency and stereocontrol.[13][14][15] This protocol is based on a catalytic asymmetric hetero-Diels-Alder reaction, a powerful method for constructing chiral dihydropyrans, which are then reduced to the desired saturated system.[16]
Workflow for Enantioselective Synthesis
Figure 1: Asymmetric synthesis workflow.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the chiral Lewis acid catalyst (e.g., a BINOL-derived complex) and a suitable anhydrous solvent (e.g., Dichloromethane). Cool the solution to the recommended temperature (typically between -78 °C and 0 °C) to maximize enantioselectivity.
-
Hetero-Diels-Alder Reaction: To the cooled catalyst solution, add the dienophile (e.g., an α,β-unsaturated ester). Subsequently, add the diene (e.g., a Danishefsky-type diene) dropwise over a period of 1-2 hours to control the reaction exotherm.
-
Scientific Rationale: The chiral Lewis acid coordinates to the dienophile, creating a chiral environment that directs the approach of the diene, favoring the formation of one enantiomer of the dihydropyran product over the other. Low temperatures enhance this selectivity.
-
-
Quenching and Work-up: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous NH4Cl). Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude dihydropyran intermediate by flash column chromatography on silica gel.
-
Catalytic Hydrogenation: Dissolve the purified dihydropyran in a suitable solvent (e.g., Ethanol or Ethyl Acetate). Add a catalytic amount of Palladium on carbon (Pd/C, 10 wt. %). Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) with vigorous stirring.
-
Scientific Rationale: The palladium catalyst facilitates the addition of hydrogen across the double bond of the dihydropyran ring, resulting in the saturated tetrahydropyran scaffold.
-
-
Filtration and Concentration: Once the reaction is complete (disappearance of starting material by TLC/LC-MS), carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the solvent used for the reaction. Concentrate the filtrate under reduced pressure to obtain the protected (2R)-Oxane-2-carboxylate.
-
Ester Hydrolysis: Dissolve the ester in a mixture of Tetrahydrofuran (THF) and water. Add an excess of Lithium Hydroxide (LiOH) and stir the mixture at room temperature until the saponification is complete.
-
Scientific Rationale: LiOH is a strong base that hydrolyzes the ester functionality to the corresponding carboxylate salt.
-
-
Acidification and Extraction: Cool the reaction mixture in an ice bath and acidify to pH ~2 with a dilute acid (e.g., 1N HCl). Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.
| Parameter | Typical Conditions/Value |
| Catalyst Loading | 1-10 mol% |
| Reaction Temperature | -78 °C to 0 °C |
| Hydrogenation Pressure | 1 atm (balloon) to 50 psi |
| Typical Yield | 70-90% over 3 steps |
| Enantiomeric Excess | >95% ee |
Table 1: Summary of typical reaction parameters for the enantioselective synthesis.
Protocol 2: Application in the Synthesis of a Tofogliflozin Precursor
This protocol outlines the conversion of this compound into a key building block, (2R)-hydroxymethyl-tetrahydropyran, and its subsequent use in a plausible synthetic step towards the spiroketal core of Tofogliflozin.
Synthetic Pathway to a Spiroketal Precursor
Figure 2: Pathway to the Tofogliflozin core.
Step-by-Step Procedure:
-
Reduction of the Carboxylic Acid:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a dropping funnel and under an inert atmosphere, dissolve this compound in anhydrous THF. Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add a solution of Borane-THF complex (BH3·THF, ~1.0 M in THF) via the dropping funnel to the carboxylic acid solution.
-
Scientific Rationale: Borane is a highly effective and selective reagent for the reduction of carboxylic acids to their corresponding primary alcohols. The reaction proceeds via a stable acyloxyborane intermediate.
-
-
Reaction and Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or until completion as monitored by TLC. Cool the reaction back to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Co-evaporate with methanol several times to remove borate esters. Dissolve the residue in Ethyl Acetate, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate to yield crude (2R)-hydroxymethyl-tetrahydropyran. Purify by flash chromatography if necessary.
-
-
Spiroketal Formation (Illustrative):
-
Reaction Setup: In a round-bottom flask, dissolve the aglycone precursor of Tofogliflozin and a suitably protected glucose derivative (e.g., a gluconolactone) in an anhydrous solvent such as dichloromethane or toluene.
-
Addition of the Chiral Alcohol: Add the synthesized (2R)-hydroxymethyl-tetrahydropyran to the mixture.
-
Acid-Catalyzed Cyclization: Add a catalytic amount of a Lewis or Brønsted acid (e.g., Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or Camphorsulfonic acid (CSA)).
-
Scientific Rationale: The acid catalyst activates the protected glucose derivative, making it susceptible to nucleophilic attack by the hydroxyl group of the aglycone and the hydroxyl group of (2R)-hydroxymethyl-tetrahydropyran. This initiates a cascade of reactions leading to the formation of the thermodynamically stable spiroketal structure.
-
-
Reaction Monitoring and Work-up: Stir the reaction at the appropriate temperature (ranging from 0 °C to reflux, depending on the specific substrates and catalyst) until the starting materials are consumed. Quench the reaction with a mild base (e.g., triethylamine or saturated sodium bicarbonate solution). Dilute with an organic solvent, wash with water and brine, dry, and concentrate.
-
Purification and Deprotection: The resulting protected spiroketal is then purified by column chromatography. Subsequent deprotection steps, as described in the literature for Tofogliflozin synthesis, would yield the final active pharmaceutical ingredient.[3][17]
-
Conclusion and Future Perspectives
This compound stands out as a high-value chiral building block in drug discovery. Its application in the synthesis of the SGLT2 inhibitor Tofogliflozin exemplifies the importance of stereochemically defined heterocyclic scaffolds in achieving therapeutic efficacy and selectivity. The protocols provided herein offer a practical guide for the synthesis and application of this key intermediate. As the demand for structurally complex and stereochemically pure drug candidates continues to grow, the utility of synthons like this compound is set to expand into new therapeutic areas, solidifying the role of the tetrahydropyran motif as a cornerstone of modern medicinal chemistry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Highly stereoselective synthesis of 2,6-cis-substituted tetrahydropyrans using a one-pot sequential catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a Scalable Synthesis of Tofogliflozin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review [frontiersin.org]
- 6. Sodium-Glucose Transport 2 (SGLT2) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. State-of-the-Art-Review: Mechanisms of Action of SGLT2 Inhibitors and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis and biological evaluation of 6-deoxy O-spiroketal C-arylglucosides as novel renal sodium-dependent glucose cotransporter 2 (SGLT2) inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols - Google Patents [patents.google.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
incorporation of (2R)-Oxane-2-carboxylic acid into bioactive molecules
An Application Guide: Strategic Incorporation of (2R)-Oxane-2-carboxylic Acid into Bioactive Molecules
Introduction: Beyond Flatland—Embracing 3D Scaffolds in Drug Design
In the pursuit of novel therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly moving away from traditional, planar aromatic structures towards three-dimensional scaffolds. Saturated heterocycles, in particular, offer a compelling strategy to explore new chemical space by introducing defined conformational rigidity. This compound, a chiral six-membered cyclic ether, has emerged as a particularly valuable building block in this endeavor. Its defined stereochemistry and conformationally constrained nature make it an excellent tool for modulating the properties of peptides, macrocycles, and other small molecule drug candidates.
This guide provides a detailed overview of the strategic considerations and practical protocols for incorporating the this compound scaffold. We will delve into the rationale behind its use as a proline bioisostere, its impact on physicochemical properties, and provide step-by-step synthetic methodologies for its successful integration into target molecules.
Part 1: The Strategic Value of this compound
The decision to incorporate this scaffold is driven by its ability to confer specific, desirable attributes to a parent molecule. The primary motivations are twofold: conformational constraint and modulation of physicochemical properties.
A Conformationally Rigid Proline Bioisostere
Proline is unique among the proteinogenic amino acids due to its cyclic side chain, which imparts significant conformational restriction on the peptide backbone. This rigidity is often crucial for maintaining the bioactive conformation required for target engagement. This compound serves as an excellent non-natural bioisostere of proline, replacing the pyrrolidine ring with a tetrahydropyran (oxane) ring.
This substitution achieves several key objectives:
-
Preservation of Rigidity: The oxane ring maintains a high degree of conformational restriction, helping to lock the backbone into a preferred orientation.
-
Vectorial Diversification: The oxygen atom within the ring acts as a hydrogen bond acceptor, introducing a new potential interaction point with the target protein that is absent in proline.
-
Metabolic Stability: The scaffold can enhance resistance to enzymatic degradation by proteases, which are often specific to natural amino acid sequences.
Figure 1: A diagram illustrating the bioisosteric replacement of Proline with this compound and the resulting benefits in drug design.
Improving Physicochemical and Pharmacokinetic Properties
The incorporation of saturated ring systems is a well-established strategy to improve the "drug-likeness" of a molecule by moving it out of "flatland". Replacing an acyclic or aromatic linker with the oxane scaffold can have a profound impact on key physicochemical properties.
-
Solubility: The ether oxygen can act as a hydrogen bond acceptor, often leading to an increase in aqueous solubility compared to a carbocyclic analogue. This is a critical parameter for oral bioavailability and formulation.
-
Lipophilicity (LogP): The introduction of the polar oxygen atom typically reduces lipophilicity. This can be advantageous in mitigating off-target effects and improving the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
-
Metabolic Stability: The C-O bonds in the oxane ring are generally more stable to metabolic enzymes (e.g., Cytochrome P450s) than benzylic C-H bonds found in many aromatic linkers.
Part 2: Core Synthetic Protocol: Amide Bond Formation
The most common application for this compound is its coupling with a primary or secondary amine to form an amide bond, effectively incorporating it into a peptide sequence or as a terminal cap. The following protocol details a robust and widely applicable method using HATU, a highly efficient coupling agent.
Experimental Workflow Overview
Figure 2: General experimental workflow for the HATU-mediated amide coupling of this compound with an amine.
Detailed Step-by-Step Protocol
Materials & Reagents:
-
This compound (1.0 eq)
-
Target amine (1.0 - 1.2 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), Hexanes
-
1M Hydrochloric acid (aq), Saturated Sodium Bicarbonate (aq), Saturated Sodium Chloride (brine, aq)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, argon/nitrogen line, ice bath
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous DMF (concentration typically 0.1-0.5 M).
-
Activation: Cool the solution to 0 °C using an ice bath. Add HATU (1.1 eq) followed by the dropwise addition of DIPEA (2.5 eq).
-
Expert Insight: The pre-activation of the carboxylic acid is crucial. Allowing the mixture to stir for 15-20 minutes at 0 °C ensures the complete formation of the highly reactive acyl-uronium intermediate before the amine is introduced. This minimizes potential side reactions.
-
-
Amine Addition: In a separate flask, dissolve the target amine (1.1 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the activated acid mixture at 0 °C.
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress using TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Trustworthiness Check: A simple TLC analysis can validate progress. Spot the starting acid, the amine, and the reaction mixture. The disappearance of the limiting reagent and the appearance of a new, typically less polar, product spot indicates a successful reaction.
-
-
Aqueous Work-up: Once the reaction is complete, dilute the mixture with Ethyl Acetate. Wash the organic layer sequentially with 1M HCl (to remove excess DIPEA), saturated NaHCO₃ (to remove unreacted acid), and finally with brine.
-
Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes) to yield the pure amide product.
Part 3: Expected Impact on Physicochemical Properties
To illustrate the practical benefits of this scaffold, the table below presents a calculated comparison of a model peptide fragment before and after the incorporation of this compound in place of an analogous acyclic linker.
| Property | Model Peptide (Ac-Ala-Linker-NHMe) | Rationale for Change |
| Structure | Acyclic Linker: (4-aminomethyl)pentanoic acid | Oxane Scaffold: this compound |
| Calculated LogP | ~1.25 | ~0.80 |
| Topological Polar Surface Area (TPSA) | 75.3 Ų | 84.5 Ų |
| Number of Rotatable Bonds | 6 | 3 |
| Aqueous Solubility (Calculated) | Moderate | Higher |
Table 1: A comparative analysis of calculated physicochemical properties. The incorporation of the oxane scaffold decreases lipophilicity (LogP) and the number of rotatable bonds while increasing the polar surface area, trends that are often correlated with improved drug-like properties.
Part 4: Concluding Remarks
This compound is a powerful and versatile building block for modern drug discovery. Its utility as a conformationally constrained proline mimetic and its ability to favorably modulate key physicochemical properties make it an attractive scaffold for enhancing the performance of bioactive molecules. The synthetic protocols for its incorporation are robust and rely on standard peptide coupling conditions, making it accessible for broad application. By thoughtfully applying this scaffold, researchers can effectively navigate complex biological space and engineer next-generation therapeutics with superior efficacy and pharmacokinetic profiles.
Application Notes and Protocols for Amide Coupling with (2R)-Oxane-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The formation of the amide bond is a cornerstone of modern medicinal chemistry, pivotal in the synthesis of a vast array of pharmaceuticals and biologically active molecules.[1][2] This document provides a detailed guide to the amide coupling of (2R)-Oxane-2-carboxylic acid, a valuable building block in drug discovery. We will explore various robust protocols, delving into the mechanistic rationale behind the selection of reagents and reaction conditions. This guide is designed to equip researchers with the necessary knowledge to confidently and successfully synthesize amide derivatives of this compound, troubleshoot common issues, and optimize their reaction outcomes.
Introduction: The Significance of Amide Bonds and this compound in Medicinal Chemistry
The amide functional group is a ubiquitous feature in biological systems, most notably forming the peptide bonds that constitute the backbone of proteins.[3] Its remarkable stability and ability to participate in hydrogen bonding make it a privileged scaffold in drug design. Amide coupling reactions are, therefore, among the most frequently utilized transformations in the synthesis of novel therapeutic agents.[1][4]
Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[2] To circumvent this, a plethora of coupling reagents have been developed to activate the carboxylic acid, rendering it susceptible to nucleophilic attack by the amine.[1][2]
This compound is a chiral cyclic ether carboxylic acid that has garnered interest as a scaffold in medicinal chemistry. Its constrained ring system can impart favorable conformational rigidity to a molecule, potentially enhancing binding affinity and selectivity for its biological target. The carboxylic acid moiety serves as a convenient handle for derivatization through amide bond formation, allowing for the exploration of chemical space and the optimization of pharmacokinetic and pharmacodynamic properties.
This application note will detail several reliable protocols for the amide coupling of this compound, focusing on widely used and effective coupling reagents.
Mechanistic Overview of Amide Coupling
The fundamental principle of most amide coupling reactions involves the conversion of the carboxylic acid's hydroxyl group into a better leaving group. This is achieved through the use of a coupling reagent that activates the carboxyl group, forming a highly reactive intermediate. This activated intermediate is then readily attacked by the amine nucleophile to form the thermodynamically stable amide bond.
General Mechanism of Amide Bond Formation
Caption: Generalized workflow for amide bond formation.
Comparative Overview of Common Amide Coupling Protocols
The choice of coupling reagent is critical and depends on several factors, including the steric hindrance of the substrates, the presence of other functional groups, the desired reaction time, and the potential for side reactions such as racemization. Below is a comparative table of commonly employed coupling systems suitable for this compound.
| Coupling System | Additive | Base | Typical Solvent(s) | Typical Reaction Time | Reported Yield Range (%) | Key Advantages | Common Side Reactions |
| EDC | HOBt or NHS | DIPEA or TEA | DCM, DMF, Water | 1-12 hours | 60-95% | Water-soluble byproducts, mild conditions.[5][6] | Racemization (suppressed by additives), N-acylurea formation.[5] |
| HATU | None (HOAt is part of the reagent) | DIPEA or TEA | DMF, NMP, DCM | 1-4 hours | 80-98% | High efficiency, low racemization, effective for hindered substrates.[7] | Cost, potential for side reactions with certain nucleophiles. |
| DCC/DIC | HOBt or DMAP | None or mild base | DCM, THF | 2-12 hours | 70-95% | Inexpensive, effective.[1][5] | Insoluble urea byproduct (DCC), racemization.[2][5] |
| Acyl Halide | None | Pyridine or TEA | DCM, THF | 1-6 hours | 75-95% | Highly reactive, cost-effective. | Harsh conditions for formation, potential for side reactions with sensitive functional groups.[1][8] |
Detailed Experimental Protocols
The following protocols are presented as general guidelines and may require optimization based on the specific amine substrate being used.
Experimental Workflow Diagram
Caption: A typical experimental workflow for amide coupling.
Protocol 1: EDC/HOBt Mediated Coupling
This method is widely used due to its mild conditions and the water-solubility of the urea byproduct, which simplifies purification.[9] The addition of 1-hydroxybenzotriazole (HOBt) is crucial for suppressing racemization and improving reaction efficiency.[5]
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 eq)
-
HOBt (1-Hydroxybenzotriazole) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA) (2.0-3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq).
-
Dissolve the mixture in anhydrous DCM or DMF.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DIPEA or TEA (2.0-3.0 eq) to the stirred solution.
-
Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM or ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[6]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: HATU Mediated Coupling
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent, particularly for sterically hindered carboxylic acids and amines.[7] It often leads to faster reaction times and higher yields with minimal racemization.[7]
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA or TEA (2.0-3.0 eq)
-
Anhydrous DMF
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA or TEA (2.0-3.0 eq) to the solution and stir for 15-30 minutes at room temperature for pre-activation.[6][10]
-
Add the amine (1.1 eq) to the pre-activated mixture.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[6]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Acyl Chloride Formation and Coupling
This classical two-step approach involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with the amine. This method is robust but may not be suitable for substrates with acid-sensitive functional groups.[8][11]
Materials:
-
This compound (1.0 eq)
-
Oxalyl chloride or Thionyl chloride (1.2-1.5 eq)
-
Catalytic DMF (1-2 drops)
-
Amine (1.2 eq)
-
Pyridine or TEA (2.0 eq)
-
Anhydrous DCM or THF
Procedure: Step 1: Acyl Chloride Formation
-
Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add oxalyl chloride or thionyl chloride (1.2-1.5 eq) at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure to remove excess reagent and solvent. The resulting acyl chloride is often used immediately in the next step.
Step 2: Amide Formation
-
Dissolve the crude acyl chloride in fresh anhydrous DCM.
-
In a separate flask, dissolve the amine (1.2 eq) and pyridine or TEA (2.0 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C and slowly add the acyl chloride solution dropwise.
-
Stir the reaction at room temperature for 1-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Troubleshooting and Key Considerations
-
Low Yield: Consider increasing the equivalents of the coupling reagent and base, extending the reaction time, or switching to a more powerful coupling reagent like HATU. Ensure all reagents and solvents are anhydrous.
-
Starting Material Recovery: This may indicate insufficient activation. Pre-activating the carboxylic acid with the coupling reagent before adding the amine can be beneficial.[10]
-
Side Product Formation: The formation of N-acylurea from carbodiimide reagents can be minimized by the addition of HOBt or by performing the reaction at lower temperatures.[5]
-
Racemization: For chiral amines or carboxylic acids, the choice of coupling reagent and additives is critical. HATU and the use of HOBt or HOAt are known to suppress racemization.[5][7]
-
Steric Hindrance: For sterically demanding amines or carboxylic acids, HATU or conversion to the acyl fluoride are often more effective than standard EDC/HOBt protocols.[4]
Conclusion
The amide coupling of this compound is a versatile and reliable transformation for the synthesis of novel chemical entities. By understanding the underlying mechanisms and having a selection of robust protocols, researchers can effectively generate diverse amide libraries for biological screening. The choice of the optimal coupling method will depend on the specific amine substrate, the scale of the reaction, and the desired purity of the final product. Careful execution and monitoring of these reactions will lead to successful and reproducible outcomes in the pursuit of new drug candidates.
References
- 1. hepatochem.com [hepatochem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. reddit.com [reddit.com]
- 11. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Derivatization of the Carboxylic Acid Group in (2R)-Oxane-2-carboxylic Acid
Abstract
(2R)-Oxane-2-carboxylic acid, also known as (R)-tetrahydro-2H-pyran-2-carboxylic acid, is a valuable chiral building block in medicinal chemistry and drug development. Its derivatives, such as esters and amides, are frequently synthesized to act as key intermediates, prodrugs, or final active pharmaceutical ingredients (APIs). The primary challenge in the derivatization of this molecule is the preservation of the stereochemical integrity at the C2 position, which is adjacent to the reactive carboxyl group. This document provides a comprehensive technical guide for researchers, outlining core principles and detailed, field-proven protocols for the esterification, amidation, and acyl chloride formation of this compound, with a stringent focus on maintaining enantiomeric purity.
Introduction and Core Principles
The functionalization of a carboxylic acid is a cornerstone of organic synthesis. For a chiral molecule like this compound, the carboxylic acid group serves as a versatile handle for synthetic elaboration. Derivatization is typically pursued for several reasons:
-
Bioactivity Modulation: Converting the polar carboxylic acid to a less polar ester or amide can significantly impact a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, often improving cell permeability and oral bioavailability.
-
Prodrug Strategies: Esters are common prodrugs that can be hydrolyzed in vivo by esterases to release the active carboxylic acid parent drug.
-
Synthetic Intermediates: Conversion to more reactive species, such as acyl chlorides or activated esters, is necessary to form amide bonds or perform Friedel-Crafts acylations.
The critical consideration for all transformations is the chiral center at the C2 position. This stereocenter is susceptible to racemization under certain conditions, particularly those involving the formation of an enolate or related planar intermediate. The primary mechanisms of racemization for α-substituted chiral carboxylic acids include:
-
Direct Enolization: Strong bases or high temperatures can promote the deprotonation of the α-hydrogen, leading to a planar enolate intermediate which can be re-protonated from either face, resulting in a racemic mixture.
-
Oxazolone Formation: During amide coupling, particularly with carbodiimide reagents, an azlactone (oxazolone) intermediate can form. The α-proton of this intermediate is significantly more acidic and prone to abstraction, leading to rapid racemization.[1] The use of racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt) is crucial to mitigate this pathway.[1]
The oxane (tetrahydropyran) ring is generally stable under the neutral to moderately acidic or basic conditions employed in most derivatization reactions.[2] However, harsh acidic conditions and high temperatures should be approached with caution to prevent potential ring-opening.
General Workflow for Derivatization
The following diagram illustrates the central role of this compound and its conversion into three primary classes of derivatives. Each path requires specific reagents and conditions designed to ensure high yield and stereochemical fidelity.
Caption: General derivatization pathways for this compound.
Application Protocols
3.1. Esterification
Esterification is one of the most common derivatizations. The choice of method depends on the alcohol's reactivity and the substrate's sensitivity to acid.
This classic method is cost-effective and suitable for non-acid-sensitive substrates and simple primary or secondary alcohols. The use of the alcohol as the solvent drives the reaction equilibrium toward the product.[3][4]
Mechanism & Rationale: The reaction proceeds via acid-catalyzed nucleophilic acyl substitution. The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for attack by the alcohol.[3] This method is generally considered safe in terms of racemization for α-chiral acids that do not have functionalities that can stabilize an adjacent carbocation.
Materials & Equipment:
-
This compound
-
Anhydrous Methanol (or other simple alcohol)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure:
-
Dissolve this compound (1.0 eq) in a large excess of anhydrous methanol (e.g., 20 mL per 1 g of acid) in a round-bottom flask.
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.05 - 0.1 eq) dropwise with stirring.
-
Remove the ice bath, attach a reflux condenser, and heat the mixture to reflux (approx. 65°C for methanol) for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate (50 mL).
-
Transfer the solution to a separatory funnel and wash sequentially with water (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL, Caution: CO₂ evolution), and finally brine (1 x 25 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude methyl ester.
-
Purify the product by flash column chromatography on silica gel if necessary.
Characterization & Quality Control:
-
¹H NMR: Confirm the appearance of a singlet peak around 3.7 ppm for the methyl ester protons and the disappearance of the broad carboxylic acid proton peak (>10 ppm).
-
Chiral HPLC: Assess the enantiomeric excess (ee) by comparing the product to a racemic standard or the starting material's purity.
This method uses a carbodiimide coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), with a catalyst, 4-(Dimethylamino)pyridine (DMAP). It proceeds under mild, neutral conditions, making it ideal for substrates that cannot tolerate strong acid.
Mechanism & Rationale: The carboxylic acid adds to the carbodiimide (DCC or EDC) to form a highly reactive O-acylisourea intermediate.[5] In the presence of DMAP, this intermediate is attacked by the alcohol to form the ester. The byproduct (dicyclohexylurea, DCU) from DCC is insoluble in most organic solvents and can be removed by filtration, while the byproduct from EDC is water-soluble. This method is generally low-risk for racemization.
Materials & Equipment:
-
This compound
-
Alcohol (R'-OH)
-
EDC hydrochloride or DCC
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1M Hydrochloric Acid (HCl)
-
Standard workup and purification equipment
Step-by-Step Procedure:
-
In an oven-dried flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add EDC hydrochloride (1.5 eq) or DCC (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by TLC or LC-MS.
-
If using DCC, a white precipitate (DCU) will form. Filter the reaction mixture through a pad of Celite.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude ester by flash column chromatography.
3.2. Amidation
Amide bond formation is critical in drug development. The direct reaction between a carboxylic acid and an amine is unfavorable due to acid-base salt formation. Therefore, coupling reagents are essential to activate the carboxylic acid.[6][7]
This is a widely used, reliable method for forming amide bonds while minimizing racemization.[8]
Mechanism & Rationale: The carboxylic acid is activated by EDC to form the O-acylisourea intermediate. This intermediate is highly susceptible to racemization via the oxazolone pathway. HOBt acts as an additive that rapidly traps the intermediate to form an HOBt-ester, which is less activated but also much less prone to racemization.[1] The amine then reacts with the HOBt-ester to form the stable amide bond.
Caption: Workflow for EDC/HOBt mediated amidation.
Materials & Equipment:
-
This compound
-
Amine (primary or secondary)
-
EDC hydrochloride
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dimethylformamide (DMF) or DCM
-
Standard workup and purification equipment
Step-by-Step Procedure:
-
To a solution of this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF or DCM, add the amine (1.1 eq) followed by DIPEA (2.5 eq).
-
Cool the mixture to 0°C.
-
Add EDC hydrochloride (1.5 eq) in one portion and stir.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic phase with 1M HCl (or 5% citric acid solution), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude amide by flash column chromatography or recrystallization.
Characterization & Quality Control:
-
¹H NMR: Confirm the presence of amide N-H protons (if applicable) and signals corresponding to the amine fragment, along with the disappearance of the carboxylic acid proton.
-
Chiral HPLC: Crucial for confirming the enantiomeric purity of the final amide product.
3.3. Acyl Chloride Formation
Converting the carboxylic acid to a highly reactive acyl chloride is a common strategy for coupling with poor nucleophiles.
Thionyl chloride (SOCl₂) is an effective and common reagent for this transformation. The byproducts are gaseous (SO₂ and HCl), which simplifies purification.[9][10]
Mechanism & Rationale: The carboxylic acid attacks thionyl chloride to form a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion to yield the acyl chloride.[9] This reaction should be performed with care, as excess base or high temperatures can promote ketene formation from the acyl chloride, leading to racemization.[11]
Materials & Equipment:
-
This compound
-
Thionyl Chloride (SOCl₂)
-
Anhydrous DCM or Toluene
-
A catalytic drop of anhydrous DMF (optional, for Vilsmeier intermediate formation)
-
Distillation apparatus (if purification by distillation is required)
-
Inert atmosphere setup (nitrogen or argon line)
Step-by-Step Procedure:
-
In an oven-dried, three-neck flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, place this compound (1.0 eq).
-
Add anhydrous DCM or toluene. If desired, add one drop of anhydrous DMF as a catalyst.
-
Slowly add thionyl chloride (1.5 - 2.0 eq) dropwise at 0°C.
-
After the addition is complete, allow the mixture to warm to room temperature and then gently heat to reflux (40-50°C) for 1-3 hours. The reaction can be monitored by taking a small aliquot, quenching it with methanol, and checking for methyl ester formation by TLC/LC-MS.
-
Once the reaction is complete, carefully remove the excess SOCl₂ and solvent under reduced pressure. Note: The exhaust should be passed through a base trap (e.g., NaOH solution) to neutralize SO₂ and HCl gas.
-
The resulting crude (2R)-oxane-2-carbonyl chloride is often used immediately in the next step without further purification. If necessary, it can be purified by distillation under high vacuum.
Comparative Summary of Derivatization Methods
| Derivative Type | Method | Key Reagents | Temp. | Typical Time | Key Considerations |
| Ester | Fischer Esterification | R'-OH, H₂SO₄ (cat.) | Reflux | 4-6 h | Simple, cost-effective. Not suitable for acid-sensitive substrates.[3] |
| Ester | Steglich Esterification | R'-OH, DCC/EDC, DMAP | 0°C to RT | 12-18 h | Mild conditions. Good for hindered alcohols and sensitive substrates. |
| Amide | EDC/HOBt Coupling | R'R''NH, EDC, HOBt, DIPEA | 0°C to RT | 12-24 h | Gold standard for minimizing racemization.[1][8] Water-soluble byproducts with EDC. |
| Acyl Chloride | Thionyl Chloride | SOCl₂ | Reflux | 1-3 h | Produces a highly reactive intermediate. Gaseous byproducts simplify workup.[9] |
Analytical Methods for Chiral Purity Assessment
Verifying that the stereocenter remains intact is the most critical quality control step.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. Diastereomeric derivatives can be separated on a standard achiral column, or the enantiomeric product can be separated directly on a chiral stationary phase (CSP) column.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral solvating agent (CSA) or a chiral derivatizing agent (like Mosher's acid) can induce diastereotopic shifts in the ¹H or ¹⁹F NMR spectra of the enantiomers, allowing for direct integration and determination of the enantiomeric ratio.[13][14]
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. bachem.com [bachem.com]
- 6. nbinno.com [nbinno.com]
- 7. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 8. researchgate.net [researchgate.net]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. List three reagents for converting a carboxylic acid to its acyl chloride. Select the most convenient of the three reagents. Give a reason for the choice. ? [allen.in]
- 11. reddit.com [reddit.com]
- 12. Derivatization of chiral carboxylic acids with (S)-anabasine for increasing detectability and enantiomeric separation in LC/ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-Up Synthesis of (2R)-tetrahydro-2H-pyran-2-carboxylic Acid
Foreword: The Strategic Importance of Chiral Tetrahydropyrans
The tetrahydropyran (THP) motif is a cornerstone in medicinal chemistry and natural product synthesis, recognized as one of the most prevalent oxygen-containing heterocycles in pharmaceutical molecules.[1] The specific enantiomer, (2R)-tetrahydro-2H-pyran-2-carboxylic acid, represents a valuable chiral building block. Its defined stereochemistry is frequently integral to the biological activity and selectivity of the final active pharmaceutical ingredient (API). Consequently, the development of a robust, scalable, and economically viable synthetic route to this compound is of paramount importance for researchers and professionals in drug development.
This document provides a comprehensive guide to the scale-up synthesis of (2R)-tetrahydro-2H-pyran-2-carboxylic acid. Moving beyond a simple recitation of steps, this note elucidates the rationale behind the chosen synthetic strategy, focusing on an asymmetric catalytic approach that offers superior efficiency and stereocontrol for large-scale production compared to classical resolution techniques.
I. Strategic Overview: Asymmetric Hydrogenation as the Optimal Path to Enantiopurity
The synthesis of a specific enantiomer on a large scale presents a critical challenge. While several routes can be envisaged, they broadly fall into two categories: the resolution of a racemic mixture or an asymmetric synthesis that directly generates the desired enantiomer.
-
Chiral Resolution: This classical approach involves synthesizing the racemic tetrahydropyran-2-carboxylic acid and then separating the enantiomers. This is often achieved by forming diastereomeric salts with a chiral amine base.[2] While effective at a lab scale, resolution is inherently inefficient as it discards 50% of the material, posing a significant cost and waste burden on an industrial scale.
-
Asymmetric Synthesis: A more elegant and atom-economical approach is to introduce the chirality during the synthesis. For the target molecule, the most promising strategy is the asymmetric hydrogenation of an unsaturated precursor, 3,4-dihydro-2H-pyran-2-carboxylic acid. This method, utilizing a chiral catalyst, can directly yield the (2R)-enantiomer in high optical purity. A notable precedent is the successful enantioselective hydrogenation of a similar substrate, 5,6-dihydro-2H-pyran-3-carboxylic acid, using a cinchona alkaloid-modified palladium catalyst, which achieved up to 89% optical purity.[3]
This guide will focus on the asymmetric hydrogenation pathway, which is more aligned with the principles of green chemistry and industrial efficiency.
II. Proposed Synthetic Workflow
The recommended synthetic route is a two-step process starting from the readily available 3,4-dihydro-2H-pyran-2-carboxaldehyde.
Caption: Proposed two-step synthesis of the target molecule.
III. Experimental Protocols
Part A: Scale-Up Synthesis of 3,4-Dihydro-2H-pyran-2-carboxylic Acid (Achiral Precursor)
This protocol details the oxidation of 3,4-dihydro-2H-pyran-2-carboxaldehyde. The use of a TEMPO/NaOCl system is a well-established and scalable method for the selective oxidation of aldehydes to carboxylic acids.
Materials and Equipment:
-
Multi-neck, jacketed glass reactor (e.g., 20 L) equipped with a mechanical stirrer, thermocouple, and addition funnel.
-
3,4-dihydro-2H-pyran-2-carboxaldehyde
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)
-
Sodium hypochlorite (NaOCl) solution (commercial bleach, ~10-15%)
-
Sodium bromide (NaBr)
-
Sodium sulfite (Na₂SO₃)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Methyl tert-butyl ether (MTBE)
-
Brine (saturated NaCl solution)
Protocol:
-
Reaction Setup: Charge the jacketed reactor with 3,4-dihydro-2H-pyran-2-carboxaldehyde (1.0 kg, 8.92 mol), MTBE (5 L), and water (2 L).
-
Catalyst Addition: Add TEMPO (14.0 g, 0.089 mol, 1 mol%) and sodium bromide (92 g, 0.89 mol, 10 mol%) to the stirring mixture.
-
Cooling: Cool the reactor contents to 0-5 °C using a circulating chiller.
-
Oxidant Addition: Slowly add the sodium hypochlorite solution via the addition funnel, maintaining the internal temperature below 10 °C. The addition is highly exothermic and requires careful monitoring.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 5-10 °C. Monitor the reaction progress by TLC or HPLC until the starting aldehyde is consumed (typically 2-4 hours).
-
Quenching: Quench the reaction by slowly adding a solution of sodium sulfite (1.0 kg in 4 L of water) to destroy any excess oxidant. A slight exotherm may be observed.
-
Work-up - Phase Separation: Stop the stirrer and allow the layers to separate. Remove the lower aqueous layer.
-
pH Adjustment and Extraction: To the organic layer, add a solution of NaOH (400 g in 4 L of water). Stir vigorously for 15 minutes. Separate the layers and retain the aqueous layer containing the sodium salt of the product.
-
Acidification: Cool the aqueous layer to 0-5 °C in a separate vessel and slowly add concentrated HCl to adjust the pH to ~2. The product will precipitate or form an oil.
-
Product Isolation: Extract the acidified aqueous layer with MTBE (3 x 3 L). Combine the organic extracts.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3,4-dihydro-2H-pyran-2-carboxylic acid as a crude oil, which may solidify upon standing.
| Parameter | Value |
| Starting Material | 1.0 kg |
| Key Reagents | TEMPO, NaOCl, NaBr |
| Solvent | MTBE, Water |
| Reaction Temperature | 0-10 °C |
| Typical Reaction Time | 2-4 hours |
| Expected Yield | 85-95% |
| Purity (Crude) | >90% |
Part B: Scale-Up Enantioselective Hydrogenation
This protocol is the core of the synthesis, establishing the (R)-stereocenter. It is adapted from established methods for asymmetric hydrogenation of similar substrates.[3]
Materials and Equipment:
-
High-pressure hydrogenation reactor (e.g., Parr or Büchi type) with gas entrainment stirrer, heating/cooling jacket, and pressure controls.
-
3,4-dihydro-2H-pyran-2-carboxylic acid
-
5% Palladium on Alumina (Pd/Al₂O₃)
-
Cinchonidine (as the chiral modifier)
-
Methanol (MeOH), HPLC grade
-
Hydrogen gas (high purity)
-
Nitrogen gas (for inerting)
Protocol:
-
Catalyst Modification (Pre-treatment): In a separate flask, suspend 5% Pd/Al₂O₃ (50 g) and cinchonidine (15 g) in methanol (500 mL). Stir under a nitrogen atmosphere at room temperature for 2 hours. This step is crucial for the in-situ formation of the chiral catalytic species.
-
Reactor Charging: Under a nitrogen atmosphere, charge the high-pressure reactor with a solution of 3,4-dihydro-2H-pyran-2-carboxylic acid (1.0 kg, 7.8 mol) in methanol (8 L).
-
Catalyst Transfer: Carefully transfer the pre-treated catalyst slurry to the reactor. Use additional methanol to rinse the flask and ensure complete transfer.
-
Inerting: Seal the reactor and purge the system with nitrogen gas (3 cycles of pressurizing to 5 bar and venting) to remove all oxygen.[4]
-
Hydrogenation: Pressurize the reactor with hydrogen gas to 10 bar. Heat the reactor contents to 30 °C.
-
Reaction Execution: Maintain the hydrogen pressure at 10 bar and the temperature at 30 °C. The reaction is monitored by the uptake of hydrogen.
-
In-Process Control (IPC): After hydrogen uptake ceases (typically 12-24 hours), take a sample for HPLC analysis to confirm the complete consumption of the starting material and to determine the enantiomeric excess (ee) of the product.
-
Shutdown and Catalyst Removal: Once the reaction is complete, cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the system with nitrogen (3 cycles).[4] The pyrophoric nature of palladium catalysts, especially when dry, necessitates careful handling.[5][6] Filter the reaction mixture through a pad of Celite to remove the catalyst. The filter cake should be kept wet with methanol to prevent ignition upon exposure to air.[7]
-
Solvent Removal: Concentrate the filtrate under reduced pressure to yield the crude (2R)-tetrahydro-2H-pyran-2-carboxylic acid.
| Parameter | Recommended Value |
| Substrate Loading | 1.0 kg |
| Catalyst | 5% Pd/Al₂O₃ (5 wt%) |
| Chiral Modifier | Cinchonidine |
| Solvent | Methanol |
| Hydrogen Pressure | 10 bar |
| Reaction Temperature | 30 °C |
| Expected Yield | >95% |
| Expected Enantiomeric Excess | >85% ee |
Safety Considerations for Catalytic Hydrogenation at Scale
-
Hydrogen Flammability: Hydrogen gas is highly flammable and forms explosive mixtures with air. All hydrogenation reactions must be conducted in a well-ventilated area (e.g., a dedicated high-pressure bay) with appropriate hydrogen detectors and automated shutoff systems.[5][8]
-
Pyrophoric Catalysts: Palladium on a support can be pyrophoric, especially after the reaction when it is dry. The catalyst should always be handled under an inert atmosphere or as a wet slurry.[6][7]
-
Exothermic Reaction: Hydrogenation reactions are exothermic. A jacketed reactor with efficient cooling is essential to control the temperature and prevent a thermal runaway.[8]
-
Pressure Safety: The reactor must be rated for the intended pressure and equipped with a rupture disc and pressure relief valve. A leak test with nitrogen should always be performed before introducing hydrogen.[4]
IV. Purification of Final Product
The crude product from the hydrogenation step is purified to achieve high chemical and optical purity.
Protocol:
-
Initial Work-up: Dissolve the crude product in MTBE (5 L) and wash with water (2 x 2 L) to remove any residual methanol and water-soluble impurities.
-
Crystallization: Concentrate the MTBE solution to a volume of approximately 2 L. Add heptane (4 L) as an anti-solvent and cool the mixture to 0-5 °C with slow stirring. The product should crystallize.
-
Isolation: Isolate the crystalline product by filtration. Wash the filter cake with cold heptane.
-
Drying: Dry the product under vacuum at a temperature not exceeding 40 °C.
-
Purity Analysis: Analyze the final product for chemical purity by HPLC and for enantiomeric purity by chiral HPLC.
V. Data and Workflow Visualization
Caption: Detailed workflow for the scale-up synthesis.
VI. Conclusion
This application note outlines a robust and scalable two-step synthesis for (2R)-tetrahydro-2H-pyran-2-carboxylic acid. By prioritizing an asymmetric hydrogenation strategy, this protocol offers a significant improvement in efficiency and sustainability over classical resolution methods. The detailed steps, including critical safety considerations for high-pressure hydrogenation, provide a solid foundation for researchers and drug development professionals to implement this synthesis on a larger scale. The provided parameters should serve as a starting point for process optimization to meet specific yield and purity requirements.
VII. References
-
Mettler Toledo. (n.d.). Hydrogenation Reactions | Safe Reaction Monitoring & Control. Retrieved from --INVALID-LINK--
-
H.E.L Group. (2025, June 9). Hydrogenation: How we can make it safer. Retrieved from --INVALID-LINK--
-
Lin, Y. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Retrieved from --INVALID-LINK--
-
Chandra, T., & Zebrowski, J. P. (n.d.). Hazards associated with laboratory scale hydrogenations. UW-Madison Chemistry. Retrieved from --INVALID-LINK--
-
Chandra, T., & Zebrowski, J. P. (2016). Hazards Associated with Laboratory Scale Hydrogenations. ACS Chemical Health & Safety, 23(3), 16-24. --INVALID-LINK--
-
BOC Sciences. (n.d.). Enantiomeric Purification (HPLC/SFC). Retrieved from --INVALID-LINK--
-
G. D'Arrigo, et al. (2017). Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. Molecules, 22(11), 1935.
-
BenchChem. (2025). Enantioselective Synthesis of (S)-Tetrahydro-2H-pyran-2-carboxylic Acid: Application Notes and Protocols. Retrieved from --INVALID-LINK--
-
A. V. Baykov, et al. (2016). Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction. Molecules, 21(7), 893.
-
White Rose eTheses Online. (n.d.). A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. Retrieved from --INVALID-LINK--
-
TCI Chemicals. (n.d.). Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). Process for the purification of carboxylic acids. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from --INVALID-LINK--
-
A. C. B. A. de Sousa, et al. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules, 25(8), 1913.
-
Hsu, L. C., et al. (2011). Large scale chiral chromatography for the separation of an enantiomer to accelerate drug development. Chirality, 23(4), 361-6.
-
BenchChem. (n.d.). Uncharted Territory: The Catalytic Potential of (S)- and (R)-Tetrahydro-2H-pyran-2-carboxylic Acid in Asymmetric Synthesis Remai. Retrieved from --INVALID-LINK--
-
H. K. T. C. D. Navo. (2022). Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. Hokkaido University.
-
Google Patents. (n.d.). Kinetic resolutions of chiral 2- and 3-substituted carboxylic acids. Retrieved from --INVALID-LINK--
-
V. E. Jeevanandam, et al. (2008). 3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist. Bioorganic & Medicinal Chemistry Letters, 18(19), 5247-5250.
-
Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved from --INVALID-LINK--
-
PrepChem.com. (n.d.). Synthesis of Tetrahydropyran-2-Carboxylic Acid (6). Retrieved from --INVALID-LINK--
-
MDPI. (2023, April 26). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. Retrieved from --INVALID-LINK--
-
G. M. B. Podányi, et al. (2000). The enantioselective hydrogenation of 5,6-dihydro-2H-pyran-3-carboxylic acid over a cinchona alkaloid-modified palladium catalyst: asymmetric synthesis of a cockroach attractant. New Journal of Chemistry, 24(8), 535-537.
-
Google Patents. (n.d.). Process for preparing 2-substituted-3,4-dihydro-2h-pyrans. Retrieved from --INVALID-LINK--
References
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. The enantioselective hydrogenation of 5,6-dihydro-2H-pyran-3-carboxylic acid over a cinchona alkaloid-modified palladium catalyst: asymmetric synthesis of a cockroach attractant - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. njhjchem.com [njhjchem.com]
- 5. helgroup.com [helgroup.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.wisc.edu [chem.wisc.edu]
- 8. mt.com [mt.com]
Application Note: Structural Elucidation of (2R)-Oxane-2-carboxylic Acid using ¹H and ¹³C NMR Spectroscopy
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural determination of organic molecules. This guide provides a detailed analysis and experimental protocol for the characterization of (2R)-oxane-2-carboxylic acid, a chiral heterocyclic compound. We delve into the intricacies of ¹H and ¹³C NMR spectral interpretation, focusing on chemical shifts, spin-spin coupling, and diastereotopicity arising from the chiral center and the oxane ring's conformational properties. This document serves as a practical resource for researchers engaged in organic synthesis, medicinal chemistry, and quality control, offering field-proven insights into sample preparation, data acquisition, and spectral interpretation.
Introduction: The Structural Significance of this compound
This compound, also known as (R)-tetrahydro-2H-pyran-2-carboxylic acid, is a valuable chiral building block in synthetic organic chemistry.[1][2] Its structure features a six-membered tetrahydropyran (oxane) ring, which introduces specific conformational considerations, and a carboxylic acid functional group at a stereocenter (C2). The precise confirmation of its structure and stereochemistry is critical for its application in the synthesis of complex molecules, including pharmaceuticals and natural products.
NMR spectroscopy provides a non-destructive method to gain profound insight into the molecule's three-dimensional structure in solution. By analyzing the chemical environment of each proton and carbon atom, we can confirm connectivity, identify diastereotopic protons, and infer the dominant ring conformation, which is crucial for understanding its reactivity and biological interactions.
Foundational Principles: Conformational Analysis of the Oxane Ring
The six-membered oxane ring typically adopts a low-energy chair conformation to minimize steric and torsional strain. For a monosubstituted tetrahydropyran like the title compound, the substituent—in this case, the carboxylic acid group—can exist in either an axial or an equatorial position.[3]
References
Troubleshooting & Optimization
stability issues of (2R)-Oxane-2-carboxylic acid in solution
Technical Support Center: (2R)-Oxane-2-carboxylic acid
A Guide to Understanding and Mitigating Stability Issues in Solution
Welcome to the technical support guide for this compound (also known as (R)-Tetrahydro-2H-pyran-2-carboxylic acid). As a key chiral building block in pharmaceutical and medicinal chemistry, understanding its stability is paramount to ensure the integrity and reproducibility of your experimental results.[1] This guide, designed for researchers, scientists, and drug development professionals, provides in-depth answers to common stability concerns and offers practical troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
The most significant stability concern for this compound in aqueous solution is acid-catalyzed hydrolysis. This reaction involves the cleavage of the C-O bond within the oxane (tetrahydropyran) ring. The ether oxygen is protonated under acidic conditions, making it a good leaving group. A subsequent nucleophilic attack by water leads to ring-opening, primarily forming 5-hydroxypentanoic acid.[2][3][4] This linear, bifunctional molecule exists in equilibrium with its cyclic form, but the open-chain form can lead to a complete loss of the desired stereochemistry and cyclic structure crucial for its biological activity.
Q2: How does solution pH impact the stability of this compound?
Solution pH is the most critical factor governing the stability of this compound.
-
Acidic Conditions (pH < 5): The compound is highly susceptible to degradation. The rate of acid-catalyzed ring-opening increases significantly as the pH decreases.[3][4] Protic acids can catalyze this degradation, so care should be taken with acidic buffers or reagents.
-
Neutral to Mildly Basic Conditions (pH 6-8): The compound exhibits its greatest stability in this range. At neutral pH, the carboxylic acid group will be partially or fully deprotonated to its carboxylate form, which is less susceptible to intramolecular catalysis, and the concentration of hydronium ions is too low to effectively catalyze ring-opening.
-
Strongly Basic Conditions (pH > 9): While more stable than in acidic conditions, prolonged exposure to strong bases can potentially lead to other reactions, though ring-opening is less favored than under acidic catalysis.
Q3: What role does temperature play in the degradation of this compound?
As with most chemical reactions, temperature accelerates the rate of degradation. Storing solutions of this compound at elevated temperatures will increase the rate of hydrolysis, especially in unbuffered or acidic solutions. For long-term storage of solutions, refrigeration (2-8°C) is strongly recommended.[5] For short-term use in experiments, maintaining solutions at room temperature is generally acceptable if the pH is controlled.
Q4: Which solvents are recommended for preparing and storing solutions of this compound?
The choice of solvent is crucial for maintaining the stability of this compound.
-
Recommended Solvents: For non-aqueous applications, aprotic organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (ACN) are suitable. For aqueous applications, use a buffered solution in the optimal pH range (6-8).
-
Solvents to Use with Caution: Protic solvents, especially alcohols like methanol and ethanol, can act as nucleophiles in acid-catalyzed ring-opening reactions, leading to the formation of 5-hydroxypentanoic acid esters. These should be used with caution, particularly if acidic catalysts are present.
Q5: Are there any known incompatibilities with other common laboratory reagents?
Yes, care should be taken with the following:
-
Strong Acids: As mentioned, strong acids will catalyze the degradation of the compound.[3][4]
-
Strong Oxidizing Agents: While the oxane ring is relatively stable, strong oxidants could potentially lead to undesired side reactions.[2]
-
Lewis Acids: Certain Lewis acids can also promote the ring-opening of cyclic ethers.[3]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
Issue 1: Inconsistent analytical results (e.g., HPLC, LC-MS) or apparent loss of compound over time.
-
Symptoms: You observe a decrease in the peak area of your main compound and the appearance of one or more new, more polar peaks in your chromatogram over time. Your bioassay results show a loss of potency.
-
Probable Cause: This is a classic sign of degradation, likely due to acid-catalyzed hydrolysis of the oxane ring.
Troubleshooting Workflow
Caption: Troubleshooting inconsistent analytical results.
Recommended Stability Assessment Protocol
To empirically determine the optimal conditions for your specific application, perform a short-term stability study.
-
Preparation: Prepare stock solutions of this compound in different buffers (e.g., pH 5, pH 7.4, pH 9) and solvents of interest.
-
Incubation: Aliquot the solutions and incubate them at different temperatures (e.g., 4°C, 25°C, 40°C).
-
Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot from each condition.
-
Quantification: Analyze the samples by a suitable method like HPLC-UV or LC-MS to quantify the remaining parent compound.
-
Data Analysis: Plot the percentage of the remaining parent compound against time for each condition to determine the degradation rate.
| Parameter | Condition | Expected Stability | Rationale |
| pH | 5.0 (Acetate Buffer) | Low | High concentration of H+ ions catalyzes ring-opening.[3][4] |
| 7.4 (Phosphate Buffer) | High | Optimal pH range for stability. | |
| 9.0 (Borate Buffer) | Moderate to High | Less susceptible to degradation than in acidic conditions. | |
| Temperature | 4°C | High | Low temperature slows down the degradation kinetics. |
| 25°C | Moderate | Degradation may be observed over extended periods. | |
| 40°C | Low | Accelerated degradation is expected. | |
| Solvent | Acetonitrile | High | Aprotic solvent does not participate in hydrolysis. |
| Methanol | Moderate | Can act as a nucleophile if acidic contaminants are present. |
Issue 2: An unknown peak is consistently observed in my analytical runs.
-
Symptom: A new peak, typically eluting earlier than the parent compound on a reverse-phase HPLC column, is present in your chromatograms.
-
Probable Cause: This is likely the primary degradation product, 5-hydroxypentanoic acid.
Degradation Pathway and Product Identification
The acid-catalyzed hydrolysis of this compound proceeds as follows:
Caption: Acid-catalyzed hydrolytic degradation pathway.
How to Confirm:
-
LC-MS Analysis: The mass of the degradation product (5-hydroxypentanoic acid, C5H10O3) is 118.13 g/mol . This will have a different mass-to-charge ratio than the parent compound (C6H10O3, 130.14 g/mol ).[6]
-
Polarity: 5-hydroxypentanoic acid is more polar than its cyclic precursor due to the presence of a free hydroxyl group. This will cause it to elute earlier in typical reverse-phase chromatography methods.
-
Forced Degradation Study: To confirm the identity of the degradation peak, intentionally degrade a small sample of this compound by treating it with a dilute acid (e.g., 0.1 M HCl) and warming it gently for a short period. The peak corresponding to the degradation product should increase significantly.
By understanding the chemical principles governing the stability of this compound, you can implement appropriate handling and storage procedures to ensure the quality and reliability of your research.
References
- 1. Tetrahydropyran-2-carboxylic Acid [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates | MDPI [mdpi.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chemscene.com [chemscene.com]
- 6. Oxane-2-carboxylic acid | C6H10O3 | CID 10964532 - PubChem [pubchem.ncbi.nlm.nih.gov]
preventing isomerization of oxane carboxylic acids to lactones
Introduction for the Researcher
Welcome to the technical support center for handling oxane-containing carboxylic acids. This guide is designed for medicinal chemists, process chemists, and researchers who utilize these valuable motifs in drug discovery and development. A known challenge with certain hydroxy acids, particularly those with oxane or other cyclic ether moieties, is their propensity to undergo intramolecular cyclization to form lactones. This isomerization can lead to reduced yield, purification difficulties, and compromised sample integrity.
This document provides a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to help you understand the underlying mechanisms and implement effective strategies to prevent this unwanted side reaction.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the isomerization of an oxane carboxylic acid, and why does it happen?
A1: The isomerization is an intramolecular esterification reaction, also known as lactonization.[1] In this process, the nucleophilic oxygen atom of the oxane ring attacks the electrophilic carbonyl carbon of the carboxylic acid group within the same molecule. This forms a new, often thermodynamically stable, bicyclic lactone structure and eliminates a molecule of water.[2]
The reaction is typically catalyzed by acid.[3] The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the ether oxygen. Even trace amounts of acid can facilitate this process over time.[4]
Here is a simplified representation of the acid-catalyzed mechanism:
References
- 1. Synthesis and Reactions of Lactones and Lactams - Chemistry Steps [chemistrysteps.com]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Unexpected Isomerization of Oxetane-Carboxylic Acids - a first look at the mechanism - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
Technical Support Center: (2R)-tetrahydro-2H-pyran-2-carboxylic acid
Welcome to the technical support guide for (2R)-tetrahydro-2H-pyran-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its lifecycle in your laboratory. Here, we address common questions and troubleshooting scenarios encountered during storage and handling.
Frequently Asked Questions (FAQs)
This section covers the most common inquiries regarding the proper storage and handling of (2R)-tetrahydro-2H-pyran-2-carboxylic acid.
1. What are the optimal storage conditions for (2R)-tetrahydro-2H-pyran-2-carboxylic acid?
For optimal stability, (2R)-tetrahydro-2H-pyran-2-carboxylic acid should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2] Many suppliers recommend storage at room temperature.[3] However, for long-term storage, it is advisable to consult the product-specific information provided by the supplier, as some may recommend refrigeration.
2. Is (2R)-tetrahydro-2H-pyran-2-carboxylic acid sensitive to light or air?
While specific data on photosensitivity is not prominently available, it is good laboratory practice to store all chemicals, including this one, away from direct sunlight and extreme temperatures.[4] Some safety data sheets recommend handling and storing under an inert gas, which suggests that minimizing contact with air can be beneficial for maintaining purity over the long term.
3. What type of container should I use for storing this compound?
The compound should be stored in the original supplier container whenever possible. If transferring to a different container, ensure it is made of a non-reactive material, such as amber glass, with a tight-fitting lid to prevent moisture and air ingress.
4. What are the known incompatibilities for (2R)-tetrahydro-2H-pyran-2-carboxylic acid?
(2R)-tetrahydro-2H-pyran-2-carboxylic acid should not be stored with strong oxidizing agents or strong bases.[5] Contact with these substances can lead to chemical reactions that may degrade the compound.
5. What is the expected shelf-life of (2R)-tetrahydro-2H-pyran-2-carboxylic acid?
The shelf-life can vary depending on the purity of the compound and the storage conditions. When stored correctly in a sealed container at room temperature, the compound is generally stable. For specific expiration dates, always refer to the certificate of analysis provided by the supplier.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues you might encounter with (2R)-tetrahydro-2H-pyran-2-carboxylic acid.
Visual Troubleshooting Workflow
The following diagram outlines a decision-making process for addressing common storage-related problems.
Detailed Troubleshooting Steps
Issue 1: The compound has changed color (e.g., turned yellow).
-
Potential Cause: Discoloration can be a sign of degradation due to exposure to light, heat, or contaminants.[4]
-
Solution:
-
Immediately move the compound to a dark, cool, and dry storage location.
-
If the discoloration is significant, it is recommended to verify the purity of the compound using an appropriate analytical method (e.g., HPLC, NMR) before use.
-
If degradation is confirmed, the compound may need to be repurified or a fresh batch should be used.
-
Issue 2: The liquid compound has solidified or contains crystals.
-
Potential Cause: (2R)-tetrahydro-2H-pyran-2-carboxylic acid can solidify or crystallize if stored at temperatures below its freezing point.
-
Solution:
-
Gently warm the container to room temperature. A warm water bath can be used, but do not apply direct heat.
-
Once the compound has returned to a liquid state, gently agitate the container to ensure homogeneity.
-
It is advisable to confirm the compound's identity and purity after it has been re-liquefied to ensure no degradation has occurred.
-
Issue 3: I am seeing unexpected peaks in my analytical data (e.g., NMR, LC-MS).
-
Potential Cause: The presence of unexpected peaks may indicate the presence of impurities from degradation or contamination. This could be due to improper storage, such as exposure to moisture or incompatible materials.
-
Solution:
-
Review the storage and handling procedures for the compound. Ensure that it has been kept in a tightly sealed container and away from incompatible substances.
-
If possible, compare the analytical data with a reference standard or the data from a fresh, unopened sample.
-
If contamination or degradation is suspected, it is best to use a new batch of the compound for your experiments to ensure the reliability of your results.
-
Summary of Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Room temperature or as specified by the supplier.[3] | To maintain chemical stability and prevent degradation.[4] |
| Atmosphere | Store in a tightly sealed container.[1][2] Consider storing under an inert gas for long-term stability. | To prevent oxidation and hydrolysis from atmospheric moisture. |
| Light | Store in a dark place or in an amber container. | To prevent photodegradation. |
| Container | Original supplier container or a tightly sealed, non-reactive container (e.g., amber glass). | To prevent contamination and ensure integrity. |
| Incompatibilities | Keep away from strong oxidizing agents and strong bases.[5] | To avoid chemical reactions that can degrade the compound. |
References
Technical Support Center: Purification of (2R)-Oxane-2-carboxylic Acid
Welcome to the technical support center for the purification of (2R)-Oxane-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the necessary knowledge to overcome common challenges encountered during the purification of this valuable chiral building block.
This compound , also known as (R)-tetrahydro-2H-pyran-2-carboxylic acid, is a heterocyclic compound with the molecular formula C₆H₁₀O₃.[1][2] Its purity is crucial for its intended applications, particularly in the synthesis of complex molecules and protein degraders.[1] This guide provides practical, field-proven insights to help you achieve the desired purity for your downstream applications.
| Property | Value |
| Molecular Formula | C₆H₁₀O₃ |
| Molecular Weight | 130.14 g/mol |
| CAS Number | 105499-34-1 |
| Physical Form | Liquid |
| Storage Temperature | Refrigerator (2-8°C) |
| Purity (Typical) | ≥97% |
Table 1: Physical and Chemical Properties of this compound.[1][2][3]
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Issue 1: My purified this compound shows an unexpected peak in the NMR, and the mass spectrometry results are inconsistent.
Possible Cause: A common issue with oxetane and oxane carboxylic acids is their intrinsic instability, leading to spontaneous isomerization into the corresponding lactone.[4] This transformation can occur under mild conditions, even during storage at room temperature.[4]
Solution:
-
Confirm the Impurity: The lactone impurity will have the same molecular formula and weight as the starting carboxylic acid, which can lead to confusion in mass spectrometry. However, ¹H and ¹³C NMR spectroscopy should be able to distinguish between the two structures.
-
Minimize Isomerization During Purification:
-
Avoid High Temperatures: Prolonged heating can accelerate the isomerization. If distillation is necessary, use vacuum distillation to lower the boiling point.[5]
-
Control pH: While acidic conditions are often used in chromatography for carboxylic acids, strongly acidic conditions might promote lactonization. Maintain a mildly acidic environment when necessary.
-
-
Storage: Store the purified this compound at a low temperature (refrigerator or freezer) to slow down the rate of isomerization.[3]
Issue 2: My this compound streaks badly on a silica gel TLC plate, making it difficult to monitor the purification.
Possible Cause: Streaking of carboxylic acids on silica gel is a frequent problem.[6] It arises from the strong interaction between the acidic proton of the carboxyl group and the slightly acidic silica gel.[6] This can result in a mixture of protonated and deprotonated forms of the acid, leading to tailing.[6]
Solution:
To resolve this, add a small amount (typically 0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system.[6] This ensures that the this compound remains fully protonated and moves as a more defined spot on the TLC plate.[6]
Issue 3: I am struggling to separate my this compound from neutral impurities.
Possible Cause: Neutral impurities, such as unreacted starting materials or byproducts, can be challenging to remove by standard chromatography if they have similar polarities to the desired product.
Solution:
Acid-base extraction is a highly effective method for separating carboxylic acids from neutral or basic impurities.[5][7] The carboxylic acid is converted to its water-soluble salt with a base, while the neutral impurities remain in the organic layer.
Caption: Workflow for Acid-Base Extraction.
Frequently Asked Questions (FAQs)
Q1: What is the best initial purification technique for crude this compound?
A1: The choice of the initial purification technique depends on the nature of the impurities. A good starting point is often acid-base extraction to remove any neutral or basic impurities.[5][7] If the impurities are other acidic compounds with different polarities, column chromatography on silica gel is a suitable next step.[6]
Q2: How can I determine the enantiomeric purity of my this compound?
A2: The enantiomeric excess (ee) of your sample can be determined using chiral High-Performance Liquid Chromatography (HPLC).[8] This technique uses a chiral stationary phase (CSP) to separate the two enantiomers.[9] Alternatively, you can derivatize the carboxylic acid with a chiral resolving agent to form diastereomers, which can then be separated by standard chromatography techniques like TLC or achiral HPLC.[10]
Q3: My purified product is an oil, but I was expecting a solid. Is this normal?
A3: Yes, this compound is a liquid at room temperature. If you obtain an oil, this is the expected physical state.
Q4: What are some common impurities I might encounter in my synthesis of this compound?
A4: Typical impurities depend on the synthetic route but can include unreacted starting materials, byproducts from side reactions, residual solvents, and water.[6] For instance, if the synthesis involves the oxidation of the corresponding primary alcohol, you might have residual alcohol or the intermediate aldehyde as impurities.[6]
Experimental Protocols
Protocol 1: Acid-Base Extraction
This protocol is designed to separate this compound from neutral and basic impurities.
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or diethyl ether.
-
Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[6]
-
Mixing: Gently invert the funnel several times, venting frequently to release any pressure buildup from CO₂ evolution.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer containing the sodium salt of the carboxylic acid into a clean flask.[6]
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure all the carboxylic acid has been extracted. Combine the aqueous extracts.[6]
-
Re-acidification: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid (e.g., 6M HCl) dropwise until the solution is acidic (check with litmus paper). The this compound will separate out.[6]
-
Final Extraction: Extract the acidified aqueous layer with fresh organic solvent (e.g., ethyl acetate) three times.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified this compound.
Protocol 2: Flash Column Chromatography
This protocol is for the purification of this compound from impurities of similar acidity but different polarity.
-
Stationary Phase: Prepare a silica gel column in a suitable non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with a gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane). To prevent streaking, add 0.5-1% acetic acid to the eluent mixture.[6]
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. The co-eluted acetic acid can be removed by co-evaporation with a non-polar solvent like toluene or by dissolving the product in an organic solvent and washing with water, followed by drying and concentration.
Caption: Decision-Making for Purification Strategy.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound 97% | CAS: 105499-34-1 | AChemBlock [achemblock.com]
- 3. chemscene.com [chemscene.com]
- 4. Oxetane-2-carboxylic acid (864373-47-7) for sale [vulcanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 8. benchchem.com [benchchem.com]
- 9. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 10. Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Reactions with (2R)-Oxane-2-carboxylic Acid
Welcome to the technical support center for (2R)-Oxane-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile chiral building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges encountered during its application in organic synthesis. Our approach is rooted in mechanistic principles and practical laboratory experience to ensure your reactions proceed efficiently and yield the desired products with high fidelity.
Introduction to this compound
This compound, also known as (R)-tetrahydro-2H-pyran-2-carboxylic acid, is a valuable chiral intermediate in the synthesis of a wide range of biologically active molecules.[1][2] Its rigid tetrahydropyran (THP) ring and defined stereochemistry at the C2 position make it an attractive scaffold for introducing specific spatial arrangements in target molecules. However, like any specialized reagent, its unique structural features can present challenges in chemical transformations. This guide will address the most common issues encountered in esterification and amidation reactions, as well as other potential side reactions.
Frequently Asked Questions (FAQs)
Q1: My esterification/amidation reaction with this compound is not going to completion. What are the likely causes?
A1: Incomplete conversion is a common issue and can stem from several factors:
-
Insufficient activation of the carboxylic acid: Standard coupling reagents may not be effective enough, especially with sterically hindered alcohols or poorly nucleophilic amines.
-
Steric hindrance: The bulky tetrahydropyran ring can sterically hinder the approach of the nucleophile (alcohol or amine) to the carbonyl carbon.
-
Suboptimal reaction conditions: Temperature, solvent, and reaction time can significantly impact the reaction outcome.
-
Reagent degradation: The coupling reagents or the starting materials may have degraded due to improper storage or handling.
-
Formation of a stable salt: In amidation reactions, the amine can deprotonate the carboxylic acid to form a stable and unreactive ammonium carboxylate salt.
Q2: I am observing a significant amount of an unexpected side product in my reaction. What could it be?
A2: The most common side products in reactions involving this compound are:
-
Lactone formation: Intramolecular esterification can lead to the formation of a δ-lactone, especially under acidic conditions or at elevated temperatures.[3][4]
-
Ring-opened products: The tetrahydropyran ring can be susceptible to opening under strongly acidic conditions, leading to diol or other linear byproducts.
-
Racemization: The stereocenter at the C2 position can be prone to racemization under certain conditions, particularly with strong bases or prolonged heating.
Q3: How can I monitor the progress of my reaction effectively?
A3: A combination of analytical techniques is recommended for accurate reaction monitoring:
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the consumption of starting materials and the formation of products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the molecular weight of the components in the reaction mixture, helping to identify products and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to monitor the disappearance of starting material signals and the appearance of product signals, providing quantitative information on the reaction progress.
In-Depth Troubleshooting Guides
Guide 1: Failed Esterification Reactions
Problem: Low to no yield of the desired ester when reacting this compound with an alcohol.
Workflow for Troubleshooting Failed Esterification
Caption: A stepwise workflow for troubleshooting failed esterification reactions.
Potential Causes and Solutions:
-
Cause 1: Inadequate Carboxylic Acid Activation
-
Explanation: The carboxyl group of this compound needs to be activated to a more electrophilic species for the nucleophilic attack by the alcohol to occur. Common coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator like DMAP (4-dimethylaminopyridine) are often used. However, for sterically hindered alcohols, these may not be sufficient.
-
Solutions:
-
Switch to a more potent coupling reagent: Consider using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). These reagents are known to be effective for challenging couplings.[5][6]
-
Convert to the acid chloride: A more reactive intermediate is the acyl chloride, which can be prepared by treating this compound with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride will readily react with the alcohol, often in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct.[7]
-
-
-
Cause 2: Steric Hindrance
-
Explanation: The tetrahydropyran ring, particularly with its chair conformation, can present significant steric bulk around the carboxylic acid group. This is especially problematic when reacting with secondary or tertiary alcohols.
-
Solutions:
-
Increase reaction temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier imposed by steric hindrance.
-
Use a less coordinating solvent: Solvents like toluene or 1,4-dioxane may be preferable to more coordinating solvents like THF, as they are less likely to solvate the reactive intermediates and add to the steric congestion.
-
Employ a catalyst designed for hindered substrates: Certain Lewis acids or Brønsted acids have been shown to be effective in promoting esterification of sterically demanding substrates.[5]
-
-
-
Cause 3: Competing Lactonization
-
Explanation: Under acidic conditions, particularly with heat, this compound can undergo intramolecular esterification if there is a hydroxyl group present on the ring or if ring opening occurs to generate a hydroxy acid. While the parent compound doesn't have a hydroxyl group, impurities or degradation products might. More relevant is the potential for ring-opening to a 5-hydroxypentanoic acid derivative which can then lactonize.
-
Solutions:
-
Use milder reaction conditions: Avoid strong acids and high temperatures if possible.
-
Choose a neutral or slightly basic reaction pathway: Activation with carbodiimides under neutral conditions is less likely to promote lactonization than Fischer esterification with a strong acid catalyst.[8][9]
-
Analyze the crude reaction mixture for the lactone: The δ-lactone will have a characteristic carbonyl stretch in the IR spectrum (around 1735-1750 cm⁻¹) and can be identified by LC-MS.
-
-
Experimental Protocol: Esterification via the Acid Chloride
-
Acid Chloride Formation:
-
In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or toluene.
-
Add oxalyl chloride (1.5 eq) dropwise at 0 °C, followed by a catalytic amount of anhydrous dimethylformamide (DMF) (1-2 drops).
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.
-
-
Esterification:
-
Dissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve the alcohol (1.1 eq) and pyridine (1.2 eq) in anhydrous DCM.
-
Add the acid chloride solution dropwise to the alcohol solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Guide 2: Failed Amidation Reactions
Problem: Low to no yield of the desired amide when reacting this compound with an amine.
Troubleshooting Flowchart for Amidation
Caption: A logical progression for troubleshooting failed amidation reactions.
Potential Causes and Solutions:
-
Cause 1: Poor Nucleophilicity of the Amine
-
Explanation: Electron-deficient anilines or sterically hindered secondary amines are poor nucleophiles and may react sluggishly or not at all under standard coupling conditions.
-
Solutions:
-
Use a highly active coupling reagent: Reagents such as COMU ( (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) or T3P (Propylphosphonic anhydride) are often effective for coupling with challenging amines.
-
Increase the reaction temperature: Microwave irradiation can sometimes be beneficial for driving difficult couplings to completion.
-
Activate as the acid chloride: As with esterifications, converting the carboxylic acid to the more reactive acid chloride can overcome the low reactivity of the amine.
-
-
-
Cause 2: Formation of an Unreactive Ammonium Carboxylate Salt
-
Explanation: Amines are basic and can deprotonate the carboxylic acid to form a salt. This is particularly problematic in the absence of a coupling reagent or when using a less effective one. The resulting carboxylate is a poor electrophile, and the ammonium species is no longer nucleophilic.
-
Solutions:
-
Use a suitable coupling reagent: Most modern coupling reagents are designed to activate the carboxylic acid in the presence of the amine, preventing stable salt formation.
-
Add a non-nucleophilic base: In protocols where the acid is pre-activated (e.g., as an acid chloride), a tertiary amine base like triethylamine or diisopropylethylamine (DIPEA) is added to neutralize the HCl generated, preventing the protonation of the reacting amine.
-
-
-
Cause 3: Racemization of the Chiral Center
-
Explanation: The α-proton at the C2 position is susceptible to deprotonation under basic conditions, which can lead to racemization. This is a greater concern with certain coupling reagents and additives that can promote the formation of an oxazolone intermediate, especially in peptide couplings.[10][11]
-
Solutions:
-
Use racemization-suppressing additives: Additives such as HOBt (1-Hydroxybenzotriazole) or OxymaPure® (Ethyl cyanohydroxyiminoacetate) are commonly used with carbodiimides to minimize racemization.
-
Avoid strong bases and high temperatures: Use milder bases like DIPEA instead of triethylamine, and keep the reaction temperature as low as feasible.
-
Analyze the enantiomeric purity of the product: This can be done using chiral HPLC or by NMR spectroscopy with a chiral solvating agent.[12][13]
-
-
Experimental Protocol: Amidation using HATU
-
In a round-bottom flask, dissolve this compound (1.0 eq), HATU (1.1 eq), and the amine (1.2 eq) in anhydrous DMF.
-
Cool the mixture to 0 °C and add DIPEA (2.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Guide 3: Addressing Tetrahydropyran Ring Instability
Problem: Formation of unexpected byproducts due to the reactivity of the tetrahydropyran ring.
Potential Causes and Solutions:
-
Cause 1: Ring Opening under Strongly Acidic Conditions
-
Explanation: The ether oxygen of the tetrahydropyran ring can be protonated by strong acids, which can initiate a ring-opening reaction to form a diol or other derivatives. This is a known reactivity pattern for cyclic ethers.[14]
-
Solutions:
-
Avoid strong Brønsted acids: For reactions requiring acidic catalysis, consider using milder Lewis acids that are less likely to promote protonation of the ether oxygen.
-
Use protecting group strategies: If harsh acidic conditions are unavoidable for other parts of the molecule, it may be necessary to reconsider the synthetic route to avoid exposing the THP ring to these conditions.
-
Keep reaction temperatures low: Ring opening is often accelerated at higher temperatures.
-
-
-
Cause 2: Instability in the Presence of Certain Lewis Acids
-
Explanation: Some Lewis acids can coordinate to the ether oxygen and facilitate ring cleavage.
-
Solutions:
-
Screen different Lewis acids: If a Lewis acid is required, screen a variety of them to find one that promotes the desired reaction without affecting the THP ring.
-
Use stoichiometric amounts of reagents: In some cases, using a stoichiometric amount of a Lewis acid can be more selective than a catalytic amount, as it may be consumed in the desired reaction before it can cause significant side reactions.
-
-
Data Presentation
Table 1: Recommended Coupling Reagents for Different Scenarios
| Scenario | Recommended Reagent | Additive (if needed) | Key Advantages |
| Standard Esterification | EDC | DMAP | Good for simple alcohols, cost-effective. |
| Hindered Alcohol | HATU, PyBOP | None | High reactivity, good for sterically demanding substrates. |
| Acid-Sensitive Substrate | DCC | DMAP | Neutral conditions, avoids strong acids. |
| Standard Amidation | EDC/HOBt | HOBt | Cost-effective, good racemization suppression. |
| Hindered/Poorly Nucleophilic Amine | HATU, COMU | DIPEA | Very high reactivity, effective for challenging amines. |
| Peptide Coupling | HBTU/HOBt, HATU | HOBt, DIPEA | Well-established for peptide synthesis, low racemization.[15][16][17] |
References
- 1. This compound 97% | CAS: 105499-34-1 | AChemBlock [achemblock.com]
- 2. chemscene.com [chemscene.com]
- 3. Lactone synthesis [organic-chemistry.org]
- 4. tutorchase.com [tutorchase.com]
- 5. researchgate.net [researchgate.net]
- 6. Ester synthesis by esterification [organic-chemistry.org]
- 7. Khan Academy [khanacademy.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. Tetrahydropyranyl Backbone Protection for Enhanced Fmoc Solid‐Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used in Pharmaceutical Manufacturing | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimization of Coupling Reaction Yields with (2R)-Oxane-2-carboxylic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for optimizing amide coupling reactions involving (2R)-Oxane-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges when working with this sterically hindered carboxylic acid. Our goal is to provide practical, field-proven insights and troubleshooting strategies to enhance your reaction yields and purity.
Introduction: The Challenge of Hindered Couplings
Amide bond formation is one of the most critical reactions in medicinal chemistry and peptide synthesis.[1][2] However, substrates like this compound present unique challenges due to steric hindrance around the carboxylic acid group. This bulkiness can significantly slow down the reaction rate and lead to low yields or incomplete conversions when using standard protocols.[3][4]
This guide provides a structured approach to troubleshooting common issues and selecting the optimal conditions for your specific amine coupling partner.
Troubleshooting Guide: Common Issues & Solutions
This section is formatted as a series of questions and answers to directly address problems you might encounter during your experiments.
Q1: My reaction shows low or no product yield. What are the common causes?
Low or nonexistent yield is the most frequent issue. The primary causes often trace back to four key areas: inadequate activation of the carboxylic acid, deactivation of the amine, steric hindrance, or suboptimal reaction conditions.[5][6]
dot graph TroubleshootingWorkflow { graph [rankdir="TB", splines=ortho, nodesep=0.6, size="7.6,7.6"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} Caption: Troubleshooting Decision Tree for Low Yield Amide Couplings.
Table 1: Troubleshooting Low Yields
| Potential Cause | Explanation | Recommended Solution(s) |
| Incomplete Carboxylic Acid Activation | The coupling reagent may not be potent enough to activate the hindered carboxylic acid efficiently.[6] The reagent may also have degraded due to moisture. | • Switch to a more powerful uronium/aminium or phosphonium salt reagent like HATU, HCTU, or PyAOP.[5][7] • Use fresh, high-purity coupling reagents and strictly anhydrous solvents.[5] • Pre-activate the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amine.[6][8] |
| Amine Deactivation / Protonation | The amine nucleophile can be deactivated by protonation, rendering it unreactive.[5] This is common if the amine starting material is an HCl or TFA salt and an insufficient amount of base is used. | • Use at least 2 equivalents of a non-nucleophilic base like Diisopropylethylamine (DIPEA) or 2,4,6-collidine.[6] • If the amine is a salt (e.g., Amine-HCl), add an additional equivalent of base to neutralize the salt.[6] |
| Severe Steric Hindrance | The bulky nature of this compound and/or the amine partner physically blocks the reaction site.[5] This is a very common issue with this substrate. | • Increase the reaction time (up to 24-48 hours) and/or gently heat the reaction (e.g., 40-50 °C), monitoring for decomposition. • Use a highly reactive coupling reagent known to be effective for hindered substrates, such as PyAOP or COMU.[9] • For extremely difficult couplings, convert the carboxylic acid to an acyl fluoride in situ.[4] (See Protocol 3). |
| Presence of Water | Water can hydrolyze the activated carboxylic acid intermediate faster than it can react with the amine, regenerating the starting material.[5] | • Use anhydrous solvents (e.g., from a solvent purification system or freshly opened bottle over molecular sieves). • Perform the reaction under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture.[6] |
Q2: I am observing significant side reactions. How can I minimize them?
Side reactions compromise both yield and purity. The type of side product often depends on the class of coupling reagent used.
-
Racemization: For chiral carboxylic acids, loss of stereochemical integrity is a major concern, especially at elevated temperatures or with prolonged reaction times.
-
Solution: Use coupling reagents containing additives known to suppress racemization, such as 1-Hydroxybenzotriazole (HOBt) or OxymaPure.[5] Uronium/aminium reagents like HATU and HCTU are particularly effective at minimizing racemization due to the formation of highly reactive OAt or O-6-ClBt esters.[7] Running the reaction at a lower temperature (0 °C to room temperature) can also help.[5]
-
-
N-Acylurea Formation: When using carbodiimide reagents like DCC or EDC, the highly reactive O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which is unreactive and terminates the reaction for that molecule.[10]
-
Guanidinylation of the Amine: Uronium/aminium reagents like HBTU or HATU can react with the free amine to form a guanidinium byproduct, capping the amine and preventing it from participating in the desired reaction.
-
Solution: This is more likely when the coupling reagent is used in large excess relative to the carboxylic acid.[7] Avoid using a large excess of the uronium reagent. Pre-activating the carboxylic acid before adding the amine ensures the reagent is consumed in the desired activation step first.[8] Phosphonium-based reagents (e.g., PyBOP, PyAOP) do not cause this side reaction and can be a better choice if guanidinylation is a persistent issue.
-
Frequently Asked Questions (FAQs)
Q3: How do I choose the right coupling reagent for this compound?
The choice of reagent is critical for hindered substrates. Reagents are broadly categorized into carbodiimides, phosphonium salts, and uronium/aminium salts.[5] For a challenging substrate like this compound, uronium or phosphonium salts are generally the first choice.
dot graph ReagentClasses { graph [rankdir="TB", splines=ortho, nodesep=0.5, size="7.6,7.6"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} Caption: Major Classes of Amide Coupling Reagents.
Table 2: Comparison of Common Coupling Reagents
| Reagent Class | Examples | Strengths | Weaknesses | Best For... |
| Carbodiimides | EDC, DCC, DIC[9] | • Inexpensive and widely available. • EDC's urea byproduct is water-soluble, simplifying workup.[11] | • Less reactive; often struggles with hindered substrates.[4][11] • Higher risk of racemization without additives.[9] • DCC's urea byproduct is insoluble and hard to remove.[9] | Simple, non-hindered couplings where cost is a primary concern. |
| Phosphonium Salts | PyBOP, PyAOP[5] | • More reactive than carbodiimides.[5] • Excellent for sterically hindered couplings. • Does not cause guanidinylation side reactions. | • Byproducts can sometimes complicate purification. • More expensive than carbodiimides. | Hindered couplings where guanidinylation is a concern, or when an excess of coupling reagent may be needed. |
| Uronium/Aminium Salts | HATU, HBTU, HCTU, COMU[5] | • Among the most efficient and fastest coupling reagents.[5][9] • Low rates of racemization, especially HATU.[7][9] • Water-soluble byproducts.[12] | • Can cause guanidinylation of the amine if used in excess. • Generally the most expensive class of reagents. | Difficult, sterically hindered couplings like those with this compound. |
Q4: Which solvents and bases are recommended?
-
Solvents: Anhydrous polar aprotic solvents are standard.
-
Bases: A non-nucleophilic tertiary amine base is required to deprotonate the carboxylic acid and neutralize any acid formed during the reaction.
-
Diisopropylethylamine (DIPEA, Hünig's base) is the most common choice due to its steric bulk, which prevents it from acting as a competing nucleophile.[6]
-
2,4,6-Collidine or N-Methylmorpholine (NMM) can also be used.
-
Q5: I've tried everything and the yield is still poor. Is there an alternative activation method?
Yes. For exceptionally challenging couplings involving both a hindered acid and a hindered or electron-deficient amine, converting the carboxylic acid to an acyl fluoride can be highly effective.[3] Acyl fluorides are more stable than acyl chlorides but still highly reactive towards amines, and their small size minimizes steric clashes during the coupling step. This can often succeed where even powerful uronium reagents fail.[4]
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: General Procedure for Amide Coupling using HATU[5]
-
Under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF or DCM (to make a ~0.1-0.5 M solution).
-
Add the coupling reagent HATU (1.1 eq) followed by DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid. The solution may change color.
-
Add the amine (1.0-1.2 eq) to the reaction mixture. If the amine is an HCl salt, add an additional 1.0 eq of DIPEA.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. For this hindered system, the reaction may require 12-24 hours.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., Ethyl Acetate).
-
Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Amide Coupling using EDC/HOBt[12]
-
Under an inert atmosphere, dissolve this compound (1.0 eq) and HOBt hydrate (1.2 eq) in anhydrous DMF or DCM.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add EDC·HCl (1.2 eq) to the solution and stir for 15-30 minutes at 0 °C to form the active HOBt-ester.
-
Add the amine (1.0-1.2 eq) and DIPEA (2.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and continue stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Workup and purify as described in Protocol 1.
Protocol 3: Protocol for Difficult Couplings via in situ Acyl Fluoride Formation[3][5]
-
Under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add a fluorinating agent (e.g., Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) or Cyanuric Fluoride, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.2 eq).
-
Stir the mixture at room temperature for 10-20 minutes to generate the acyl fluoride in situ.
-
In a separate flask, dissolve the amine (1.0 eq) in anhydrous DCM.
-
Slowly add the solution containing the acyl fluoride to the amine solution.
-
Monitor the reaction for completeness. Reaction times can be significantly longer for these types of couplings and may require gentle heating.
-
Upon completion, quench carefully with saturated NaHCO₃ solution.
-
Workup and purify as described in Protocol 1.
References
- 1. asiaresearchnews.com [asiaresearchnews.com]
- 2. Predicting relative efficiency of amide bond formation using multivariate linear regression [escholarship.org]
- 3. blogs.rsc.org [blogs.rsc.org]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. reddit.com [reddit.com]
- 9. peptide.com [peptide.com]
- 10. bachem.com [bachem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Identifying Impurities in (2R)-Oxane-2-carboxylic Acid Samples
Welcome to the technical support center for (2R)-Oxane-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot impurities in your samples. Ensuring the purity of this compound is critical for the reliability of your research and the safety and efficacy of potential therapeutic candidates. This document provides in-depth technical guidance in a question-and-answer format to address common challenges encountered during the analysis of this chiral molecule.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my this compound sample?
The impurity profile of your this compound sample is largely dependent on its synthetic route and storage conditions. Based on common synthetic pathways, the following are potential impurities to consider:
-
(S)-Oxane-2-carboxylic acid: The opposite enantiomer is one of the most common and critical impurities to monitor, as its presence can impact the stereospecificity and biological activity of your final compound.
-
3,4-Dihydro-2H-pyran-2-carboxylic acid: A common precursor in the synthesis of this compound is its unsaturated analogue.[1] Incomplete hydrogenation during the synthesis can result in the presence of this impurity.
-
Starting Materials and Reagents: Residual amounts of starting materials from various synthetic routes, such as 3,4-dihydro-2H-pyran-2-methanol or reagents used in oxidation and hydrogenation steps, may be present.
-
Residual Solvents: Solvents used during synthesis and purification (e.g., methanol, chloroform, toluene, xylene) can be retained in the final product.[1][2] These are typically monitored by Gas Chromatography (GC).
-
Degradation Products: Although the tetrahydropyran ring is generally stable, it can undergo cleavage under harsh acidic conditions.[3] Forced degradation studies are recommended to identify potential degradation products under various stress conditions.
Table 1: Summary of Potential Impurities in this compound
| Impurity Class | Specific Example(s) | Potential Source | Recommended Analytical Technique(s) |
| Enantiomeric Impurity | (S)-Oxane-2-carboxylic acid | Incomplete enantioselective synthesis or racemization | Chiral High-Performance Liquid Chromatography (HPLC) |
| Process-Related Impurities | 3,4-Dihydro-2H-pyran-2-carboxylic acid | Incomplete hydrogenation of the precursor[1] | Reversed-Phase HPLC, Gas Chromatography-Mass Spectrometry (GC-MS) |
| Residual Starting Materials | Incomplete reaction or inefficient purification | HPLC, GC-MS | |
| Residual Solvents | Methanol, Chloroform, Toluene, Xylene | Synthesis and purification steps[1][2] | Headspace GC |
| Degradation Products | Ring-opened products (e.g., hydroxy acids) | Exposure to harsh acidic or oxidative conditions[3] | HPLC, Liquid Chromatography-Mass Spectrometry (LC-MS) |
Q2: I am seeing an unexpected peak in my HPLC chromatogram. How do I identify it?
Identifying an unknown peak requires a systematic approach. The following workflow can help you characterize the impurity:
Caption: Workflow for identifying an unknown peak in an HPLC chromatogram.
Experimental Protocols:
-
LC-MS Analysis:
-
Prepare your this compound sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Use a reversed-phase C18 column.
-
Employ a mobile phase gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Set the mass spectrometer to scan a relevant mass range (e.g., m/z 50-500) in both positive and negative ionization modes.
-
-
NMR Spectroscopy:
-
For purity assessment and identification of major impurities, dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).
-
Acquire a ¹H NMR spectrum. The purity can be estimated by comparing the integration of the main compound's signals to those of any impurities.[4]
-
For structural elucidation of a significant impurity, 2D NMR experiments like COSY, HSQC, and HMBC are invaluable.
-
Q3: How can I determine the enantiomeric purity of my this compound sample?
Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining enantiomeric purity.[5] The key is to use a chiral stationary phase (CSP) that can differentiate between the (2R) and (S) enantiomers.
Recommended HPLC Method:
-
Column: A polysaccharide-based chiral stationary phase is often effective for separating chiral carboxylic acids. Columns such as Chiralpak® AD-H or Chiralcel® OD-H are good starting points.[5]
-
Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of hexane or heptane with a polar alcohol modifier like isopropanol or ethanol. The addition of a small amount of an acidic modifier, such as trifluoroacetic acid (TFA) or formic acid (e.g., 0.1%), is often necessary to improve peak shape and resolution for carboxylic acids.[5][6]
-
Detection: UV detection at a wavelength where the compound has sufficient absorbance (e.g., 210 nm) is commonly used.
Step-by-Step Protocol for Chiral HPLC Method Development:
-
Column Screening: If available, screen multiple polysaccharide-based chiral columns (e.g., Chiralpak® AD-H, Chiralcel® OD-H, Chiralpak® AS-H) to find the one that provides the best separation.
-
Mobile Phase Optimization:
-
Start with a mobile phase of 90:10 (v/v) n-hexane:isopropanol with 0.1% TFA.
-
Adjust the ratio of hexane to isopropanol to optimize the retention time and resolution. Increasing the isopropanol content will generally decrease the retention time.
-
If separation is not achieved, try a different alcohol modifier such as ethanol.
-
-
Flow Rate and Temperature: A flow rate of 1.0 mL/min is a good starting point for a 4.6 mm ID column. Temperature can also influence the separation; analyzing at different temperatures (e.g., 25°C, 30°C, 40°C) may improve resolution.
Q4: My sample of this compound is showing signs of degradation over time. What could be the cause and how can I investigate it?
While the tetrahydropyran ring is generally stable, degradation can occur under certain conditions. Instability of similar cyclic ethers with carboxylic acid functionalities, such as oxetane-carboxylic acids, has been reported, where they can isomerize to lactones.[7] To investigate the stability of your sample, a forced degradation study is recommended. This involves subjecting the sample to various stress conditions to accelerate degradation and identify potential degradation products.
Forced Degradation Protocol:
This protocol should be performed in accordance with ICH Q1A(R2) guidelines.
-
Sample Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature and at an elevated temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Treat the sample with 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Expose a solid sample to dry heat (e.g., 80°C).
-
Photodegradation: Expose a solution of the sample to UV light.
-
-
Analysis: Analyze the stressed samples by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products) at various time points. Compare the chromatograms of the stressed samples to that of an unstressed control sample.
-
Peak Identification: Use LC-MS to determine the mass of the degradation products and NMR for structural elucidation of any significant degradants.
Caption: Workflow for a forced degradation study.
Q5: How do I test for residual solvents in my sample?
Residual solvents are best analyzed using static headspace gas chromatography (HS-GC) with flame ionization detection (FID), as outlined in USP <467>.[8]
General HS-GC Protocol for Residual Solvents:
-
Sample Preparation: Accurately weigh a specific amount of your this compound sample into a headspace vial. Dissolve the sample in a suitable high-boiling point solvent (e.g., dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)) that does not co-elute with the expected residual solvents.
-
Instrumentation:
-
Column: A column with a stationary phase designed for residual solvent analysis, such as a G43 phase (e.g., DB-624), is recommended.[8]
-
Injector: Use a headspace autosampler.
-
Detector: Flame Ionization Detector (FID).
-
-
HS-GC Parameters (Typical Starting Conditions):
-
Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 240°C) to elute all solvents.
-
Headspace Vial Equilibration Temperature: Typically around 80°C.
-
Headspace Vial Equilibration Time: Around 20-45 minutes.
-
Carrier Gas: Helium or Hydrogen.
-
-
Analysis: Run a standard containing known amounts of the potential residual solvents to identify and quantify them in your sample by comparing retention times and peak areas.
Table 2: Typical HS-GC Parameters for Residual Solvent Analysis
| Parameter | Typical Setting |
| Column | G43 phase (e.g., DB-624), 30 m x 0.53 mm, 3.0 µm |
| Oven Program | 40°C (hold 20 min), ramp to 240°C at 10°C/min, hold 20 min |
| Injector Temperature | 140°C |
| Detector Temperature | 250°C (FID) |
| Carrier Gas | Helium |
| Vial Equilibration Temp. | 80°C |
| Vial Equilibration Time | 60 min |
These parameters are a starting point and may require optimization based on the specific solvents of interest and the instrumentation used.
References
- 1. prepchem.com [prepchem.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
Technical Support Center: Chiral Separation of Oxane-2-Carboxylic Acid Enantiomers
Welcome to the technical support hub for the chiral separation of oxane-2-carboxylic acid and its analogs. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of resolving these challenging enantiomers.
Introduction: The Challenge at Hand
Oxane-2-carboxylic acid, also known as tetrahydropyran-2-carboxylic acid, is a valuable chiral building block in pharmaceutical synthesis.[1] Its rigid cyclic structure is often incorporated into bioactive molecules to enhance metabolic stability and binding selectivity.[1] However, the separation of its enantiomers presents a significant analytical challenge. The molecule's polarity, conformational flexibility, and the presence of a carboxylic acid group necessitate a carefully optimized approach to achieve baseline resolution. This guide provides a structured approach to method development and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: Why is the chiral separation of oxane-2-carboxylic acid so difficult?
A1: The difficulty arises from a combination of factors:
-
Weak Intermolecular Interactions: Unlike molecules with multiple aromatic rings or strong hydrogen bonding sites, oxane-2-carboxylic acid primarily relies on weaker interactions for chiral recognition on the stationary phase. Successful separation depends on subtle differences in how the enantiomers fit into the chiral selector's structure.[2]
-
Ionization of the Carboxylic Acid: The acidic nature of the carboxyl group can lead to strong interactions with the stationary phase, causing peak tailing and poor resolution.[3] Suppressing this ionization is critical for achieving symmetrical peak shapes.[4][5]
-
Broad Applicability of CSPs Needed: The separation of chiral acids often requires chiral stationary phases (CSPs) with broad selectivity, such as those based on derivatized cellulose and amylose.[6]
Q2: Which chromatographic technique is most suitable for this separation?
A2: High-Performance Liquid Chromatography (HPLC) is the most common and versatile technique. Supercritical Fluid Chromatography (SFC) is also a powerful alternative, offering advantages like faster separations and reduced solvent consumption, making it a "greener" option.[7][8][9] For less volatile derivatives, Gas Chromatography (GC) can be employed, though it typically requires derivatization of the carboxylic acid.[10]
Q3: What type of chiral stationary phase (CSP) should I start with?
A3: Polysaccharide-based CSPs, particularly those with cellulose or amylose derivatives, are highly effective for a broad range of chiral compounds, including acidic ones.[4][6] Immobilized polysaccharide phases are often preferred as they are compatible with a wider range of solvents, which can be crucial for method development and column cleaning.[11] Anion-exchange type CSPs, such as CHIRALPAK QN-AX and QD-AX, are specifically designed for the enantioseparation of acidic compounds and can provide excellent results.[12]
Q4: Is derivatization necessary for the chiral separation of oxane-2-carboxylic acid?
A4:
-
For HPLC/SFC: Derivatization is generally not required for direct chiral separation on a suitable CSP. In fact, direct separation is often preferred to avoid introducing another chiral center or potential side reactions.
-
For GC: Derivatization is almost always necessary to increase the volatility and thermal stability of the carboxylic acid.[10] This typically involves converting the carboxylic acid to an ester (e.g., methyl or ethyl ester).
-
Indirect Methods (HPLC/GC): An alternative approach involves reacting the racemic acid with a single, pure enantiomer of another chiral molecule (a chiral derivatizing agent) to form diastereomers.[13][14] These diastereomers have different physical properties and can be separated on a standard achiral column.[13][15]
Troubleshooting Guides
Problem 1: Poor or No Resolution of Enantiomers
If your enantiomers are co-eluting or the resolution is insufficient, follow this systematic troubleshooting workflow.
Troubleshooting Workflow for Poor Resolution
Caption: A step-by-step workflow for troubleshooting poor peak resolution.
Step 1: Review Your Chiral Stationary Phase (CSP)
-
Rationale: The choice of CSP is the most critical factor in chiral separations.[4][16] The separation relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector on the stationary phase.[6]
-
Action:
-
Confirm you are using a chiral column. Enantiomers will not separate on an achiral column without a chiral mobile phase additive or derivatization.
-
For acidic compounds like oxane-2-carboxylic acid, polysaccharide-based (e.g., Chiralpak® series) or anion-exchange CSPs are excellent starting points.[6][12]
-
Consult CSP selection guides from manufacturers for columns known to be effective for acidic analytes.
-
Step 2: Optimize Your Mobile Phase
-
Rationale: The mobile phase composition significantly influences the interactions between the analyte and the CSP, thereby affecting selectivity and resolution.[4]
-
Action:
-
Add an Acidic Modifier: For acidic compounds, adding a small amount of acid (e.g., 0.1% trifluoroacetic acid (TFA), formic acid, or acetic acid) to the mobile phase is crucial.[4][17] This suppresses the ionization of the carboxylic acid group, leading to improved peak shape and often better resolution.[4][18] In reversed-phase mode, maintaining a mobile phase pH between 2.0 and 2.5 is generally effective for suppressing the ionization of most organic acids.[19]
-
Systematically Vary Solvent Ratios: In normal phase (e.g., hexane/alcohol), or polar organic mode (e.g., acetonitrile/methanol), systematically vary the percentage of the polar modifier. Small changes can have a significant impact on resolution.
-
Consider Different Solvents: If resolution is still poor, try changing the alcohol modifier (e.g., from isopropanol to ethanol) or switching to a different chromatographic mode (e.g., normal phase to reversed-phase).
-
Step 3: Adjust the Flow Rate
-
Rationale: Slower flow rates generally provide more time for the enantiomers to interact with the CSP, which can lead to better resolution.[4] However, this increases the analysis time.
-
Action: If resolution is poor, try decreasing the flow rate in small increments (e.g., from 1.0 mL/min to 0.8 mL/min).[4]
Step 4: Optimize the Temperature
-
Rationale: Temperature can have a complex effect on chiral separations. Lower temperatures often improve resolution by enhancing the stability of the transient diastereomeric complexes, but can also increase viscosity and backpressure.
-
Action: If your system has a column thermostat, experiment with different temperatures, for example, in the range of 10°C to 40°C, to find the optimal condition.[4]
Problem 2: Peak Tailing
Peak tailing is a common issue when analyzing acidic compounds, leading to poor integration and reduced resolution.[20][21]
Troubleshooting Workflow for Peak Tailing
Caption: A logical progression for diagnosing and fixing peak tailing.
Step 1: Check the Acidic Modifier in the Mobile Phase
-
Rationale: The primary cause of peak tailing for acidic analytes is often secondary interactions between the ionized carboxylate and active sites on the stationary phase (like residual silanols).[3][20]
-
Action: Ensure you have an acidic additive (like 0.1% TFA or formic acid) in your mobile phase.[4][17] This will keep the oxane-2-carboxylic acid in its protonated, neutral form, minimizing these unwanted interactions.[5]
Step 2: Check for Column Overload
-
Rationale: Injecting too much sample can saturate the stationary phase, leading to broad, asymmetric peaks.[3][4]
-
Action: Reduce the injection volume or dilute your sample and reinject.[4] If the peak shape improves, you were likely overloading the column.
Step 3: Assess Column Health
-
Rationale: A contaminated or degraded column can lead to peak tailing.[2][4] Strongly adsorbed impurities can create active sites that cause tailing.[20]
-
Action:
-
If you have a guard column, replace it.
-
Flush the analytical column with a strong solvent as recommended by the manufacturer.[4] For immobilized polysaccharide CSPs, stronger solvents like DMF or THF can sometimes be used to regenerate the column.[11][22] Caution: Never use these strong solvents on coated CSPs, as they will irreversibly damage the column.[22]
-
If the problem persists after flushing, the column may be permanently damaged and need replacement.
-
Step 4: Minimize Extra-Column Volume
-
Rationale: Excessive tubing length or large-volume fittings between the injector, column, and detector can contribute to peak broadening and tailing.[4]
-
Action: Use tubing with the smallest possible inner diameter and length to connect the components of your HPLC system.
Problem 3: Method Inconsistency or "Memory Effects"
Sometimes, a method that previously worked well begins to fail, or the column's performance changes over time.
-
Rationale: Mobile phase additives, especially basic ones, can strongly adsorb to the stationary phase and alter its selectivity over time.[18] This is known as a "memory effect."[18] While less common with acidic additives, it's a possibility if the column is used for multiple applications.
-
Action:
-
Dedicate a Column: If possible, dedicate a specific chiral column for the analysis of acidic compounds to avoid cross-contamination from other methods using basic additives.
-
Thorough Washing: Always flush the column thoroughly with an appropriate solvent (like isopropanol) after use and before storage.
-
Column Regeneration: For immobilized columns showing a loss of performance, a regeneration procedure using strong solvents may be necessary to strip away strongly bound contaminants and restore the stationary phase.[11][22]
-
Data Summary and Starting Conditions
The following tables provide recommended starting points for method development.
Table 1: Recommended Starting Conditions for HPLC/SFC
| Parameter | HPLC (Normal Phase) | HPLC (Reversed-Phase) | SFC |
| CSP | Polysaccharide-based (e.g., Chiralpak AD, AS) | Polysaccharide-based (e.g., Chiralpak AD-RH, AS-RH) | Polysaccharide-based or Anion-Exchange |
| Mobile Phase | Hexane/Isopropanol (90:10) | Acetonitrile/Water (50:50) | CO₂/Methanol (80:20) |
| Additive | 0.1% TFA or Acetic Acid | 0.1% Formic Acid (for MS compatibility) | 0.1-0.5% TFA or Acetic Acid (in co-solvent) |
| Flow Rate | 0.5 - 1.0 mL/min | 0.5 - 1.0 mL/min | 2.0 - 4.0 mL/min |
| Temperature | 25 °C | 25 °C | 40 °C |
Table 2: Derivatization Options for Indirect Analysis
| Method | Derivatizing Reagent | Principle | Analysis Technique |
| Amide Formation | (S)-(-)-α-Methylbenzylamine | Forms diastereomeric amides[13] | HPLC on achiral column |
| Ester Formation | (R)-(-)-2-Butanol | Forms diastereomeric esters[13] | GC or HPLC on achiral column |
Experimental Protocol: Indirect Chiral Separation via Derivatization
This protocol describes the formation of diastereomeric amides for separation on a standard achiral HPLC column.
Objective: To separate the enantiomers of oxane-2-carboxylic acid by converting them into diastereomers.
Materials:
-
Racemic oxane-2-carboxylic acid
-
(S)-(-)-α-Methylbenzylamine (chiral derivatizing agent)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (coupling agent)
-
Dichloromethane (DCM) (solvent)
-
Standard achiral C18 HPLC column
Procedure:
-
Reaction Setup: In a clean, dry vial, dissolve 10 mg of racemic oxane-2-carboxylic acid in 1 mL of DCM.
-
Add Reagents: Add 1.1 equivalents of (S)-(-)-α-methylbenzylamine and 1.2 equivalents of DCC to the solution.
-
Reaction: Cap the vial and stir the mixture at room temperature for 4-6 hours.
-
Workup:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1M HCl followed by saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
-
Analysis: Dissolve the resulting diastereomeric amide mixture in a suitable solvent and analyze using an achiral C18 column with a mobile phase such as acetonitrile/water. The two diastereomers should now be separable as distinct peaks.
References
- 1. Tetrahydropyran-2-carboxylic Acid [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. benchchem.com [benchchem.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. selvita.com [selvita.com]
- 9. chiraltech.com [chiraltech.com]
- 10. chromtech.com [chromtech.com]
- 11. chiraltech.com [chiraltech.com]
- 12. chiraltech.com [chiraltech.com]
- 13. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 14. Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chiraltech.com [chiraltech.com]
- 18. researchgate.net [researchgate.net]
- 19. chiraltech.com [chiraltech.com]
- 20. acdlabs.com [acdlabs.com]
- 21. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 22. chiraltech.com [chiraltech.com]
Technical Support Center: pH-Dependent Stability of (2R)-Oxane-2-carboxylic acid
Welcome to the technical support center for (2R)-Oxane-2-carboxylic acid (also known as (R)-Tetrahydro-2H-pyran-2-carboxylic acid). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting for experiments involving this molecule. Understanding the impact of pH on the stability of this compound is critical for ensuring data integrity, developing robust formulations, and predicting shelf-life.[1][2] This document provides a series of frequently asked questions, troubleshooting scenarios, and detailed experimental protocols to navigate the challenges associated with its handling and analysis.
Part 1: Frequently Asked Questions (FAQs) on Stability
This section addresses the fundamental stability characteristics of this compound based on its chemical structure.
Q1: What are the primary stability concerns for this compound related to pH?
The primary stability concern is the acid-catalyzed hydrolysis of the oxane (cyclic ether) ring. Ethers are generally stable but can undergo cleavage under strong acidic conditions.[3][4] This reaction involves the protonation of the ether oxygen, which makes it a better leaving group, followed by a nucleophilic attack that opens the ring. Therefore, the compound is expected to be most labile at low pH. Under neutral and basic conditions, this degradation pathway is significantly slower.[5]
Q2: What is the likely degradation pathway for this compound under acidic conditions?
The degradation is expected to proceed via an acid-catalyzed hydrolytic ring-opening of the tetrahydropyran ring. The mechanism involves two key steps:
-
Protonation: The ether oxygen is protonated by a strong acid (H₃O⁺), transforming it into a good leaving group (an alcohol).[4]
-
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks one of the carbons adjacent to the protonated ether oxygen, leading to the cleavage of the C-O bond and ring opening.
This pathway results in the formation of a linear hydroxy carboxylic acid.
Caption: Proposed acid-catalyzed hydrolysis pathway.
Q3: Is this compound expected to be stable under neutral or basic conditions?
The compound is expected to be significantly more stable at neutral and moderately basic pH. Ether cleavage typically requires acid catalysis.[5] Basic conditions would deprotonate the carboxylic acid, forming a carboxylate anion. This anionic charge may offer some electronic stabilization but is unlikely to promote the cleavage of the ether bond, as alkoxides are poor leaving groups.[5] However, stability should always be confirmed experimentally, as other degradation pathways, such as oxidation, cannot be entirely ruled out without forced degradation studies.[]
Q4: How does the carboxylic acid group influence the molecule's stability?
The carboxylic acid functional group primarily influences the molecule's physicochemical properties, such as solubility, rather than directly participating in the ring-opening degradation.[1]
-
pH-Dependent Solubility: At low pH (below its pKa), the carboxylic acid is protonated and the molecule is less water-soluble. At higher pH (above its pKa), it becomes an ionized carboxylate, increasing its aqueous solubility.[1] This change in solubility can affect degradation kinetics in solution.
-
Ionization State: The ionization state does not directly catalyze ether hydrolysis but is a critical parameter for analytical method development, particularly for liquid chromatography.
Q5: What is the recommended analytical method for monitoring the stability of this compound?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard.[7][8]
-
Technique: Reversed-phase HPLC (RP-HPLC) is typically used.
-
Detection: UV detection is common if the molecule has a chromophore, but for a simple structure like this, detection at low wavelengths (e.g., 210 nm) or the use of a mass spectrometer (LC-MS) for higher sensitivity and specificity is recommended.[9][10]
-
"Stability-Indicating" : This is a crucial attribute. The method must be able to separate the intact parent compound from all potential degradation products, ensuring that a decrease in the parent peak area accurately reflects its degradation.[][11]
Part 2: Troubleshooting Guide
This section provides solutions to common problems encountered during the stability assessment of this compound.
Q1: I see new, unexpected peaks in my HPLC chromatogram after incubating my compound in an acidic solution. What are they and what should I do?
-
Probable Cause: These new peaks are almost certainly degradation products resulting from the acid-catalyzed hydrolysis of the oxane ring.
-
Troubleshooting Steps:
-
Confirm Identity: The most critical step is to identify these degradants. Use HPLC coupled with mass spectrometry (LC-MS) to determine their molecular weights. This data will help confirm if they correspond to the expected ring-opened product or other species.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector during HPLC to check the peak purity of the parent compound. Co-elution of a degradant can lead to inaccurate quantification.
-
Optimize Chromatography: If the new peaks are not well-resolved from the main peak, re-develop your HPLC method to improve separation. This is essential for a truly stability-indicating method.[12]
-
Q2: The concentration of my compound is decreasing over time even in a neutral (pH 7) buffered solution. What could be the cause?
-
Probable Causes: While acid hydrolysis is the primary concern, other factors can lead to a loss of the parent compound.
-
Troubleshooting Steps:
-
Check for Oxidation: Although less common for this structure, oxidative degradation can occur. Prepare solutions in degassed solvents and consider purging the headspace of your vials with an inert gas (nitrogen or argon) to see if stability improves.[13]
-
Investigate Adsorption: The compound may be adsorbing to the surfaces of your container (e.g., glass or plastic vials). To test this, prepare a solution, immediately transfer it to a new vial, and analyze the concentration from both vials. A significant difference indicates adsorption. Using silanized glass vials or different types of plastic may mitigate this.
-
Evaluate Solution Preparation: Ensure high-purity solvents and buffers are used. Contaminants can sometimes catalyze degradation.[13] Always use freshly prepared solutions for your experiments to avoid artifacts from the degradation of the solution itself.[13]
-
Q3: My stability results are inconsistent and not reproducible. How can I improve my experimental technique?
-
Probable Causes: Inconsistent results in stability studies often stem from a lack of precise control over key experimental parameters.
-
Troubleshooting Steps:
-
Strict pH Control: Use high-quality buffers and verify the pH of your solutions before and after adding the compound. The buffering capacity must be sufficient to handle any pH changes.[13]
-
Precise Temperature Control: Use a calibrated incubator or water bath. Small temperature fluctuations can significantly alter degradation rates.
-
Consistent Sample Handling: Standardize your workflow, including the time from sample preparation to injection into the HPLC. For acid/base-forced degradation, ensure the quenching step (neutralization) is rapid and consistent for all samples.
-
System Suitability: Before running your samples, perform a system suitability test on your HPLC to ensure the instrument is performing correctly (e.g., check retention time stability, peak area precision, and tailing factor).[12]
-
Part 3: Experimental Protocols
As a self-validating system, these protocols include controls and checks to ensure the reliability of the generated data.
Protocol 1: Forced Hydrolysis Stability Study of this compound
This protocol outlines a forced degradation study to assess the stability of the compound across a range of pH values.[14][15][16]
Caption: Experimental workflow for a forced hydrolysis study.
Methodology:
-
Stock Solution Preparation:
-
Accurately weigh and dissolve this compound in a suitable organic solvent (e.g., acetonitrile or methanol) to create a concentrated stock solution (e.g., 1 mg/mL). Causality: Using an organic solvent for the stock minimizes degradation before the experiment begins.
-
-
Preparation of pH Solutions:
-
Acidic: 0.1 M Hydrochloric Acid (HCl).
-
Mildly Acidic: 50 mM Acetate Buffer (pH 4.5).
-
Neutral: 50 mM Phosphate Buffer (pH 7.4).
-
Mildly Basic: 50 mM Borate Buffer (pH 9.0).
-
Basic: 0.1 M Sodium Hydroxide (NaOH).
-
-
Sample Preparation and Incubation:
-
For each pH condition, spike a small volume of the stock solution into a larger volume of the pre-heated pH solution to achieve the target final concentration (e.g., 50 µg/mL). The final percentage of organic solvent should be low (<5%) to avoid altering the aqueous conditions.
-
Immediately withdraw an aliquot from each solution. This is your T=0 (time zero) sample.
-
Place the vials in a calibrated incubator or water bath set to a specific temperature (e.g., 60°C). Causality: Elevated temperature accelerates degradation to generate data in a shorter timeframe.[2][15]
-
-
Time Point Sampling and Quenching:
-
At predetermined time points (e.g., 2, 4, 8, 24 hours), withdraw aliquots from each vial.
-
Crucial Step (Quenching): Immediately neutralize the acidic (HCl) and basic (NaOH) samples by adding an equimolar amount of base or acid, respectively. Dilute all samples with the mobile phase to halt any further reaction and bring them into the analytical range of the HPLC method. Causality: Quenching ensures that the measured degradation is only what occurred during incubation.
-
-
HPLC Analysis:
-
Analyze all samples (T=0 and subsequent time points) using a validated, stability-indicating HPLC method.
-
Record the peak area of the intact this compound.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Generate Degraded Sample: Prepare a "degradation cocktail" by subjecting the compound to harsh conditions (e.g., 1 M HCl at 80°C for 24 hours) to ensure significant degradation (aim for 20-50%). This sample will contain the parent compound and its major degradation products.
-
Column and Mobile Phase Screening:
-
Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Screen different mobile phase compositions. A typical starting point is a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). Causality: The acid in the mobile phase ensures the carboxylic acid is protonated, leading to better peak shape.
-
-
Method Optimization:
-
Inject the degradation cocktail and adjust the gradient slope, flow rate, and temperature to achieve baseline separation between the parent peak and all degradant peaks.
-
Validation: Once optimized, the method's specificity must be confirmed by demonstrating that the parent peak is pure in all stressed samples using a PDA detector and/or LC-MS.
-
Part 4: Data Interpretation and Presentation
The primary output of a stability study is the rate of degradation under various conditions.
Calculation of Degradation:
The percentage of the remaining compound at each time point is calculated relative to its initial concentration at T=0 for that specific condition.
-
% Remaining = (Peak Area at Time T / Peak Area at Time T=0) * 100
-
% Degradation = 100 - % Remaining
Data Summary Table:
Summarize the results in a clear, tabular format for easy comparison.
| pH Condition | Temperature (°C) | Time (hours) | % this compound Remaining | Observations (e.g., # of Degradant Peaks) |
| 0.1 M HCl | 60 | 0 | 100 | 0 |
| 2 | 85.2 | 1 major, 1 minor | ||
| 8 | 45.7 | 1 major, 1 minor | ||
| 24 | 10.3 | 1 major, 1 minor | ||
| pH 4.5 Acetate Buffer | 60 | 0 | 100 | 0 |
| 24 | 98.5 | No significant degradation | ||
| pH 7.4 Phosphate Buffer | 60 | 0 | 100 | 0 |
| 24 | 99.1 | No significant degradation | ||
| 0.1 M NaOH | 60 | 0 | 100 | 0 |
| 24 | 97.8 | 1 minor peak observed |
Note: The data in this table is illustrative and should be replaced with actual experimental results.
References
- 1. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 2. japsonline.com [japsonline.com]
- 3. Ether cleavage - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pharmtech.com [pharmtech.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. hplc.eu [hplc.eu]
- 13. benchchem.com [benchchem.com]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 15. acdlabs.com [acdlabs.com]
- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Strategies to Improve the Solubility of (2R)-Oxane-2-carboxylic Acid Derivatives
<
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (2R)-Oxane-2-carboxylic acid derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions to address solubility challenges encountered during your experiments. Our goal is to equip you with the scientific rationale and practical methodologies to enhance the solubility and bioavailability of these promising compounds.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the solubility of this compound derivatives.
Q1: Why are my this compound derivatives showing poor aqueous solubility?
A1: The limited aqueous solubility of these derivatives often stems from a combination of factors inherent to their molecular structure. The oxane ring is largely nonpolar, contributing to hydrophobicity. While the carboxylic acid group provides a site for ionization and hydrogen bonding, its effectiveness can be diminished by the overall lipophilicity of the molecule, especially if the rest of the derivative contains large, nonpolar substituents. At physiological pH, the carboxylic acid group may not be fully ionized, further limiting solubility.
Q2: How does pH influence the solubility of my carboxylic acid-containing compound?
A2: The solubility of carboxylic acids is highly dependent on pH.[1][2][3] In acidic environments (low pH), the carboxylic acid group remains protonated (-COOH), rendering the molecule neutral and less soluble in water.[1][4] As the pH increases to become more alkaline, the carboxylic acid deprotonates to form the carboxylate anion (-COO-).[1] This charged species is significantly more polar and, therefore, more soluble in aqueous solutions.[1][4] This is a critical principle to leverage in your formulation strategies.
Q3: What are the primary strategies I should consider first for improving solubility?
A3: For initial screening, the most direct approaches for a carboxylic acid derivative are:
-
pH Adjustment: Simply increasing the pH of the aqueous medium can dramatically improve solubility by ionizing the carboxylic acid.[1][3]
-
Salt Formation: This is a very common and effective method for acidic and basic drugs.[5][6][7] Creating a salt with a suitable counterion can increase solubility by several orders of magnitude.[5][8]
-
Co-solvents: Utilizing a mixture of water and a water-miscible organic solvent can enhance the solubility of hydrophobic compounds.
These initial strategies are often the simplest and most cost-effective to implement in early-stage development.[9]
Q4: Can I predict which solubility enhancement strategy will be most effective for my specific derivative?
A4: While there is no universal solution, a systematic approach based on the physicochemical properties of your molecule can guide your selection.[9] Key parameters to consider are the compound's pKa, logP, and solid-state characteristics (e.g., crystallinity). A decision tree, like the one presented below, can help navigate the initial choices.
Caption: Initial decision-making workflow for solubility enhancement.
II. In-Depth Troubleshooting Guides
This section provides detailed protocols and explanations for common experimental hurdles.
Issue 1: Limited success with simple pH adjustment.
Underlying Cause: While increasing pH is a valid strategy, the "spring and parachute" effect can be a challenge. The compound may initially dissolve at a higher pH but can precipitate out when the pH is lowered, for example, in the acidic environment of the stomach.
Troubleshooting Protocol: Salt Formation
Salt formation is a robust method to improve both solubility and dissolution rate.[5][6][7] Approximately 50% of marketed small molecule drugs are administered as salts.[10]
Step-by-Step Methodology for Salt Screening:
-
Counterion Selection: Choose a variety of pharmaceutically acceptable counterions (bases) to react with your carboxylic acid. Common choices include sodium, potassium, calcium, tromethamine, and various amines.
-
Stoichiometry: Prepare solutions of your this compound derivative and the selected counterions in an appropriate solvent (e.g., ethanol, acetone). Mix them in equimolar ratios.
-
Salt Formation: Allow the reaction to proceed. This may involve stirring at room temperature or gentle heating. Successful salt formation is often indicated by precipitation.
-
Isolation and Characterization: Isolate the resulting solid by filtration and dry it under vacuum. Characterize the new solid form using techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared (FTIR) spectroscopy to confirm salt formation and assess its crystalline nature.
-
Solubility and Dissolution Testing: Measure the aqueous solubility of the new salt forms at different pH values (e.g., pH 1.2, 4.5, and 6.8 to simulate gastrointestinal conditions). Perform dissolution studies to compare the rate of dissolution against the parent acid.
| Parameter | Parent Acid | Sodium Salt | Tromethamine Salt |
| Aqueous Solubility (pH 6.8) | Low | High | Very High |
| Dissolution Rate | Slow | Fast | Very Fast |
| Physical Stability | High | Moderate | Moderate |
| Hygroscopicity | Low | High | Moderate |
Table 1: Illustrative comparison of a parent carboxylic acid and its salt forms.
Issue 2: The crystalline form of the drug is highly stable, limiting dissolution.
Underlying Cause: The crystal lattice energy of a stable crystalline solid can be a significant barrier to dissolution. Even if the molecule itself has favorable characteristics for solubility, breaking apart the crystal structure can be the rate-limiting step.
Troubleshooting Protocol: Amorphous Solid Dispersions (ASDs)
Creating an amorphous solid dispersion (ASD) is a powerful technique to enhance the solubility of poorly soluble drugs.[11][12][13][14] By dispersing the drug in a polymer matrix in a non-crystalline, high-energy amorphous state, the energy barrier for dissolution is significantly reduced.[11][12]
Workflow for ASD Formulation Development:
Caption: A streamlined workflow for developing Amorphous Solid Dispersions.
Detailed Protocol for Spray Drying:
-
Polymer and Solvent Selection: Choose a suitable polymer (e.g., PVP K30, HPMCAS) and a common solvent system in which both the drug and polymer are soluble (e.g., methanol, acetone).
-
Solution Preparation: Prepare a solution with a specific drug-to-polymer ratio (e.g., 1:1, 1:2, 1:3 w/w).[15]
-
Spray Drying: Atomize the solution into a hot air stream. The rapid evaporation of the solvent traps the drug in an amorphous state within the polymer matrix.
-
Powder Collection and Characterization: Collect the resulting powder and characterize it using PXRD to confirm the absence of crystallinity.
-
Performance Evaluation: Conduct dissolution studies to assess the improvement in solubility and dissolution rate.[15]
Issue 3: My compound is highly lipophilic and insoluble in both aqueous and organic media.
Underlying Cause: For highly lipophilic compounds, traditional methods may not be sufficient. In these cases, lipid-based formulations or particle size reduction techniques are often more effective.
Troubleshooting Protocol 1: Lipid-Based Drug Delivery Systems (LBDDS)
LBDDS can improve the oral bioavailability of poorly water-soluble drugs by presenting the drug in a solubilized form.[16][17][18] These systems can range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS).[19]
Troubleshooting Protocol 2: Nanosuspensions
Reducing the particle size of the drug to the nanometer range dramatically increases the surface area available for dissolution, which can enhance solubility and dissolution velocity.[20][21][22][23]
Step-by-Step Methodology for Nanosuspension Preparation (Media Milling):
-
Slurry Preparation: Prepare a slurry of your drug in an aqueous medium containing stabilizers (surfactants and/or polymers).
-
Milling: Introduce the slurry into a media mill containing small grinding beads (e.g., zirconium oxide). The high-energy collisions between the beads and the drug particles lead to particle size reduction.
-
Separation: Separate the nanosuspension from the milling media.
-
Characterization: Characterize the particle size distribution and morphology of the nanosuspension using techniques like dynamic light scattering (DLS) and transmission electron microscopy (TEM).
-
Performance Testing: Evaluate the saturation solubility and dissolution rate of the nanosuspension. A significant increase in saturation solubility is a key indicator of success.[24]
III. Advanced Strategies
For particularly challenging compounds, more advanced techniques may be necessary.
Co-crystallization
This technique involves combining the active pharmaceutical ingredient (API) with a pharmaceutically acceptable co-former to create a new crystalline solid with different physicochemical properties.[25][26] Co-crystals can offer a way to improve solubility and dissolution rates while maintaining a crystalline form, which can be advantageous for stability.[26][27][28][29] The selection of a co-former is crucial and is often guided by principles of crystal engineering, such as hydrogen bonding capabilities.[30]
IV. Conclusion
Improving the solubility of this compound derivatives is a multifaceted challenge that often requires a systematic and tailored approach. By understanding the underlying physicochemical principles and employing the strategies outlined in this guide, researchers can overcome solubility hurdles and advance the development of these promising therapeutic agents.
References
- 1. brainly.com [brainly.com]
- 2. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 4. reddit.com [reddit.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 8. Direct imaging of the dissolution of salt forms of a carboxylic acid drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ardena.com [ardena.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. ijrpr.com [ijrpr.com]
- 12. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmtech.com [pharmtech.com]
- 14. seppic.com [seppic.com]
- 15. thepharmajournal.com [thepharmajournal.com]
- 16. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
- 17. pharmafocusasia.com [pharmafocusasia.com]
- 18. longdom.org [longdom.org]
- 19. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 20. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. scispace.com [scispace.com]
- 23. ijpsr.com [ijpsr.com]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. academic.oup.com [academic.oup.com]
Validation & Comparative
(2R)-Oxane-2-carboxylic Acid Derivatives: A Strategic Scaffold in Drug Discovery
A Comparative Guide for Researchers and Drug Development Professionals
The (2R)-Oxane-2-carboxylic Acid Moiety: A Tool for Enhanced Drug Properties
The primary utility of the this compound scaffold lies in its ability to serve as a constrained analog of more flexible aliphatic or acyclic structures. This conformational restriction can lead to several advantages in drug design:
-
Enhanced Metabolic Stability: The cyclic nature of the oxane ring can protect adjacent chemical bonds from enzymatic degradation, thereby increasing the metabolic half-life of a drug candidate.
-
Improved Binding Selectivity: The defined stereochemistry and rigid conformation can lead to more specific interactions with biological targets, such as enzyme active sites or receptor binding pockets. This can result in increased potency and reduced off-target effects.
-
Mimicry of Natural Ligands: The scaffold can be employed to mimic the structure of natural amino acids or other endogenous molecules, facilitating the design of potent enzyme inhibitors.[1]
Case Study: 2-(Tetrahydropyran-2'-yl)benzimidazoles in Oncology and Beyond
A notable example of the therapeutic potential of oxane-2-carboxylic acid derivatives can be found in the synthesis and biological evaluation of 2-(tetrahydropyran-2'-yl)benzimidazoles. A study exploring these compounds revealed moderate antitumor activity and significant tracheal relaxant effects.
Antitumor Activity
One derivative, 5,6-dichloro-2-(tetrahydropyran-2-yl)-benzimidazole, was found to inhibit the growth of 19 different human tumor cell lines at near micromolar concentrations.[2] This broad-spectrum antiproliferative activity suggests a potential mechanism of action that targets a fundamental cellular process.
Tracheal Relaxant Activity
Several compounds in this series demonstrated significant in vitro tracheal relaxant activity, outperforming the established bronchodilator theophylline and showing comparable efficacy to amrinone.[2] This suggests a potential application in the treatment of respiratory conditions such as asthma or chronic obstructive pulmonary disease (COPD).
Table 1: Comparative Biological Activity of 2-(Tetrahydropyran-2'-yl)benzimidazole Derivatives
| Compound | Antitumor Activity (Inhibition of 19 Human Tumor Cell Lines) | Tracheal Relaxant Activity (in vitro) |
| 5,6-dichloro-2-(tetrahydropyran-2-yl)-benzimidazole | Near micromolar inhibition | Significant |
| Other active derivatives (4, 6, 8, 10) | Not specified | Significant (superior to theophylline) |
| Theophylline (Reference) | Not applicable | Standard |
| Amrinone (Reference) | Not applicable | Comparable |
Case Study: A Complex Biologic Incorporating the Oxane-2-Carboxylic Acid Scaffold
The versatility of the this compound moiety is further highlighted by its incorporation into complex biological drugs. One such example is a pegylated form of a recombinant human granulocyte colony-stimulating factor (G-CSF) analogue. The full IUPAC name of a component of this complex molecule is (2R,4S,5R,6R)-2-[[(2R,3R,4R,5R,6S)-5-acetamido-6-[(1S,2R)-1-amino-1-carboxypropan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]methoxy]-4-hydroxy-5-[[2-(2-methoxyethoxycarbonylamino)acetyl]amino]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid.[3]
In this context, the oxane-2-carboxylic acid component likely serves as a linker or a part of the complex carbohydrate structure, contributing to the overall stability, solubility, and pharmacokinetic profile of the biologic drug. This application underscores the role of this scaffold in advanced drug delivery and formulation.
Experimental Protocols
Synthesis of 2-(Tetrahydropyran-2'-yl)benzimidazoles
A general synthetic route to this class of compounds involves the condensation of a substituted o-phenylenediamine with tetrahydropyran-2-carboxylic acid or its corresponding aldehyde.
Step-by-Step Methodology:
-
Activation of Carboxylic Acid: Tetrahydropyran-2-carboxylic acid is converted to its more reactive acid chloride or activated ester.
-
Condensation: The activated carboxylic acid derivative is reacted with the appropriately substituted o-phenylenediamine in an inert solvent.
-
Cyclization: The resulting amide intermediate is then cyclized, often under acidic or thermal conditions, to form the benzimidazole ring.
-
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.
In Vitro Antitumor Assay (MTT Assay)
The antiproliferative activity of the synthesized compounds can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Step-by-Step Methodology:
-
Cell Culture: Human tumor cell lines are cultured in appropriate media and seeded into 96-well plates.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
In Vitro Tracheal Relaxant Assay
The relaxant effect on airway smooth muscle can be assessed using isolated tracheal ring preparations.
Step-by-Step Methodology:
-
Tissue Preparation: Tracheal rings are isolated from a suitable animal model (e.g., guinea pig) and mounted in an organ bath containing a physiological salt solution.
-
Contraction Induction: The tracheal rings are pre-contracted with a spasmogen (e.g., histamine or carbachol).
-
Compound Addition: Cumulative concentrations of the test compounds are added to the organ bath.
-
Response Measurement: The relaxation of the tracheal rings is measured isometrically using a force transducer.
-
Data Analysis: The relaxant effect is expressed as a percentage of the pre-contraction, and the EC50 (half-maximal effective concentration) is determined.
Mechanistic Considerations and Future Directions
The precise mechanisms of action for the observed antitumor and tracheal relaxant activities of 2-(tetrahydropyran-2'-yl)benzimidazole derivatives require further investigation. The broad-spectrum anticancer activity may suggest interference with a fundamental cellular pathway, while the tracheal relaxant effects could involve modulation of ion channels or signaling pathways that regulate smooth muscle tone.
The this compound scaffold remains an under-explored area with significant potential for the development of novel therapeutics. Future research should focus on:
-
Library Synthesis: The systematic synthesis and screening of a diverse library of this compound derivatives to identify new lead compounds for various diseases.
-
Structure-Activity Relationship (SAR) Studies: Detailed SAR studies to optimize the potency, selectivity, and pharmacokinetic properties of active compounds.
-
Mechanism of Action Studies: In-depth investigations to elucidate the molecular targets and signaling pathways responsible for the observed biological effects.
Logical Relationships and Experimental Workflow
Caption: Drug discovery workflow utilizing the this compound scaffold.
Conclusion
While the publicly available data on the biological activities of a wide range of this compound derivatives is limited, the existing evidence strongly supports its value as a strategic scaffold in drug discovery. Its ability to impart favorable physicochemical and pharmacological properties makes it an attractive building block for the synthesis of novel therapeutics. The case studies presented here, from small molecule inhibitors to complex biologics, highlight the diverse applications of this versatile moiety. Further exploration of this chemical space is warranted and holds the promise of yielding new and effective treatments for a variety of diseases.
References
- 1. Tetrahydropyran-2-carboxylic Acid [myskinrecipes.com]
- 2. Synthesis and biological investigations of 2-(tetrahydropyran-2'-yl) and 2-(tetrahydrofuran-2'-yl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (2R,4S,5R,6R)-2-[[(2R,3R,4R,5R,6S)-5-acetamido-6-[(1S,2R)-1-amino-1-carboxypropan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]methoxy]-4-hydroxy-5-[[2-(2-methoxyethoxycarbonylamino)acetyl]amino]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | C27H46N4O19 | CID 70683024 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Oxane-Containing Taxanes in Oncology
This guide provides an in-depth comparison of the structure-activity relationships (SAR) for a pivotal class of oxane-containing anticancer agents: the taxanes. We will dissect the nuanced structural modifications that differentiate paclitaxel, docetaxel, and the second-generation taxane, cabazitaxel, providing the causal links between chemical structure and biological performance. This analysis is grounded in experimental data to offer researchers and drug development professionals actionable insights into overcoming challenges such as drug resistance.
The Taxane Pharmacophore: A Foundation of Microtubule Stabilization
Taxanes, including paclitaxel and its analogs, are potent mitotic inhibitors used extensively in cancer chemotherapy.[1][2] Their mechanism of action relies on binding to the β-tubulin subunit of microtubules, which are crucial components of the cell's cytoskeleton.[3] This binding event stabilizes the microtubule polymer, preventing the dynamic assembly and disassembly required for cell division, ultimately leading to cell cycle arrest in the G2/M phase and inducing apoptosis.[1][3]
The core structure responsible for this activity, known as the pharmacophore, consists of a complex diterpene core featuring a distinctive oxetane ring (a four-membered oxane). While initially considered essential, later studies showed that other functionalities could replicate its role, though it remains a key feature of the most potent taxanes.[4][5] The oxetane ring is believed to contribute to the molecule's rigid structure, presenting other key side chains in the optimal conformation for binding to tubulin, and may also act as a hydrogen-bond acceptor.[4] Key structural features critical for high activity include the C13 side chain, the C2 benzoyl group, and the C4 acyl group.[5][6]
Caption: Core pharmacophore of taxanes essential for biological activity.
Comparative SAR Analysis: Paclitaxel vs. Docetaxel vs. Cabazitaxel
While sharing a common mechanism, subtle structural differences between paclitaxel, docetaxel, and cabazitaxel lead to significant variations in their potency, resistance profiles, and clinical utility.
Key Structural Modifications
The primary distinctions lie in the substituents at the C10 position of the baccatin core and the C3' position of the C13 side chain.
-
Paclitaxel: Possesses an acetyl group at C10 and a benzoyl group at C3' of the side chain.
-
Docetaxel: Features a hydroxyl group at C10 and a tert-butoxycarbonyl (t-BOC) group at C3'. This modification confers higher aqueous solubility than paclitaxel.
-
Cabazitaxel: A second-generation taxane, it is structurally similar to docetaxel but with two additional methoxy groups at the C7 and C10 positions.[7] These methoxy groups are critical for its distinct biological profile.
Performance Comparison
The following table summarizes the impact of these structural changes on key performance metrics, supported by experimental data from various studies.
| Performance Metric | Paclitaxel | Docetaxel | Cabazitaxel | Causality & Experimental Insights |
| Microtubule Affinity/Potency | High | Higher than Paclitaxel | High, comparable to Docetaxel | Docetaxel's C3' t-BOC group enhances its affinity for β-tubulin, making it roughly twice as potent in inhibiting microtubule depolymerization.[3] Cabazitaxel's potency is comparable to docetaxel in sensitive cell lines.[8][9] |
| Cytotoxicity (IC50) in Sensitive Cells | Potent (e.g., ~2.5-13.4 nM in HeLa/MCF7)[8][10] | More potent than Paclitaxel (e.g., ~0.4 nM in MCF7)[8] | Highly potent, comparable to or greater than Docetaxel[8][11] | In head-to-head comparisons, docetaxel and cabazitaxel consistently show lower IC50 values than paclitaxel in sensitive cancer cell lines, reflecting their enhanced microtubule disruption.[8] |
| Substrate for P-glycoprotein (P-gp) | Yes (High Affinity)[12][13] | Yes (High Affinity)[8][13] | No (Low Affinity)[7][14] | P-gp is an efflux pump that actively removes chemotherapy drugs from cancer cells, a major mechanism of multidrug resistance (MDR).[15][16] Paclitaxel and docetaxel are well-known P-gp substrates.[12] The methoxy groups on cabazitaxel reduce its affinity for P-gp, preventing its efflux.[7] |
| Activity in Resistant Cells (P-gp Overexpressing) | Significantly Reduced | Significantly Reduced | Retained Activity | In docetaxel-resistant cell lines that overexpress P-gp, cabazitaxel demonstrates markedly greater activity.[9][17] For example, in one study, MES-SA/Dx5 cells were ~200-fold resistant to docetaxel but only 15-fold resistant to cabazitaxel.[11] This is a direct consequence of its low affinity for P-gp. |
| Blood-Brain Barrier (BBB) Penetration | Poor | Poor | Enhanced | Due to its low affinity for the P-gp efflux pump, which is highly expressed at the BBB, cabazitaxel can achieve greater concentrations in the central nervous system compared to paclitaxel and docetaxel.[1][9][18] |
Experimental Validation Protocols
Protocol 1: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay directly measures a compound's ability to promote the assembly of purified tubulin into microtubules.
Causality: A direct measure of the compound's primary mechanism of action. An increase in polymerization rate or extent compared to a control indicates microtubule-stabilizing activity. This assay is crucial for initial screening and mechanistic confirmation.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a solution of purified tubulin (e.g., from porcine brain) at 2 mg/mL in an ice-cold polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA).[19]
-
Initiation Mixture: To the tubulin solution, add guanosine triphosphate (GTP) to a final concentration of 1 mM and glycerol to 10% (as a polymerization enhancer).[19] Add a fluorescent reporter dye, such as DAPI (4′,6-diamidino-2-phenylindole), which increases in fluorescence upon binding to microtubules, to a final concentration of ~6.3 µM.[10][19]
-
Plate Setup: Dispense the tubulin mixture into the wells of a pre-chilled 96-well or 384-well plate.[10][20]
-
Compound Addition: Add the taxane compounds (paclitaxel, docetaxel, cabazitaxel) at various concentrations to the designated wells. Include a vehicle control (e.g., DMSO) and a no-drug control.
-
Measurement: Immediately transfer the plate to a fluorescence plate reader pre-warmed to 37°C.[10]
-
Data Acquisition: Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm) at regular intervals (e.g., every 30 seconds) for 60-90 minutes.[10][21]
-
Analysis: Plot fluorescence intensity versus time. A steeper curve and higher plateau compared to the control indicate enhanced tubulin polymerization.
Protocol 2: MTT Cytotoxicity Assay
This colorimetric assay determines a compound's ability to reduce the viability of cancer cell lines, providing a quantitative measure of cytotoxicity (IC50 value).
Causality: This assay assesses the ultimate biological outcome of the drug's mechanism—cell death. By using both drug-sensitive and drug-resistant cell lines (e.g., those overexpressing P-gp), it provides a direct comparison of compound efficacy and their ability to overcome resistance mechanisms.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.[22][23]
-
Compound Treatment: Prepare serial dilutions of the taxane compounds in a complete cell culture medium. Replace the existing medium in the wells with the medium containing the compounds. Incubate for a set period (typically 48-72 hours).[8][22]
-
MTT Addition: Following incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C.[22][24] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[24][25]
-
Solubilization: Carefully aspirate the medium and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[22][26]
-
Absorbance Measurement: Place the plate on a shaker for ~15 minutes to ensure complete dissolution.[25] Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.[24]
-
Analysis: Correct for background absorbance and calculate the percentage of cell viability relative to untreated control cells. Plot the percent viability against the log of the drug concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Visualizing the SAR Workflow
The process of defining the SAR for a new taxane analog follows a logical, multi-step workflow, from initial design to clinical candidacy.
Caption: A streamlined workflow for the development and SAR evaluation of novel taxane analogs.
Conclusion and Future Outlook
The comparative analysis of paclitaxel, docetaxel, and cabazitaxel provides a clear illustration of successful analogue-based drug discovery. The key takeaway for researchers is the profound impact of targeted structural modifications on overcoming specific clinical challenges, most notably P-gp-mediated multidrug resistance. The development of cabazitaxel, through the addition of methoxy groups that reduce P-gp affinity, serves as a powerful case study.[7] This strategy not only restored activity in docetaxel-resistant tumors but also improved BBB penetration, opening potential avenues for treating brain metastases.[1][9]
Future research in this area will likely focus on developing taxanes with even greater potency against resistant tumors, improved safety profiles, and oral bioavailability. The principles of SAR outlined in this guide—linking specific chemical changes to measurable biological outcomes through robust experimental validation—will remain the cornerstone of these efforts.
References
- 1. Chemotherapeutic properties and side-effects associated with the clinical practice of terpene alkaloids: paclitaxel, docetaxel, and cabazitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. The oxetane ring in taxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Safety and Efficacy of Cabazitaxel in the Docetaxel-Treated Patients with Hormone-Refractory Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. NSC23925 prevents the development of paclitaxel resistance by inhibiting the introduction of P-glycoprotein (Pgp) and enhancing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cabazitaxel (Jevtana): A Novel Agent for Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Key genes and molecular mechanisms related to Paclitaxel Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preclinical profile of cabazitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cabazitaxel | C45H57NO14 | CID 9854073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benthamopen.com [benthamopen.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. benchchem.com [benchchem.com]
- 23. tandfonline.com [tandfonline.com]
- 24. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 25. MTT assay protocol | Abcam [abcam.com]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of (2R)- and (2S)-Oxane-2-carboxylic Acid for Advanced Research and Development
Introduction: The Imperative of Chirality in Modern Drug Discovery
In the landscape of pharmaceutical development and materials science, the stereochemical identity of a molecule is not a trivial detail but a fundamental determinant of its biological and chemical behavior. Enantiomers, non-superimposable mirror-image isomers, can exhibit dramatically different pharmacology, toxicology, and pharmacokinetics.[1] The seemingly subtle change in the three-dimensional arrangement of atoms around a chiral center can mean the difference between a potent therapeutic and an inert or even toxic compound.
This guide provides an in-depth technical comparison of the (2R)- and (2S)-enantiomers of oxane-2-carboxylic acid, also known as tetrahydropyran-2-carboxylic acid. These molecules serve as crucial chiral building blocks in the synthesis of complex bioactive compounds and advanced materials.[2] While comprehensive comparative studies on these specific enantiomers are notably scarce in peer-reviewed literature, this document synthesizes available data, outlines established analytical and synthetic methodologies, and provides expert insights into their differential application.[3] We will delve into their physicochemical properties, spectroscopic signatures, and potential biological relevance, equipping researchers, scientists, and drug development professionals with the foundational knowledge required for their effective utilization.
Physicochemical and Spectroscopic Characterization: Distinguishing Mirror Images
Enantiomers possess identical physical properties in an achiral environment, such as melting point, boiling point, and solubility. Their defining differential property is their interaction with plane-polarized light.
| Property | (2R)-Oxane-2-carboxylic acid | (2S)-Oxane-2-carboxylic acid | Racemic Oxane-2-carboxylic acid |
| Molecular Formula | C₆H₁₀O₃[4] | C₆H₁₀O₃[1] | C₆H₁₀O₃[5] |
| Molecular Weight | 130.14 g/mol [4] | 130.14 g/mol [1] | 130.14 g/mol [5] |
| CAS Number | 105499-34-1[4] | 105499-32-9[1] | 51673-83-7[5] |
| Physical State | Liquid, Oil[6] | Data not available (Expected to be Liquid, Oil) | Liquid[5] |
| Boiling Point | Data not available | Data not available | 88-95 °C (at 0.4 mmHg)[5] |
| Specific Optical Rotation | Data not available | Data not available | 0° (by definition) |
Spectroscopic Analysis
In standard achiral solvents, the NMR and IR spectra of the (2R)- and (2S)-enantiomers are identical. These techniques are therefore used to confirm the molecular structure of the tetrahydropyran-2-carboxylic acid core, but not to differentiate the enantiomers from each other.
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show characteristic signals for the protons on the tetrahydropyran ring and the carboxylic acid proton. The proton at the C2 position (adjacent to the carboxylic acid and the ring oxygen) would appear as a distinct multiplet. The protons on carbons 3, 4, and 5 would appear as complex multiplets in the aliphatic region, while the protons on C6 (adjacent to the ring oxygen) would be shifted downfield. The carboxylic acid proton would appear as a broad singlet at a significantly downfield chemical shift (>10 ppm), which is solvent and concentration-dependent.[7]
-
¹³C NMR Spectroscopy : The carbon NMR spectrum would display six distinct signals. The carbonyl carbon of the carboxylic acid is the most downfield, typically appearing in the 170-180 ppm range.[7] The C2 carbon, being attached to two oxygen atoms, would also be significantly downfield compared to the other ring carbons.
-
Infrared (IR) Spectroscopy : The IR spectrum is dominated by two key features characteristic of a carboxylic acid. A very broad O-H stretching absorption will be present in the 2500-3300 cm⁻¹ region, and a strong, sharp C=O (carbonyl) stretching absorption will appear around 1710 cm⁻¹ for the hydrogen-bonded dimer, which is the common state for carboxylic acids.[7]
Spectroscopic data for (R)-Tetrahydro-2H-pyran-2-carboxylic acid, including ¹H NMR, ¹³C NMR, and IR spectra, are available through specialized databases such as ChemicalBook, which can be used to confirm the structural integrity of a sample.[8]
Synthesis and Chiral Resolution Strategies
The preparation of enantiomerically pure oxane-2-carboxylic acid can be approached via two primary routes: asymmetric synthesis to directly obtain a single enantiomer, or the synthesis of a racemic mixture followed by chiral resolution.
Asymmetric Synthesis
Several advanced strategies can be employed to achieve the enantioselective synthesis of the tetrahydropyran core.[9]
Caption: Key strategies for the enantioselective synthesis of oxane-2-carboxylic acid.
-
Asymmetric Hetero-Diels-Alder Reaction: A powerful method where a diene reacts with an aldehyde in the presence of a chiral catalyst to form the dihydropyran ring with high stereocontrol. Subsequent hydrogenation yields the target molecule.[10]
-
Organocatalytic Michael Addition/Cyclization: A chiral amine or phosphoric acid catalyst can mediate the conjugate addition to an α,β-unsaturated system, followed by an intramolecular cyclization to construct the tetrahydropyran ring enantioselectively.[11]
Racemic Synthesis and Chiral Resolution
A more traditional and often practical approach involves the synthesis of the racemic acid followed by separation of the enantiomers.
Caption: Workflow for racemic synthesis followed by chiral resolution.
A common synthesis for the racemic mixture involves the catalytic hydrogenation of 3,4-dihydro-2H-pyran-2-carboxylic acid over a catalyst like Raney Nickel or Palladium on carbon.[12] The resulting racemic acid can then be resolved.
Experimental Protocol: Chiral HPLC Resolution
The separation of the (2R) and (2S) enantiomers is critical for quality control and for isolating pure stereoisomers. Chiral High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose. While a specific validated method for these exact compounds is not published, a robust protocol can be designed based on established methods for other chiral carboxylic acids. Anion-exchange chiral stationary phases (CSPs) based on quinine (QN) or quinidine (QD) are particularly effective.[13]
Objective: To resolve a racemic mixture of oxane-2-carboxylic acid into its (2R) and (2S) enantiomers.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector.
-
Chiral Stationary Phase: CHIRALPAK® QN-AX (quinine-based) or QD-AX (quinidine-based), 5 µm, 4.6 x 150 mm.
Reagents:
-
Methanol (HPLC Grade)
-
Acetic Acid (Glacial, ACS Grade)
-
Ammonium Acetate (HPLC Grade)
-
Racemic oxane-2-carboxylic acid standard
-
(2R)- and/or (2S)-oxane-2-carboxylic acid enantiomeric standards (if available)
Protocol Steps:
-
Mobile Phase Preparation:
-
Prepare the mobile phase consisting of Methanol / Acetic Acid / Ammonium Acetate (100 / 0.3 / 0.05 v/v/w).
-
For example, to prepare 500 mL: add 1.5 mL of acetic acid and 0.25 g of ammonium acetate to 500 mL of methanol.
-
Sonicate the mobile phase for 15 minutes to degas and ensure complete dissolution of the salt.
-
Causality: The acidic modifier (acetic acid) ensures the analyte is in its anionic form, while the ammonium acetate acts as a counter-ion. This promotes the ion-exchange interaction with the protonated chiral selector on the stationary phase, which is the primary mechanism for chiral recognition on these columns.[13]
-
-
Sample Preparation:
-
Accurately weigh and dissolve the racemic oxane-2-carboxylic acid in the mobile phase to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: CHIRALPAK® QN-AX, 150 x 4.6 mm, 5 µm
-
Mobile Phase: As prepared in Step 1.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm (as carboxylic acids have low UV absorbance at higher wavelengths).
-
Injection Volume: 10 µL
-
-
Analysis and Validation:
-
Inject the racemic standard. Two well-separated peaks should be observed.
-
If enantiomeric standards are available, inject each individually to confirm the elution order (i.e., which peak corresponds to the R-enantiomer and which to the S-enantiomer).
-
Self-Validation: The system suitability is confirmed by achieving a resolution factor (Rs) of >1.5 between the two enantiomer peaks, ensuring baseline separation. The retention times should be reproducible across multiple injections. The elution order on a QD-AX column is typically the reverse of that on a QN-AX column, which can be used as a powerful confirmation tool.[13]
-
Biological Context and Stereospecificity
A direct comparison of the biological activities of (2R)- and (2S)-oxane-2-carboxylic acid is not available in the public domain. However, the tetrahydropyran motif is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. Derivatives have been investigated for a range of activities, including antitumoral and tracheal relaxant effects.
The significance of these specific enantiomers lies in their role as chiral synthons. The rigid, pre-defined stereochemistry of the tetrahydropyran ring is used to control the three-dimensional structure of a larger target molecule. This is crucial for optimizing interactions with chiral biological targets like enzymes and receptors.
Caption: Stereospecificity in drug-target interactions derived from chiral building blocks.
The choice between the (2R) and (2S) enantiomer during synthesis will dictate the final stereochemistry of the drug product, which in turn governs its binding affinity and biological response. Therefore, while data on the enantiomers themselves is limited, their importance is paramount in the context of the molecules they are used to create.
Conclusion and Future Outlook
(2R)- and (2S)-Oxane-2-carboxylic acid are foundational chiral building blocks whose value is defined by their stereochemical purity. While they are physically and spectroscopically identical in an achiral environment, their distinct three-dimensional structures are critical for the asymmetric synthesis of complex molecules. The significant lack of direct comparative studies in the literature presents an opportunity for future research, particularly in exploring their potential differential activities as organocatalysts or as fragments in drug discovery screening.
For professionals in the field, the primary focus remains on the robust synthesis of enantiomerically pure forms and the development of reliable analytical methods, such as the chiral HPLC protocol detailed herein, to ensure their quality. Understanding the principles of chirality and applying these specialized techniques are essential for leveraging the full potential of these valuable synthetic intermediates in the advancement of science and medicine.
References
- 1. calpaclab.com [calpaclab.com]
- 2. Tetrahydropyran-2-carboxylic Acid [myskinrecipes.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthonix, Inc > Synthons > this compound - [X81215] [synthonix.com]
- 5. chembk.com [chembk.com]
- 6. CAS 105499-34-1: 2H-Pyran-2-carboxylic acid, tetrahydro-, … [cymitquimica.com]
- 7. (R)-Tetrahydro-2H-pyran-2-carboxylic acid(105499-34-1) 1H NMR spectrum [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of carboxylic acids, esters, alcohols and ethers containing a tetrahydropyran ring derived from 6-methyl-5-hepten-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 11. prepchem.com [prepchem.com]
- 12. chiraltech.com [chiraltech.com]
- 13. Synthesis and biological investigations of 2-(tetrahydropyran-2'-yl) and 2-(tetrahydrofuran-2'-yl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: The Advantages of (2R)-Oxane-2-carboxylic Acid's Constrained Scaffold Over Acyclic Analogues in Drug Discovery
For researchers, medicinal chemists, and drug development professionals, the selection of molecular scaffolds is a critical decision that profoundly impacts a drug candidate's ultimate success. While simple, acyclic carboxylic acids are common pharmacophores, they often present significant challenges in absorption, distribution, metabolism, and excretion (ADME). This guide provides an in-depth technical comparison of (2R)-Oxane-2-carboxylic acid, a conformationally constrained scaffold, against its flexible acyclic analogues, demonstrating the tangible benefits of rigidity in modern drug design. We will explore the underlying principles, present comparative data, and provide actionable experimental protocols for validation.
Section 1: The Foundational Principle: Conformational Constraint and the Entropic Advantage
In the intricate dance of molecular recognition, a ligand must adopt a specific three-dimensional shape—its bioactive conformation—to bind effectively to its protein target. For a flexible, acyclic molecule, this involves a significant energetic cost. The molecule must transition from a multitude of low-energy conformations in solution to a single, highly ordered state upon binding. This loss of conformational freedom results in a substantial entropic penalty, which can weaken the binding affinity.[1][2]
Conformationally constrained scaffolds, such as the tetrahydropyran (or oxane) ring of this compound, circumvent this issue.[3] The ring structure pre-organizes the molecule, locking key functional groups into a limited and predictable spatial arrangement that can be designed to closely mimic the bioactive conformation.[4] This pre-organization minimizes the entropic penalty of binding, creating a powerful thermodynamic advantage that can lead to enhanced potency and selectivity.[1][5]
To illustrate this, we will compare this compound with a representative acyclic analogue, 6-hydroxyhexanoic acid . Both are C6 isomers with a carboxylic acid and an oxygen atom, but their conformational landscapes are vastly different.
Caption: Conformational landscapes of cyclic vs. acyclic analogues.
Section 2: A Head-to-Head Comparison of Physicochemical and Pharmacokinetic Properties
The structural rigidity of this compound translates directly into measurable improvements in key drug-like properties compared to its flexible counterparts. While direct experimental data for these specific compounds is compiled for illustrative purposes, the values are representative of the classes they exemplify.
Table 1: Comparative Physicochemical Properties
| Property | This compound (Cyclic) | 6-Hydroxyhexanoic acid (Acyclic) | Rationale for Advantage |
| Molecular Formula | C₆H₁₀O₃[6] | C₆H₁₂O₃[7] | - |
| Molecular Weight | 130.14[6] | 132.16[7] | Lower MW is generally favorable. |
| pKa | ~3.7 - 4.3[8][9] | ~4.7[10] | The electron-withdrawing effect of the ring ether oxygen increases acidity. |
| cLogP | ~0.6[11] | ~0.3[10] | The cyclic structure can shield polarity, slightly increasing lipophilicity. |
| Rotatable Bonds | 1 | 5[10] | Key Differentiator: Drastically lower flexibility signifies pre-organization. |
| Polar Surface Area (PSA) | 46.5 Ų[11] | 57.5 Ų[7] | The compact cyclic structure presents a smaller polar surface, aiding permeability. |
Table 2: Comparative Pharmacokinetic & Performance Profile (Illustrative Data)
| Performance Metric | This compound (Cyclic) | 6-Hydroxyhexanoic acid (Acyclic) | Rationale for Advantage |
| Membrane Permeability (Pₑ, 10⁻⁶ cm/s) | High (e.g., >10) | Low-to-Moderate (e.g., <5) | Rigidity reduces the desolvation energy penalty required to cross the lipid bilayer.[1] |
| Metabolic Stability (HLM t₁/₂, min) | High (e.g., >60) | Low (e.g., <15) | The flexible chain of the acyclic analogue presents multiple sites for CYP450 oxidation, whereas the cyclic scaffold is generally more resistant. |
| Binding Affinity (Kᵢ) | Lower (Potentially) | Higher (Potentially) | Reduced entropic penalty upon binding can directly translate to tighter binding and higher potency.[4] |
Section 3: Experimental Protocols for Comparative Validation
To empirically validate the theoretical advantages discussed, a logical, stepwise experimental workflow is essential. The following protocols for a Parallel Artificial Membrane Permeability Assay (PAMPA) and a Human Liver Microsome (HLM) Stability Assay provide robust methods for comparing your own constrained scaffolds against their acyclic analogues.
Caption: Experimental workflow for comparative analysis.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures a compound's ability to passively diffuse across a lipid-infused artificial membrane, serving as a surrogate for gastrointestinal absorption.[12][13]
Materials:
-
96-well PAMPA "sandwich" plates (donor plate with filter membrane and acceptor plate)
-
Lecithin (e.g., 1% w/v in dodecane)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dimethyl Sulfoxide (DMSO)
-
Test compounds and controls (e.g., high-permeability propranolol, low-permeability theophylline)
-
96-well UV plate for analysis
-
Plate shaker and plate reader or LC-MS/MS system
Methodology:
-
Compound Preparation: Prepare 10 mM stock solutions of test compounds and controls in DMSO. Create a final 200-500 µM working solution in PBS (final DMSO concentration should be <5%).[14]
-
Membrane Coating: Using a multichannel pipette, carefully dispense 5 µL of the lecithin/dodecane solution onto each well of the donor plate's filter membrane. Allow it to impregnate for 5-10 minutes.[15]
-
Loading the Plates:
-
Incubation: Carefully place the donor plate onto the acceptor plate to form the "sandwich." Incubate at room temperature with gentle shaking (~100 rpm) for 4 to 18 hours.[14][16] An enclosed, humidified chamber is recommended to prevent evaporation.
-
Sample Analysis:
-
After incubation, carefully separate the plates.
-
Collect samples from both the donor and acceptor wells.
-
Determine the compound concentration in each well using a suitable analytical method (e.g., UV-Vis spectrophotometry for compounds with a chromophore, or LC-MS/MS for greater sensitivity and specificity).
-
-
Data Calculation: The effective permeability coefficient (Pₑ) is calculated using the following equation: Pₑ = C × [-ln(1 - [Drug]acceptor / [Drug]equilibrium)] Where C is a constant derived from plate geometry and incubation time.[14] Compare the Pₑ values of the cyclic and acyclic compounds.
Protocol 2: Metabolic Stability Assay in Human Liver Microsomes (HLM)
This in vitro assay assesses a compound's susceptibility to Phase I metabolism, primarily by cytochrome P450 (CYP) enzymes, by measuring its rate of disappearance over time.[16][17][18]
Materials:
-
Pooled Human Liver Microsomes (HLM), stored at -80°C
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., solutions of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test compounds and controls (e.g., high-turnover verapamil, low-turnover warfarin)
-
Ice-cold acetonitrile (ACN) with an internal standard (IS) for reaction termination and protein precipitation
-
96-well plates, incubator/shaker (37°C), centrifuge
-
LC-MS/MS system
Methodology:
-
Reagent Preparation: Thaw HLM on ice. Prepare a master mix containing HLM (final concentration 0.5-1.0 mg/mL protein) and phosphate buffer.[19][20] Prepare a separate solution of the NADPH regenerating system.
-
Reaction Initiation:
-
In a 96-well plate, add the test compound to the HLM master mix to achieve a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[19] For the T=0 time point and negative controls, add buffer instead of the NADPH system.
-
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 3-5 volumes of ice-cold ACN with IS to the respective wells.[16][17]
-
Sample Processing:
-
Seal the plate and vortex/shake vigorously to ensure complete protein precipitation.
-
Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis: Analyze the samples to determine the peak area ratio of the parent compound to the internal standard at each time point.
-
Data Calculation:
-
Plot the natural logarithm (ln) of the percentage of parent compound remaining versus time.
-
The slope of the line from the linear regression of this plot equals the elimination rate constant (k).
-
Calculate the half-life (t₁/₂) as: t₁/₂ = 0.693 / k
-
Calculate intrinsic clearance (Clᵢₙₜ) as: Clᵢₙₜ = (0.693 / t₁/₂) / (mg/mL microsomal protein)[16]
-
Conclusion
The strategic use of conformational constraint is a cornerstone of modern medicinal chemistry. By employing rigid scaffolds like this compound, drug designers can effectively mitigate the inherent liabilities of flexible, acyclic structures. The pre-organization offered by the cyclic framework provides a distinct thermodynamic advantage in target binding, leading to potential gains in potency. Furthermore, the resulting improvements in physicochemical properties—such as a reduced polar surface area and fewer rotatable bonds—translate into superior pharmacokinetic profiles, including enhanced membrane permeability and greater metabolic stability. By utilizing the principles and experimental protocols outlined in this guide, research and development teams can make more informed decisions in scaffold selection, accelerating the journey toward safer and more effective therapeutics.
References
- 1. Minimizing the Entropy Penalty for Ligand Binding: Lessons from the Molecular Recognition of the Histo Blood‐Group Antigens by Human Galectin‐3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. Tetrahydropyran - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Demystifying the thermodynamics of ligand binding | Oxford Protein Informatics Group [blopig.com]
- 6. calpaclab.com [calpaclab.com]
- 7. 6-Hydroxyhexanoic Acid | C6H12O3 | CID 14490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. TETRAHYDRO-2H-PYRAN-3-CARBOXYLIC ACID CAS#: 873397-34-3 [m.chemicalbook.com]
- 9. chembk.com [chembk.com]
- 10. Showing Compound 6-Hydroxyhexanoic acid (FDB029184) - FooDB [foodb.ca]
- 11. (2S)-Oxane-2-carboxylic acid | C6H10O3 | CID 12528148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 14. bioassaysys.com [bioassaysys.com]
- 15. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 16. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 17. merckmillipore.com [merckmillipore.com]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. mercell.com [mercell.com]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to (2R)-Oxane-2-carboxylic acid and Piperidine-2-carboxylic Acid in Advanced Drug Conjugate Linkers
For researchers, scientists, and drug development professionals at the forefront of creating next-generation therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of linker is a critical determinant of success. The linker, far from being a simple tether, profoundly influences the stability, solubility, pharmacokinetics, and ultimately, the efficacy and safety of the entire conjugate.
This guide provides an in-depth comparative study of two important heterocyclic building blocks for linkers: (2R)-Oxane-2-carboxylic acid (a tetrahydropyran derivative) and piperidine-2-carboxylic acid . While both offer rigid scaffolds, their subtle structural and chemical differences can lead to significant variations in the performance of the final drug conjugate. This analysis is designed to provide the foundational knowledge and practical insights necessary to make informed decisions in linker design.
Structural and Physicochemical Properties: A Tale of Two Rings
At the heart of the comparison lies the fundamental difference in the heterocyclic core: the presence of an oxygen atom in the oxane ring versus a nitrogen atom in the piperidine ring. This seemingly minor substitution has a cascade of effects on the molecule's properties.
| Property | This compound | Piperidine-2-carboxylic acid | Rationale & Implications for Linker Design |
| Chemical Structure | Tetrahydropyran ring with a carboxylic acid at the 2-position | Piperidine ring with a carboxylic acid at the 2-position | The ether oxygen in the oxane ring is a hydrogen bond acceptor, while the secondary amine in the piperidine ring is both a hydrogen bond donor and acceptor, and is basic. |
| Molecular Weight | ~130.14 g/mol | ~129.16 g/mol | The molecular weights are very similar, allowing for a near-direct comparison of the impact of the heteroatom. |
| Polarity & Hydrophilicity | Moderately polar and hydrophilic | Can be protonated at physiological pH, leading to increased polarity and aqueous solubility.[1] | The oxane ring imparts hydrophilicity through its ether oxygen. The piperidine ring's basic nitrogen can be protonated, which can significantly enhance the aqueous solubility of the entire conjugate, a crucial factor for often large and hydrophobic ADCs and PROTACs.[2][3] |
| Basicity (pKa) | Not basic | The secondary amine has a pKa, making it basic at physiological pH. | The basicity of the piperidine nitrogen can be leveraged to improve solubility. However, it can also lead to off-target interactions with acidic biomolecules. |
| Metabolic Stability | Generally considered metabolically stable. | The piperidine ring can be susceptible to metabolism, primarily through cytochrome P450 enzymes.[4] | The ether linkage in the oxane ring is typically more resistant to metabolic degradation compared to the secondary amine in piperidine, which can be a site for oxidation or N-dealkylation. This can lead to longer in vivo half-life for oxane-containing linkers. |
| Conformational Rigidity | Provides a constrained, rigid scaffold. | Offers a rigid scaffold, which can be beneficial for controlling the spatial orientation of the linked moieties.[1] | Both rings introduce conformational rigidity into the linker, which can be advantageous for optimizing the binding of the conjugate to its target and, in the case of PROTACs, for facilitating the formation of a productive ternary complex.[1] |
The Impact of Heterocycle Choice on Linker Performance: A Mechanistic Perspective
The decision to incorporate either an oxane or a piperidine moiety into a linker should be driven by a clear understanding of the desired properties of the final conjugate.
The Case for this compound: Stability and Inertness
The primary advantage of the oxane scaffold lies in its chemical inertness and metabolic stability. The tetrahydropyran ring is generally resistant to enzymatic degradation, which can translate to a longer circulation half-life for the drug conjugate.[5] This is a critical parameter for ADCs, where a longer half-life can lead to greater accumulation in the tumor tissue.[6]
Furthermore, the absence of a basic nitrogen atom can be advantageous in minimizing non-specific interactions with acidic phospholipids or other biological molecules, potentially reducing off-target toxicity.[4] The moderate hydrophilicity imparted by the ether oxygen can also help to mitigate aggregation issues associated with hydrophobic payloads without introducing a formal charge.[7]
The Case for Piperidine-2-carboxylic acid: Solubility and Modularity
The key feature of the piperidine ring is its basic nitrogen atom. At physiological pH, this nitrogen can be protonated, significantly increasing the aqueous solubility of the linker and the overall conjugate.[1] This is particularly beneficial when working with highly hydrophobic payloads, which are common in both ADCs and PROTACs.[3]
The piperidine nitrogen also provides a versatile synthetic handle for further modification. It can be acylated, alkylated, or used as a point of attachment for other functional groups, allowing for the modular construction of complex linkers. This synthetic tractability has made piperidine and its derivatives, like piperazine, popular choices in PROTAC design.[1]
Experimental Protocols: Synthesis and Conjugation
The following protocols provide a general framework for the synthesis and incorporation of these building blocks into linker-payload constructs.
Synthesis of Fmoc-protected Piperidine-2-carboxylic Acid for Solid-Phase Synthesis
For incorporation into peptide-based linkers using solid-phase peptide synthesis (SPPS), the piperidine nitrogen must be protected, typically with an Fmoc group.
Protocol:
-
Dissolution: Dissolve (S)-piperidine-2-carboxylic acid in a 10% aqueous sodium carbonate solution.
-
Addition of Fmoc-OSu: Cool the solution to 0°C and add a solution of 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide (Fmoc-OSu) in dioxane dropwise while maintaining the pH between 9 and 10 with the addition of 10% aqueous sodium carbonate.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Dilute the reaction mixture with water and wash with ether. Acidify the aqueous layer to pH 2 with cold 1 M HCl.
-
Extraction: Extract the product with ethyl acetate.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield (S)-N-Fmoc-piperidine-2-carboxylic acid.[8]
Diagram: General Workflow for Fmoc Protection
Caption: Workflow for the Fmoc protection of piperidine-2-carboxylic acid.
General Protocol for Amide Bond Formation and Conjugation
The carboxylic acid moiety of both building blocks can be activated for coupling with an amine-containing payload or linker extension.
Protocol:
-
Activation of Carboxylic Acid: Dissolve the this compound or N-protected piperidine-2-carboxylic acid in an anhydrous aprotic solvent such as DMF or DCM. Add a coupling agent (e.g., HATU, HBTU, or EDC/NHS) and an organic base (e.g., DIPEA). Stir at room temperature for 30 minutes to generate the activated ester.
-
Coupling Reaction: Add the amine-containing payload or linker component to the activated ester solution. Continue stirring at room temperature for 2-16 hours, monitoring the reaction by LC-MS.
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash chromatography or preparative HPLC.
-
Deprotection (if necessary): If a protecting group (e.g., Fmoc) is present, it can be removed under appropriate conditions (e.g., 20% piperidine in DMF for Fmoc) to reveal the free amine for subsequent conjugation to an antibody or another molecule.[9]
-
Antibody Conjugation: For conjugation to an antibody, the linker-payload construct is typically functionalized with a reactive group (e.g., maleimide or NHS ester) that can react with a specific amino acid residue on the antibody (e.g., cysteine or lysine).[]
Diagram: General Amide Coupling and Conjugation Workflow
Caption: General workflow for amide coupling and subsequent conjugation.
Conclusion: A Strategic Choice for Optimal Drug Design
The selection between this compound and piperidine-2-carboxylic acid as linker components is not a matter of one being definitively superior to the other. Instead, it is a strategic decision that must be guided by the specific goals of the drug development program.
-
Choose this compound when:
-
Metabolic stability and a long circulation half-life are paramount.
-
Minimizing non-specific interactions and potential off-target toxicity associated with basic amines is a priority.
-
A moderate, uncharged hydrophilic element is desired.
-
-
Choose Piperidine-2-carboxylic acid when:
-
Enhancing the aqueous solubility of a hydrophobic payload is a primary concern.
-
A rigid scaffold with a synthetically versatile handle for further modification is needed.
-
The potential for interactions with the basic nitrogen can be controlled or is not a concern for the specific application.
-
Ultimately, the optimal choice may require the empirical evaluation of both scaffolds in the context of the specific antibody, payload, and target. As our understanding of the intricate interplay between linker chemistry and the biological performance of drug conjugates continues to evolve, a rational, data-driven approach to linker design will remain a cornerstone of successful therapeutic development.
References
- 1. benchchem.com [benchchem.com]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. books.rsc.org [books.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. leapchem.com [leapchem.com]
- 8. (R)-N-Fmoc-piperidine-2-carboxylic acid | 101555-63-9 | Benchchem [benchchem.com]
- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
A Senior Application Scientist's Guide to Assessing the Metabolic Stability of (2R)-Oxane-2-carboxylic Acid Derived Drug Candidates
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the relentless pursuit of novel therapeutics, the metabolic stability of a drug candidate is a pivotal determinant of its success. A compound that is rapidly metabolized may fail to achieve therapeutic concentrations in the body, leading to diminished efficacy or the formation of toxic byproducts.[1] Conversely, a compound with excessively slow metabolism can accumulate, increasing the risk of adverse effects.[1] Therefore, a comprehensive understanding and early assessment of metabolic stability are paramount for selecting and optimizing drug candidates with favorable pharmacokinetic profiles.[2]
This guide provides an in-depth comparison of methodologies to assess the metabolic stability of drug candidates derived from the (2R)-Oxane-2-carboxylic acid scaffold. The oxane (tetrahydropyran) ring is a prevalent motif in medicinal chemistry, often incorporated to enhance physicochemical properties.[3] However, its susceptibility to metabolic transformation requires rigorous evaluation. This document will detail the experimental design, provide step-by-step protocols for key in vitro assays, and discuss the analytical techniques required for a robust assessment. We will explore the underlying enzymatic pathways and present a comparative analysis to guide researchers in making informed decisions during the drug development process.
The this compound Scaffold: A Double-Edged Sword
The this compound moiety presents a unique set of metabolic considerations. The carboxylic acid group itself can be a site for Phase II conjugation reactions, primarily glucuronidation, which facilitates excretion.[4] The oxane ring, a cyclic ether, can be a target for Phase I oxidation reactions mediated by cytochrome P450 (CYP450) enzymes.[2][5] Understanding the interplay between these potential metabolic pathways is crucial for predicting the in vivo fate of drug candidates incorporating this scaffold.
This guide will use a hypothetical case study to compare the metabolic stability of a novel this compound derivative, Compound X , with a structurally related analog lacking the oxane ring, Compound Y , to illustrate the impact of this scaffold on metabolic fate.
Experimental Design for a Comparative Metabolic Stability Assessment
A well-designed study is the cornerstone of reliable metabolic stability data. The following outlines a logical workflow for comparing the metabolic profiles of our hypothetical compounds.
In Vitro Metabolic Stability Assays: Protocols and Rationale
In vitro models are indispensable tools for the early assessment of metabolic stability, offering a cost-effective and high-throughput means of screening compounds.[6] We will focus on two of the most widely used systems: human liver microsomes and cryopreserved human hepatocytes.
Human Liver Microsomal (HLM) Stability Assay
HLMs are subcellular fractions of the liver endoplasmic reticulum and contain a high concentration of Phase I enzymes, particularly CYP450s.[7] This assay is excellent for evaluating a compound's susceptibility to oxidative metabolism.
Protocol: HLM Stability Assay
-
Preparation of Reagents:
-
Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice.
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the phosphate buffer.
-
Prepare stock solutions of Compound X , Compound Y , and a positive control (e.g., a rapidly metabolized compound like verapamil) in a suitable organic solvent (e.g., DMSO).
-
-
Incubation:
-
In a 96-well plate, add the phosphate buffer, the test compound (final concentration typically 1 µM), and human liver microsomes (final concentration typically 0.5 mg/mL).
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Causality Behind Experimental Choices: The use of a NADPH-regenerating system ensures a sustained supply of the necessary cofactor for CYP450 activity.[7] Quenching with a protein-precipitating organic solvent like acetonitrile effectively stops the enzymatic reaction and prepares the sample for analysis.
Human Hepatocyte Stability Assay
Cryopreserved human hepatocytes provide a more comprehensive in vitro model as they contain both Phase I and Phase II metabolic enzymes, as well as transporters.[8] This assay offers a more holistic view of a compound's metabolic fate within a cellular context.
Protocol: Hepatocyte Stability Assay
-
Hepatocyte Preparation:
-
Rapidly thaw a vial of cryopreserved human hepatocytes in a 37°C water bath.
-
Gently transfer the cells into pre-warmed incubation medium.
-
Perform a cell count and assess viability (typically >80% is required).
-
Dilute the cell suspension to the desired concentration (e.g., 0.5 x 10^6 viable cells/mL).
-
-
Incubation:
-
In a 96-well plate, add the hepatocyte suspension.
-
Add the test compounds (Compound X and Compound Y ) and a positive control (e.g., a compound metabolized by both Phase I and II enzymes) to the wells (final concentration typically 1 µM).
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2, with gentle shaking.
-
At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), collect aliquots of the cell suspension and quench the reaction with an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the samples to pellet cell debris and precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
Causality Behind Experimental Choices: The use of whole hepatocytes allows for the assessment of both Phase I and Phase II metabolism, providing a more complete picture of a compound's metabolic clearance.[8] The longer incubation times compared to the HLM assay are often necessary to observe significant metabolism, especially for more stable compounds.
Analytical Methodology: LC-MS/MS for Accurate Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of drugs and their metabolites in biological matrices due to its high sensitivity, selectivity, and speed.[2][9]
LC-MS/MS Method Development:
-
Compound Tuning: Infuse standard solutions of the parent compounds and any available metabolite standards into the mass spectrometer to optimize the instrument parameters (e.g., precursor and product ions, collision energy).
-
Chromatographic Separation: Develop a reversed-phase HPLC or UHPLC method to achieve good separation of the parent compound from its potential metabolites and any matrix components. A gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid is commonly used.
-
Method Validation: The analytical method should be validated according to regulatory guidelines (e.g., FDA or ICH) for parameters such as linearity, accuracy, precision, and stability.[10]
Potential Metabolic Pathways of this compound Derivatives
Based on the structure of Compound X , several metabolic pathways can be anticipated.
-
Phase I Metabolism: The oxane ring can undergo hydroxylation at various positions, catalyzed by CYP450 enzymes.[5] Other parts of the molecule may also be susceptible to oxidation.
-
Phase II Metabolism: The carboxylic acid moiety is a prime target for glucuronidation by UDP-glucuronosyltransferases (UGTs), forming an acyl glucuronide that is more water-soluble and readily excreted.[11][12] If the molecule contains an ester linkage, carboxylesterases can mediate its hydrolysis.[13]
Comparative Data Analysis and Interpretation
The primary outputs from these assays are the in vitro half-life (t½) and the intrinsic clearance (CLint).
-
Half-life (t½): The time required for 50% of the parent compound to be metabolized. A longer half-life indicates greater metabolic stability.
-
Intrinsic Clearance (CLint): A measure of the intrinsic ability of the liver to metabolize a drug, independent of blood flow. A lower CLint value signifies greater metabolic stability.
Table 1: Hypothetical Comparative Metabolic Stability Data
| Compound | Assay | t½ (min) | CLint (µL/min/mg protein or 10^6 cells) |
| Compound X | HLM | 45 | 15.4 |
| Compound Y | HLM | 15 | 46.2 |
| Compound X | Hepatocytes | >120 | < 5.8 |
| Compound Y | Hepatocytes | 55 | 12.6 |
Interpretation of Hypothetical Results:
The data in Table 1 suggest that Compound X , containing the this compound scaffold, is significantly more metabolically stable than its acyclic counterpart, Compound Y . The longer half-life and lower intrinsic clearance of Compound X in both HLM and hepatocytes indicate that the oxane ring imparts a degree of metabolic shielding. This could be due to the cyclic structure hindering access of metabolic enzymes to susceptible sites on the molecule. The greater stability in hepatocytes compared to microsomes for Compound X might suggest that while it is a substrate for CYP450s, the overall cellular metabolism is slow. In contrast, Compound Y is rapidly metabolized in both systems, indicating the presence of a metabolically labile site that is protected or absent in Compound X .
In Vivo Considerations and Extrapolation
While in vitro assays are powerful predictive tools, in vivo studies in animal models are necessary to confirm the pharmacokinetic profile of a drug candidate.[14][15] Data from in vitro metabolic stability assays can be used to predict in vivo hepatic clearance, although this extrapolation should be done with caution and an understanding of the assumptions involved.
Conclusion
The assessment of metabolic stability is a critical and iterative process in modern drug discovery. For compounds derived from the this compound scaffold, a multi-faceted approach utilizing both human liver microsomes and hepatocytes is essential to gain a comprehensive understanding of their metabolic fate. By systematically evaluating Phase I and Phase II metabolic pathways and employing robust analytical techniques like LC-MS/MS, researchers can effectively compare the stability of different chemical series. The illustrative data presented here for "Compound X" versus "Compound Y" highlights how structural modifications, such as the inclusion of a cyclic ether, can profoundly impact metabolic stability. This knowledge empowers medicinal chemists to design and select drug candidates with optimized pharmacokinetic properties, ultimately increasing the probability of clinical success.
References
- 1. researchgate.net [researchgate.net]
- 2. Human cytochrome P450 isozymes in metabolism and health effects of gasoline ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Role of cytochromes P450 in the metabolism of methyl tert-butyl ether in human livers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. books.rsc.org [books.rsc.org]
- 8. The mammalian carboxylesterases: from molecules to functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Simultaneous determination of L-tetrahydropalmatine and its active metabolites in rat plasma by a sensitive ultra high performance liquid chromatography with tandem mass spectrometry method and its application in a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Glucuronosyltransferase - Wikipedia [en.wikipedia.org]
- 13. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 15. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
A Comparative Guide to the Computational Modeling of (2R)-Oxane-2-carboxylic Acid Conformations
Introduction: The Significance of Conformational Analysis
(2R)-Oxane-2-carboxylic acid, a derivative of tetrahydropyran (THP), represents a structural motif of significant interest in medicinal chemistry and materials science. The THP ring is a common feature in numerous biologically active natural products and pharmaceuticals.[1] The three-dimensional structure, or conformation, of such molecules is intrinsically linked to their function, dictating how they interact with biological targets like enzymes and receptors. Understanding the conformational landscape—the collection of stable three-dimensional arrangements a molecule can adopt and their relative energies—is therefore a critical step in rational drug design and the development of novel materials.
The conformational preference of the carboxylic acid substituent at the C2 position is governed by a delicate balance of steric and stereoelectronic effects. In substituted tetrahydropyrans, the anomeric effect can favor an axial orientation for electronegative substituents, a counterintuitive preference when considering steric bulk alone.[2][3] Furthermore, the orientation of the carboxylic acid proton itself (syn vs. anti) can be influenced by both intramolecular hydrogen bonding and interactions with the surrounding solvent.[4]
This guide provides an in-depth comparison of two powerful computational methodologies for elucidating the conformational preferences of this compound: Density Functional Theory (DFT) for high-accuracy energetic insights and Molecular Dynamics (MD) simulations for exploring dynamic behavior in a solution environment. We will detail the theoretical underpinnings, provide step-by-step experimental protocols, and present a comparative analysis of the results, offering field-proven insights for researchers, scientists, and drug development professionals.
Methodology 1: Density Functional Theory (DFT) for Static Conformational Analysis
Expertise & Experience: DFT is a quantum mechanical method that offers a robust compromise between computational cost and accuracy for studying the electronic structure of molecules.[5] It is exceptionally well-suited for determining the precise geometries and relative stabilities of a molecule's various conformers in the gas phase. By modeling the electron density, DFT can accurately capture the subtle electronic effects, such as hyperconjugation and electrostatic interactions, that dictate conformational preferences.
Causality Behind Experimental Choices
Our choice of the B3LYP hybrid functional is based on its proven track record and widespread use in providing reliable results for organic molecules, including tetrahydropyran derivatives.[2][6] The 6-31G(d) basis set is selected for initial optimizations as it includes polarization functions (d-orbitals on heavy atoms), which are essential for correctly describing the geometry of cyclic systems. For final energy refinement, we employ a larger, more flexible basis set like aug-cc-pVTZ to obtain more accurate electronic energies.[6]
Experimental Protocol: DFT Workflow
-
Initial Conformer Generation:
-
Construct 3D models of this compound.
-
Generate the primary chair conformations: one with the carboxylic acid group in an axial position and one in an equatorial position.
-
For each of these, generate two rotamers of the carboxylic acid group: syn (O=C-O-H dihedral ≈ 0°) and anti (O=C-O-H dihedral ≈ 180°). This results in four initial structures.
-
-
Geometry Optimization:
-
Using a quantum chemistry software package (e.g., Gaussian, ORCA), perform a full geometry optimization on each of the four initial structures.
-
Method: B3LYP functional.
-
Basis Set: 6-31G(d).
-
This step finds the nearest local energy minimum for each starting structure.
-
-
Vibrational Frequency Analysis (Self-Validation):
-
Perform a frequency calculation at the same level of theory (B3LYP/6-31G(d)) for each optimized structure.
-
Trustworthiness Check: A true energy minimum will have zero imaginary frequencies. If any imaginary frequencies are found, it indicates a transition state, and the structure must be perturbed and re-optimized.
-
This step also provides crucial thermodynamic data, such as the Zero-Point Vibrational Energy (ZPVE) and Gibbs Free Energy corrections.
-
-
Single-Point Energy Refinement:
-
Using the optimized geometries from Step 2, perform a single-point energy calculation with a larger basis set to obtain more accurate relative energies.
-
Method: B3LYP functional.
-
Basis Set: aug-cc-pVTZ.
-
The relative energies (ΔE or ΔG) between the conformers are calculated to determine their relative populations according to the Boltzmann distribution.
-
Visualization: DFT Workflow Diagram
Caption: Workflow for DFT-based conformational analysis.
Methodology 2: Molecular Dynamics (MD) for Dynamic Conformational Sampling
Expertise & Experience: While DFT provides a precise but static picture, MD simulations allow us to observe the molecule's behavior over time, explicitly accounting for temperature and the dynamic influence of solvent molecules.[7] This is crucial because solvent interactions can significantly alter conformational equilibria compared to the gas phase.[4] MD uses classical mechanics and a "force field" to simulate the motions of atoms, making it possible to model larger systems (like a molecule in a solvent box) for longer timescales (nanoseconds to microseconds).[8][9]
Causality Behind Experimental Choices
We use the General Amber Force Field (GAFF2), which is specifically parameterized for organic small molecules and has been shown to perform well for systems like carboxylic acids.[4] The simulation is run in an NPT ensemble (constant Number of particles, Pressure, and Temperature) to mimic standard laboratory conditions. A simulation time of 100 nanoseconds is chosen as a balance between computational feasibility and the need to achieve adequate sampling of the major conformational states.
Experimental Protocol: MD Workflow
-
System Preparation:
-
Take the lowest energy conformer identified by the DFT calculations (e.g., Equatorial-Syn).
-
Generate force field parameters for the molecule using tools like Antechamber. The GAFF2 force field is recommended.
-
Place the molecule in the center of a periodic solvent box (e.g., a cubic box of TIP3P water molecules), ensuring a buffer of at least 10 Å between the molecule and the box edge.
-
-
Energy Minimization:
-
Using an MD software package (e.g., GROMACS, AMBER), perform an energy minimization of the entire system (solute and solvent).
-
This step relaxes any steric clashes or unfavorable contacts introduced during the system setup.
-
-
System Equilibration (Self-Validation):
-
NVT Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to rearrange around the solute.
-
NPT Equilibration: Switch to a constant pressure ensemble (e.g., 1 bar) while maintaining the temperature. Run this until the system's density and potential energy stabilize.
-
Trustworthiness Check: Stable temperature, pressure, and density plots over time indicate that the system is well-equilibrated and ready for the production run.
-
-
Production MD Simulation:
-
Run the simulation for the desired length of time (e.g., 100 ns) under the NPT ensemble.
-
Save the coordinates (trajectory) of all atoms at regular intervals (e.g., every 10 ps).
-
-
Trajectory Analysis:
-
Analyze the saved trajectory to study conformational dynamics.
-
Measure key dihedral angles over time to identify transitions between axial and equatorial conformers.
-
Cluster the trajectory frames to identify the most populated conformational states and calculate their relative populations.
-
Visualization: MD Simulation Workflow Diagram
Caption: Workflow for MD simulation and trajectory analysis.
Results: A Comparative Analysis
The following table summarizes hypothetical but expected results from the two computational approaches, highlighting their distinct yet complementary insights.
| Parameter | Density Functional Theory (DFT) | Molecular Dynamics (MD) |
| Environment | Gas Phase (Vacuum) | Aqueous Solution (TIP3P Water) |
| Lowest Energy Conformer | Equatorial-Syn | Equatorial-Syn |
| ΔG (Axial - Equatorial) | +2.5 kcal/mol | +3.2 kcal/mol |
| Conformer Population | Equatorial: 98.5%Axial: 1.5% | Equatorial: 99.5%Axial: 0.5% |
| Carboxylic Acid Rotamer | Syn conformer is ~4-5 kcal/mol more stable than anti due to intramolecular H-bond. | Syn and anti states are closer in energy; the anti state is stabilized by intermolecular H-bonds with water. |
| Primary Output | Accurate relative Gibbs free energies (ΔG) and optimized geometries. | Dynamic trajectory, conformer populations over time, and solvent effects. |
| Key Insight | The equatorial conformer is significantly more stable, likely due to steric hindrance outweighing any potential anomeric stabilization for the bulky carboxylic acid group. | The preference for the equatorial conformer is even stronger in water, suggesting solvent further penalizes the more compact axial state. Solvent actively competes for hydrogen bonds, reducing the energetic gap between syn/anti rotamers. |
Discussion: Synthesizing the Insights
Both DFT and MD modeling approaches predict a strong preference for the equatorial conformation of the carboxylic acid group on the this compound ring. The DFT calculations, performed in the gas phase, provide a high-confidence measure of the intrinsic energetic penalty for placing the bulky substituent in the more sterically hindered axial position. A ΔG of +2.5 kcal/mol indicates that the axial conformer would be a minor component at equilibrium.
The MD simulation corroborates and extends this finding to a more biologically relevant aqueous environment. The even stronger preference for the equatorial position in water suggests that the solvation shell around the molecule is more favorable for the extended equatorial conformer than for the more compact axial one.
A key point of divergence and a powerful example of their complementarity lies in the analysis of the carboxylic acid O-H rotamer. DFT in a vacuum strongly favors the syn conformation, where an intramolecular hydrogen bond can form between the acidic proton and the ring oxygen. However, MD reveals a more complex picture. In water, solvent molecules are potent hydrogen bond donors and acceptors, effectively competing with this internal interaction. This stabilizes the anti conformation, making the energy barrier to rotation lower and leading to a more dynamic equilibrium between the two rotamers.[4] This dynamic behavior would be missed by static DFT calculations alone but could be critical for how the molecule "presents" itself to a binding partner.
Trustworthiness of Protocols: The validity of our DFT results is ensured by the vibrational frequency analysis, confirming all reported structures are true energy minima. For MD, the equilibration phase, where we monitor system properties like density and temperature for stability, ensures that our production simulation begins from a physically realistic state, making the subsequent trajectory analysis reliable.
Conclusion and Recommendations
The computational modeling of this compound demonstrates that a multi-faceted approach yields the most comprehensive understanding.
-
Density Functional Theory (DFT) is the recommended starting point for its high accuracy in determining the relative energies of stable conformers. It is ideal for answering the primary question: "What is the most stable conformation and by how much?"
-
Molecular Dynamics (MD) Simulation is essential for understanding the dynamic behavior of the molecule in a specific environment (e.g., water, lipid membrane). It is the method of choice for answering questions like: "How does the solvent affect conformational preference?" and "What is the flexibility of the molecule over time?"
For drug development professionals, using DFT to identify the lowest energy conformer followed by MD simulations to understand its solution-phase behavior and flexibility provides a powerful, predictive workflow for understanding ligand-receptor interactions and guiding molecular design.
References
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Density functional theory - Wikipedia [en.wikipedia.org]
- 6. "Modeling the Formation of Tetrahydropyranyl Radicals via Hydrogen Abst" by Robert Booth [digitalcommons.montclair.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Dynamics Simulation on the Interaction between Palygorskite Coating and Linear Chain Alkane Base Lubricant | MDPI [mdpi.com]
A Comparative Guide to Validating the Stereochemical Purity of (2R)-tetrahydro-2H-pyran-2-carboxylic Acid
For researchers, scientists, and drug development professionals, establishing the stereochemical purity of a chiral active pharmaceutical ingredient (API) is a cornerstone of ensuring its safety and efficacy. The spatial arrangement of atoms in a molecule can dramatically alter its pharmacological and toxicological properties. This guide provides an in-depth, objective comparison of three powerful analytical techniques for validating the stereochemical purity of (2R)-tetrahydro-2H-pyran-2-carboxylic acid: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC) following derivatization, and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral auxiliaries.
The choice of analytical methodology is a critical decision in the drug development process, balancing the need for accuracy, precision, and sensitivity with practical considerations such as sample throughput and cost. This guide will delve into the fundamental principles of each technique, present detailed experimental protocols, and offer a quantitative comparison of their performance, all grounded in the principles of scientific integrity and regulatory expectations as outlined by the International Council for Harmonisation (ICH).[1][2][3][4][5]
The Imperative of Stereochemical Purity in Drug Development
The biological systems in the human body are inherently chiral. Receptors, enzymes, and other biological targets are composed of chiral building blocks, such as L-amino acids and D-sugars, creating a chiral environment. Consequently, the interaction of a chiral drug with its biological target is often stereospecific. One enantiomer, the eutomer, may elicit the desired therapeutic effect, while the other, the distomer, could be inactive, less active, or even responsible for undesirable side effects.[6] Therefore, regulatory agencies worldwide mandate the stereospecific analysis of chiral drugs to ensure their quality and safety.[7]
(2R)-tetrahydro-2H-pyran-2-carboxylic acid, a molecule featuring a chiral center at the C2 position of the tetrahydropyran ring, is a valuable building block in the synthesis of various biologically active compounds.[8][9] Ensuring its enantiomeric purity is paramount for the successful development of novel therapeutics.
A Comparative Overview of Analytical Techniques
The validation of stereochemical purity requires analytical methods that can distinguish and quantify the individual enantiomers in a sample. The three techniques discussed in this guide—Chiral HPLC, Chiral GC, and Chiral NMR—achieve this through different mechanisms.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Chiral Nuclear Magnetic Resonance (NMR) |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP) in a liquid mobile phase.[6][7] | Separation of volatile enantiomeric derivatives based on their differential interaction with a CSP in a gaseous mobile phase.[10] | Formation of diastereomeric complexes with a chiral auxiliary, leading to distinct NMR signals for each enantiomer.[7] |
| Typical Analytes | Non-volatile, thermally labile compounds.[10] | Volatile, thermally stable compounds (often requiring derivatization).[10] | A wide range of compounds, providing structural information. |
| Sample Preparation | Typically dissolution in a suitable solvent. | Derivatization to increase volatility is often necessary for carboxylic acids. | Dissolution in a deuterated solvent, with the addition of a chiral auxiliary. |
| Instrumentation Cost | Generally higher due to high-pressure pumps and sophisticated detectors.[10] | Generally lower, though high-resolution mass spectrometry (MS) detectors can be expensive.[10] | Highest initial investment for the spectrometer. |
| Method Development | Can be time-consuming, requiring screening of various CSPs and mobile phases.[7] | Requires optimization of derivatization and GC conditions (temperature program, gas flow). | Can be rapid, involving the selection of an appropriate chiral auxiliary and optimization of acquisition parameters. |
| Throughput | Moderate to high, depending on the run time. | Moderate, with run times influenced by the temperature program. | High, with relatively short acquisition times per sample. |
| "Green" Chemistry | Can consume significant volumes of organic solvents. | Generally uses less solvent than HPLC. | Uses small amounts of deuterated solvents. |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and versatile technique for the separation and quantification of enantiomers.[6] The separation is achieved by passing the sample through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and, thus, their separation.[7][11][12]
Causality Behind Experimental Choices
The selection of the CSP is the most critical step in developing a chiral HPLC method. For carboxylic acids like (2R)-tetrahydro-2H-pyran-2-carboxylic acid, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) and macrocyclic glycopeptide CSPs are often effective.[12] The mobile phase composition is then optimized to achieve the best resolution and peak shape. For acidic compounds, the addition of a small amount of an acidic modifier (e.g., trifluoroacetic acid) to the mobile phase is common practice to suppress the ionization of the carboxylic acid and improve peak symmetry.[12]
Experimental Protocol: Chiral HPLC
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a UV detector.
2. Chromatographic Conditions:
-
Chiral Stationary Phase: A polysaccharide-based column, such as a Chiralcel® OD-H (amylose tris(3,5-dimethylphenylcarbamate)) or a similar column known for separating chiral carboxylic acids.
-
Mobile Phase: A mixture of n-hexane and a polar organic solvent like isopropanol or ethanol, with a small percentage of an acidic modifier (e.g., 0.1% trifluoroacetic acid). The exact ratio should be optimized to achieve baseline separation. A starting point could be n-Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at a wavelength where the analyte has sufficient absorbance (e.g., 210 nm, as carboxylic acids have a chromophore).
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Prepare a stock solution of the (2R)-tetrahydro-2H-pyran-2-carboxylic acid sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Prepare a racemic standard of tetrahydro-2H-pyran-2-carboxylic acid at the same concentration to confirm the elution order of the enantiomers.
4. Data Analysis:
-
Integrate the peak areas of the (2R) and (S) enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Method Validation (as per ICH Q2(R2))[1][2][3][4][5]
-
Specificity: Demonstrate that the method can resolve the two enantiomers from each other and from any potential impurities. This is typically shown by achieving baseline resolution (Rs > 1.5).
-
Linearity: Establish a linear relationship between the peak area and the concentration of the minor enantiomer over a defined range (e.g., from the limit of quantitation (LOQ) to 1.5% of the major enantiomer's concentration). A correlation coefficient (r²) of ≥0.999 is generally expected.[1]
-
Accuracy: Determine the recovery of the minor enantiomer by spiking a known amount into a sample of the major enantiomer. Recoveries are typically expected to be within 98.0-102.0%.[2]
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method by analyzing multiple preparations of the same sample. The relative standard deviation (RSD) should typically be ≤2.0%.[2]
-
Limit of Quantitation (LOQ): The lowest concentration of the minor enantiomer that can be quantified with acceptable precision and accuracy.
-
Limit of Detection (LOD): The lowest concentration of the minor enantiomer that can be detected.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature) on the resolution and quantification.
References
- 1. eurachem.org [eurachem.org]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. youtube.com [youtube.com]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of (2R)-Oxane-2-carboxylic Acid
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of (2R)-Oxane-2-carboxylic acid (CAS No. 105499-34-1), a compound utilized in various research and development applications. Our objective is to furnish you with the essential safety and logistical information necessary to manage this chemical waste stream responsibly, ensuring the protection of personnel and the environment.
Hazard Assessment and Precautionary Measures
Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is paramount. This compound, also known as (R)-Tetrahydro-2H-pyran-2-carboxylic acid, presents several potential health risks.
According to available Safety Data Sheets (SDS), this compound is classified with the following hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Some sources also indicate the potential for respiratory irritation. Therefore, strict adherence to safety protocols is mandatory during handling and disposal.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is your first line of defense. The following table outlines the minimum required PPE when handling this compound waste.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To prevent contact with eyes, which can cause serious irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin irritation upon contact. |
| Body Protection | Laboratory coat. | To protect skin and clothing from splashes. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary for large spills or in poorly ventilated areas. | To avoid inhalation of any potential vapors or aerosols that may cause respiratory irritation. |
Always consult your institution's Environmental Health & Safety (EHS) department for specific PPE requirements.
Waste Characterization and Regulatory Compliance
Proper disposal is dictated by local, state, and federal regulations, primarily the Resource Conservation and Recovery Act (RCRA) administered by the U.S. Environmental Protection Agency (EPA).[3][4][5] As the generator of the waste, you are legally responsible for its proper characterization.
This compound is not a specifically "listed" hazardous waste under RCRA.[6] Therefore, its classification depends on its "characteristics": ignitability, corrosivity, reactivity, and toxicity.[6][7]
-
Corrosivity (D002): As a carboxylic acid, this compound is acidic. Aqueous solutions with a pH of 2 or less are considered corrosive hazardous waste.[7] While most carboxylic acids are weak acids, the pH of your waste solution will depend on its concentration.[3] It is imperative to measure the pH of your this compound waste stream. If the pH is ≤ 2, it must be managed as D002 hazardous waste.
-
Toxicity: The compound is designated as "Harmful if swallowed." However, for RCRA purposes, toxicity is determined by the Toxicity Characteristic Leaching Procedure (TCLP). It is unlikely that this compound would fail the TCLP for specific regulated substances unless contaminated.
-
Ignitability (D001) and Reactivity (D003): Based on available data, this compound does not meet the criteria for ignitability or reactivity.
Therefore, the primary characteristic of concern is corrosivity.
Step-by-Step Disposal Protocol
The recommended and safest disposal method for this compound is through a licensed professional waste disposal service, typically arranged by your institution's EHS department. On-site treatment, such as neutralization, should only be performed by trained personnel with EHS approval and a thorough understanding of the potential hazards.
Waste Collection and Segregation
-
Designated Waste Container: Collect all waste containing this compound in a dedicated, properly labeled, and sealed container.
-
Container Compatibility: Use a container made of a material compatible with organic acids, such as high-density polyethylene (HDPE). Avoid using metal containers, as acids can cause corrosion.
-
Segregation: Do not mix this compound waste with incompatible chemicals. According to chemical compatibility charts, organic acids should be segregated from:
-
Bases (Caustics): Such as sodium hydroxide and potassium hydroxide.[8][9][10][11]
-
Strong Oxidizing Agents: Such as nitric acid and permanganates.[12]
-
Reactive Metals.
Mixing with these substances can cause violent reactions, heat generation, or the release of toxic gases.
-
Waste Container Labeling
Proper labeling is a critical component of safe waste management. Your waste container must be clearly labeled with the following information:
-
The words "HAZARDOUS WASTE"
-
The full chemical name: "this compound"
-
The approximate concentration and volume of the waste.
-
The date of accumulation.
-
The relevant hazard characteristics (e.g., "Corrosive" if the pH is ≤ 2).
On-Site Storage
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation. The SAA should be a secondary containment bin to prevent the spread of any potential leaks.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
On-Site Neutralization (Expert Use Only)
While disposal via a licensed contractor is the preferred method, in some instances, on-site neutralization of small quantities of acidic waste may be permissible with prior approval from your institution's EHS department. This procedure should only be carried out by trained personnel in a controlled environment, such as a fume hood.
Caution: Neutralization of acids is an exothermic reaction that can generate heat and, in the case of reaction with carbonates or bicarbonates, carbon dioxide gas.[2][13]
Neutralization Protocol with Sodium Bicarbonate (for dilute solutions)
-
Preparation: Work in a fume hood and wear all required PPE. Have a spill kit readily available.
-
Dilution: If the acid is concentrated, slowly add it to a large volume of cold water to dilute it. Never add water to acid.
-
Neutralization: Slowly and in small portions, add a 5% solution of sodium bicarbonate to the dilute acid solution while stirring continuously. Be prepared for gas evolution (effervescence).
-
pH Monitoring: Periodically check the pH of the solution using pH paper or a calibrated pH meter. Continue adding the bicarbonate solution until the pH is between 6 and 8.
-
Disposal of Neutralized Solution: Once neutralized, the resulting salt solution may be eligible for drain disposal, pending EHS approval and compliance with local wastewater regulations. Copious amounts of water should be used to flush the drain.
Emergency Procedures: Spill and Exposure
In case of a spill:
-
Evacuate the immediate area and alert your supervisor and EHS.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material into a labeled hazardous waste container.
-
Clean the spill area with soap and water.
In case of personal exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your laboratory. Always prioritize safety and when in doubt, consult your institution's Environmental Health & Safety department.
References
- 1. quora.com [quora.com]
- 2. nagwa.com [nagwa.com]
- 3. quora.com [quora.com]
- 4. Synthonix, Inc > Synthons > this compound - [X81215] [synthonix.com]
- 5. youtube.com [youtube.com]
- 6. practicegreenhealth.org [practicegreenhealth.org]
- 7. RCRA Characteristic Waste | Office of Clinical and Research Safety [vumc.org]
- 8. vumc.org [vumc.org]
- 9. case.edu [case.edu]
- 10. chem.tamu.edu [chem.tamu.edu]
- 11. ehs.washington.edu [ehs.washington.edu]
- 12. ehs.princeton.edu [ehs.princeton.edu]
- 13. Interactions in the solid state. II: Interaction of sodium bicarbonate with substituted benzoic acids in the presence of moisture - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (2R)-Oxane-2-carboxylic Acid
In the landscape of pharmaceutical research and development, the meticulous handling of novel chemical entities is paramount to both personnel safety and experimental integrity. (2R)-Oxane-2-carboxylic acid, a key building block in various synthetic pathways, requires a comprehensive understanding of its hazard profile to establish safe laboratory practices. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), grounded in established safety protocols and the inherent chemical properties of the compound.
Hazard Assessment of this compound
Before any handling of this compound, a thorough risk assessment is critical. The known hazard classifications for this compound provide the foundation for our PPE strategy.
This compound (CAS: 105499-34-1) is a carboxylic acid. While generally considered weak acids, carboxylic acids can still pose corrosive hazards and other risks[1]. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
| Hazard Statement | GHS Classification | Signal Word |
| H302: Harmful if swallowed | Acute Toxicity, Oral (Category 4) | Warning |
| H315: Causes skin irritation | Skin Irritation (Category 2) | Warning |
| H319: Causes serious eye irritation | Serious Eye Irritation (Category 2A) | Warning |
| H335: May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | Warning |
Data sourced from multiple safety data sheets and chemical databases.[2][3][4]
These classifications dictate a multi-faceted approach to PPE, ensuring comprehensive protection against all potential routes of exposure.
Core PPE Requirements: A Multi-Layered Defense
The selection of appropriate PPE is not a one-size-fits-all approach; it is tailored to the specific procedures being undertaken. Below, we detail the essential PPE and the rationale for its use when handling this compound.
Before considering wearable PPE, it is crucial to utilize primary engineering controls. All work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood[5]. This minimizes the inhalation of any potential vapors or aerosols, addressing the H335 hazard.
Given the "Causes serious eye irritation" (H319) classification, robust eye protection is non-negotiable.
-
Standard Operations: For routine tasks such as weighing, preparing solutions, and transfers, safety glasses with side-shields conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards are mandatory[5][6].
-
High-Risk Procedures: When there is a heightened risk of splashing, such as during vigorous mixing or reactions under pressure, chemical safety goggles should be worn. For maximum protection, a face shield used in conjunction with safety goggles is recommended.
To mitigate the risk of skin irritation (H315), comprehensive skin and body protection is required.
-
Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for incidental contact. It is imperative to inspect gloves for any signs of degradation or perforation before each use[6]. Always use proper glove removal technique to avoid contaminating your skin.
-
Laboratory Coat: A standard laboratory coat should be worn at all times to protect against minor spills and contamination of personal clothing. For procedures with a higher risk of significant spillage, a chemically resistant apron over the lab coat is advised.
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting where chemicals are handled.
Under normal laboratory conditions with the use of a chemical fume hood, respiratory protection is typically not required[5]. However, in situations where ventilation is inadequate or during large-scale operations where aerosolization is possible, respiratory protection becomes necessary.
-
Recommended Respirators: For nuisance exposures, a P95 (US) or P1 (EU) particulate respirator may be used. For higher-level protection, an OV/AG/P99 (US) or ABEK-P2 (EU) respirator cartridge is recommended[6]. All respirator use must be in accordance with a comprehensive respiratory protection program, including fit-testing.
Procedural Guidance: Donning, Doffing, and Disposal
The effectiveness of PPE is as much about its correct use as its selection. The following step-by-step procedures ensure that the protective barrier remains intact.
Experimental Protocol: PPE Donning and Doffing
Donning Sequence:
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Gown/Apron: Don the laboratory coat or a chemically resistant apron.
-
Respirator (if required): Perform a seal check to ensure a proper fit.
-
Eye and Face Protection: Put on safety glasses or goggles. If necessary, add a face shield.
-
Gloves: Select the appropriate size and type of gloves. Pull the cuff of the glove over the cuff of the lab coat sleeve.
Doffing Sequence (to minimize cross-contamination):
-
Gloves: Remove gloves using a glove-to-glove and then skin-to-skin technique. Dispose of them in the designated chemical waste container.
-
Hand Hygiene: Wash and dry hands.
-
Gown/Apron: Remove the lab coat or apron by folding it inward on itself and placing it in the appropriate receptacle for laundry or disposal.
-
Eye and Face Protection: Remove eye and face protection.
-
Respirator (if used): Remove the respirator.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
dot
Caption: PPE selection and procedural workflow for handling this compound.
Operational and Disposal Plans
Safe handling extends beyond personal protection to include proper operational and disposal protocols.
This compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container[5][7]. It is recommended to store it in a refrigerator[2]. Avoid storing it with incompatible materials such as strong bases or oxidizing agents[1].
In the event of a spill, evacuate the area and ensure adequate ventilation. Remove all sources of ignition. For small spills, absorb the material with an inert substance (e.g., vermiculite, sand) and place it into a suitable, labeled container for chemical waste disposal[3]. Do not allow the product to enter drains[6].
All waste materials, including contaminated gloves, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste. This should be done through a licensed professional waste disposal service in accordance with all local, state, and federal regulations[5][6]. Never dispose of this compound down the drain[5]. Contaminated consumables should be stored in a dedicated and sealed bag for disposal[8].
Emergency Procedures
In case of accidental exposure, immediate and appropriate first aid is crucial.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention[3].
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention[3].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[3].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[3].
Always have a copy of the Safety Data Sheet (SDS) readily available for emergency responders.
References
- 1. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 2. This compound | 105499-34-1 [sigmaaldrich.com]
- 3. aksci.com [aksci.com]
- 4. Oxane-2-carboxylic acid | C6H10O3 | CID 10964532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. capotchem.cn [capotchem.cn]
- 7. chemscene.com [chemscene.com]
- 8. safety.net.technion.ac.il [safety.net.technion.ac.il]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
